Technical Documentation Center

4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

Core Science & Biosynthesis

Foundational

Determining the Solubility of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO: A Methodical Guide

Abstract This technical guide provides a comprehensive, field-proven methodology for determining the thermodynamic solubility of the novel chemical entity (NCE), 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole, in dimethyl sul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for determining the thermodynamic solubility of the novel chemical entity (NCE), 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole, in dimethyl sulfoxide (DMSO). As direct public data on this specific compound is unavailable, this document serves as a foundational protocol for researchers, scientists, and drug development professionals. The guide emphasizes scientific integrity, explaining the causality behind experimental choices and integrating self-validating systems. We detail the gold-standard Shake-Flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification, ensuring reproducible and authoritative results critical for downstream applications such as high-throughput screening and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a suite of well-defined physicochemical properties.[1][2][3] Among these, solubility is a cornerstone parameter that dictates a compound's behavior in both in vitro and in vivo systems.[1] Dimethyl sulfoxide (DMSO) is the preeminent solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] This makes it an ideal vehicle for creating high-concentration stock solutions for chemical libraries used in high-throughput screening (HTS).[4][6]

Therefore, accurately determining the solubility of a compound like 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO is not a trivial pursuit; it is a fundamental prerequisite for reliable biological screening and subsequent development. Low solubility can lead to underestimated bioactivity, poor bioavailability, and significant challenges in formulation.[7][8] This guide establishes a robust framework for obtaining a precise and accurate thermodynamic solubility value.

Foundational Work: Prerequisite Compound Characterization

Before embarking on solubility determination, the identity and purity of the NCE must be unequivocally confirmed. This step is critical for the trustworthiness of all subsequent data.

  • Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed to confirm that the synthesized compound is indeed 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole.

  • Purity Assessment: The purity of the compound must be quantified, typically via HPLC with a suitable detector (e.g., UV or MS). A purity level of >95% is generally required for accurate physicochemical measurements. Impurities can significantly alter solubility measurements.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11] The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents
Reagent/MaterialSpecification
4-ethynyl-1-(4-tetrahydropyranyl)pyrazoleSolid powder, >95% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity
Analytical BalanceCalibrated, readable to 0.01 mg
Glass Vials2-4 mL, with PTFE-lined screw caps
Orbital Shaker / AgitatorTemperature-controlled
CentrifugeCapable of >10,000 x g
Syringe Filters0.22 µm or 0.45 µm, DMSO-compatible (e.g., PTFE)
HPLC SystemWith UV or MS detector
Calibrated PipettesAppropriate volume range
Step-by-Step Experimental Protocol
  • Sample Preparation: Add an excess amount of solid 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole to a series of at least three glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached. A starting point could be ~10 mg of compound per 1 mL of DMSO.

  • Solvent Addition: Accurately dispense a precise volume of anhydrous DMSO (e.g., 1.0 mL) into each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker within a temperature-controlled environment, set to a standard temperature such as 25°C. Agitate the samples for a minimum of 24 hours.[7][9]

    • Causality Explanation: A 24-48 hour agitation period is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may result in an underestimation of the true solubility.[9] Temperature control is vital as solubility is temperature-dependent.[12]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[9]

    • Causality Explanation: Centrifugation is a critical step to separate the saturated supernatant from the solid phase without disturbing the equilibrium.

  • Supernatant Extraction & Filtration: Carefully withdraw an aliquot of the clear supernatant. For an additional layer of validation, filter this aliquot through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particulates.[13]

    • Trustworthiness Check: Adsorption of the compound to the filter material should be assessed. This can be done by passing a standard solution of known concentration through the filter and analyzing the filtrate to ensure concentration is unchanged.

  • Sample Dilution: Accurately perform a serial dilution of the clear, saturated supernatant with DMSO to bring the concentration into the linear range of the analytical method (HPLC). A large dilution factor (e.g., 1:100 or 1:1000) is expected.

Workflow Visualization

The following diagram illustrates the Shake-Flask experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis start Weigh excess NCE into vial add_dmso Add precise volume of DMSO start->add_dmso shake Agitate at 25°C for 24-48h add_dmso->shake check_solid Confirm presence of undissolved solid shake->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge extract Extract & Filter Supernatant centrifuge->extract dilute Serially dilute supernatant extract->dilute hplc Quantify via HPLC dilute->hplc end Final Solubility Value hplc->end Calculate Solubility

Caption: Shake-Flask method workflow for solubility determination.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for accurately quantifying the concentration of the dissolved compound in the diluted supernatant.[14][15]

Calibration Curve Construction

A robust calibration curve is the foundation of accurate quantification.

  • Prepare Stock Solution: Create a primary stock solution of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO at a known concentration (e.g., 1 mg/mL).

  • Create Standards: Perform a serial dilution of the stock solution to generate at least five calibration standards spanning the expected concentration range of the diluted samples.

  • HPLC Analysis: Inject each standard onto the HPLC system and record the peak area response.

  • Plot and Regress: Plot the peak area versus the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is required for a reliable calibration.

Sample Analysis and Calculation
  • Inject Samples: Inject the diluted supernatant samples (from step 3.2.6) onto the HPLC system under the same conditions as the standards.

  • Determine Concentration: Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample.

  • Calculate Final Solubility: Account for the dilution factor to determine the final solubility of the compound in the original, undiluted supernatant.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation

All quantitative results should be summarized for clarity.

ParameterResult
Equilibration Temperature25.0 ± 0.5 °C
Equilibration Time24 hours
HPLC Calibration Curve (R²)> 0.995
Thermodynamic Solubility To be determined (mg/mL or mM)

Conclusion

This guide outlines a rigorous, authoritative protocol for determining the thermodynamic solubility of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole in DMSO. By adhering to the principles of physicochemical characterization, employing the gold-standard Shake-Flask method, and ensuring precise quantification via a validated HPLC method, researchers can generate reliable and reproducible data. This foundational parameter is indispensable for the logical progression of NCEs through the drug discovery pipeline, enabling informed decisions in screening, lead optimization, and formulation development.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Beilstein Journal. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • AAPS PharmSciTech. The effect of DMSO on the absorption and metabolism screening of drug discovery process. [Link]

  • PubMed. Physico Chemical Characterization of a Novel Anti-Cancer Agent and Its Comparison to Taxol(®). [Link]

  • ResearchGate. Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. [Link]

  • Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. Chemical and Physical Characterizations of Potential New Chemical Entity | Request PDF. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Creative Biolabs. Physicochemical Characterization. [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS (Water Solubility). [Link]

  • KREATiS. High-accuracy water solubility determination using logK. [Link]

  • PCBIS. Kinetic solubility. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

  • European Commission. A.6 WATER SOLUBILITY. [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • World Health Organization (WHO). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Hawach Scientific. Key Considerations For Sample Preparation in HPLC. [Link]

Sources

Exploratory

4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole molecular weight and formula

Topic: 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole: Technical Profile & Synthesis Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary

4-Ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS: 2098009-40-4) is a critical heterocyclic building block in modern medicinal chemistry. Characterized by a pyrazole core substituted with a solubilizing tetrahydropyranyl (THP) ring and a reactive terminal alkyne, it serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) . The terminal alkyne provides a handle for "click" chemistry (CuAAC) or Sonogashira cross-coupling, making this molecule a frequent intermediate in the synthesis of kinase inhibitors (e.g., JAK, FGFR, and BTK inhibitors) where the pyrazole moiety acts as a hinge-binder.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometry calculations.

PropertyValueNotes
IUPAC Name 4-Ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazoleAlso referred to as 4-ethynyl-1-(oxan-4-yl)pyrazole
CAS Number 2098009-40-4 Primary identifier
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol Average mass
Exact Mass 176.09496 DaMonoisotopic (for HRMS)
SMILES C#CC1=CN(C2CCOCC2)N=C1
InChIKey HWUUSJRSLCDXEN-UHFFFAOYSA-N
Appearance Off-white to pale yellow solidTypical for pyrazole-alkynes
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility

Synthetic Pathways & Protocols

The synthesis of this compound requires precise regiochemical control to ensure the tetrahydropyranyl group attaches at the pyrazole N1 position, and the alkyne remains protected until the final step.

Pathway A: The Sonogashira Strategy (Scalable)

This route is preferred for gram-scale synthesis due to the robustness of palladium-catalyzed couplings. It proceeds via the 4-iodo intermediate.[1]

Step 1: N-Alkylation of 4-Iodopyrazole
  • Reagents: 4-Iodo-1H-pyrazole, Tetrahydro-2H-pyran-4-yl methanesulfonate (or 4-bromotetrahydropyran), Cesium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions: 80-100°C, 12-24 hours.

  • Mechanism:

    
     displacement. The use of the mesylate or tosylate of tetrahydropyran-4-ol is often superior to the bromide due to the poor nucleophilicity of the secondary carbon on the THP ring.
    
Step 2: Sonogashira Coupling
  • Reagents: Intermediate from Step 1, Trimethylsilylacetylene (TMS-acetylene),

    
     (5 mol%), CuI (2 mol%), Triethylamine (
    
    
    
    ).
  • Solvent: THF or DMF (degassed).

  • Conditions: Room temperature to 50°C under Argon.

  • Logic: The TMS group protects the alkyne from polymerization and side reactions.

Step 3: Desilylation
  • Reagents: Potassium Carbonate (

    
    ) or TBAF.
    
  • Solvent: Methanol (for

    
    ) or THF (for TBAF).
    
  • Conditions: Room temperature, 1 hour.

  • Outcome: Quantitative removal of the TMS group to yield the free alkyne.

Pathway B: The Seyferth-Gilbert Homologation (Mild)

Ideal for late-stage functionalization if the aldehyde precursor is available.

  • Precursor: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1342469-23-1).[2][3]

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Base:

    
     in Methanol.
    
  • Mechanism: One-pot conversion of aldehyde to terminal alkyne via a diazoalkene intermediate.

Synthesis Workflow Diagram

Synthesis cluster_legend Reaction Stages Start 4-Iodo-1H-pyrazole (Starting Material) Inter1 Intermediate 1: 4-Iodo-1-(THP-4-yl)pyrazole Start->Inter1 Cs2CO3, DMF 90°C (Alkylation) Reagent1 Tetrahydro-2H-pyran-4-yl methanesulfonate Reagent1->Inter1 Inter2 Intermediate 2: TMS-Protected Alkyne Inter1->Inter2 Sonogashira Coupling TMS TMS-Acetylene Pd/Cu Catalyst TMS->Inter2 Product FINAL PRODUCT: 4-Ethynyl-1-(THP-4-yl)pyrazole Inter2->Product Deprotection Deprotect K2CO3 / MeOH (Desilylation) Deprotect->Product

Caption: Step-wise synthesis via the Sonogashira cross-coupling route, ensuring regioselectivity and high purity.

Structural Analysis & Quality Control

To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Pyrazole Protons: Two distinct singlets (or narrow doublets) in the aromatic region, typically around δ 7.6 - 7.9 ppm .

  • Alkyne Proton: A diagnostic singlet for the terminal alkyne proton (

    
    ) typically appears at δ 3.0 - 3.2 ppm .
    
  • THP Methine: A multiplet around δ 4.2 - 4.4 ppm corresponding to the

    
     proton on the pyran ring (position 4).
    
  • THP Methylenes:

    • Protons adjacent to oxygen (

      
      ): Multiplets at δ 4.0 - 4.1 ppm  and δ 3.4 - 3.6 ppm .
      
    • Remaining ring protons: Multiplets in the δ 1.8 - 2.2 ppm range.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Ion:

    
    .
    
  • Pattern: Look for a clean single peak; presence of

    
     (Acetonitrile adduct) is common in LC-MS using MeCN mobile phases.
    

Applications in Drug Discovery[9]

This molecule is a "privileged scaffold" because it combines three key features:

  • Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, often binding to the ATP-binding site of kinases.

  • Solubility: The tetrahydropyranyl group significantly lowers logP (lipophilicity) compared to phenyl or alkyl analogs, improving the ADME profile.

  • Vector Extension: The 4-ethynyl group allows for rigid extension into the "back pocket" of enzymes or serves as a linker for PROTACs (Proteolysis Targeting Chimeras).

Functionalization Logic Diagram

Applications Core 4-Ethynyl-1-(THP-4-yl)pyrazole (Core Scaffold) App1 CuAAC 'Click' Chemistry (Triazole Formation) Core->App1 App2 Sonogashira Coupling (Aryl/Heteroaryl Extension) Core->App2 App3 Kinase Inhibitor Synthesis (e.g., FGFR, JAK) Core->App3 Target1 Bioconjugation / PROTAC Linkers App1->Target1 1,4-disubstituted triazoles Target2 Rigid Drug Scaffolds App2->Target2 Linear extension

Caption: Strategic utility of the scaffold in generating diverse chemical libraries and bioactive molecules.

References

  • Compound Identity & Properties: Sigma-Aldrich. Product Specification: 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole. Link

  • Synthetic Methodology (Sonogashira): Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Synthetic Methodology (Alkylation): Linstadt, R. T., et al. (2017). Synthesis of Heterocyclic Building Blocks. Journal of Organic Chemistry.
  • Precursor Data: PubChem. Compound Summary for CID 16216709 (4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole isomer reference). Link(Note: Used for structural analogy; specific 4-yl isomer data derived from commercial catalogs).

Sources

Foundational

The 1-(Tetrahydro-2H-pyran-4-yl) Pyrazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Executive Summary The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold has emerged as a "privileged structure" in high-throughput medicinal chemistry, particularly within the optimization of ATP-competitive kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold has emerged as a "privileged structure" in high-throughput medicinal chemistry, particularly within the optimization of ATP-competitive kinase inhibitors. This structural motif offers a strategic balance between lipophilicity control , metabolic stability , and solubility —three of the most persistent attrition points in preclinical drug discovery.

Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group, the 4-substituted tetrahydropyranyl isomer provides a robust, metabolically stable anchor that projects the pyrazole pharmacophore into the solvent-exposed regions of protein binding pockets, while the ether oxygen of the pyran ring serves as a crucial weak hydrogen bond acceptor to modulate physicochemical properties.

This guide details the structural rationale, synthetic pathways, and specific applications of this scaffold in drug discovery.

Structural Rationale & SAR Logic

The "Magic Methyl" of Solubility

Replacing a phenyl or cyclohexyl group with a tetrahydro-2H-pyran-4-yl ring is a classic "scaffold hopping" strategy.

  • Lipophilicity (LogD): The ether oxygen lowers LogD by approximately 1.0–1.5 units compared to a cyclohexyl analog, improving water solubility without introducing ionizable groups that might hinder membrane permeability.

  • Metabolic Blocking: The pyran ring is less prone to CYP450-mediated oxidation compared to the C3/C4 positions of a cyclohexyl ring.

  • Vector Geometry: The pyran ring adopts a chair conformation, projecting the pyrazole nitrogen (N1) equatorially. This rigid geometry is often exploited to direct the pyrazole (often a hinge binder) into the ATP-binding cleft.

Pharmacophore Mapping

In a typical kinase inhibitor binding mode:

  • The Pyrazole: Acts as the "Hinge Binder" or the linker to the hinge binder.

  • The Pyran Oxygen: Projects towards the solvent front (Solvent Exposed Region), interacting with water networks or specific residues (e.g., lysine/arginine side chains) at the rim of the pocket.

Figure 1: Pharmacophore map showing the strategic placement of the THP-pyrazole unit bridging the kinase hinge region and the solvent front.

Synthetic Protocols

Critical Distinction: Researchers must distinguish between the 2-yl and 4-yl isomers.

  • 2-yl Isomer: Formed by acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP). This is an acetal and is acid-labile. It is a protecting group , not a stable drug scaffold.

  • 4-yl Isomer: The target scaffold. Stable ether linkage. Requires different chemistry.

Protocol A: Reductive Amination (Preferred for Scale-up)

This method is generally preferred for its mild conditions and avoidance of strong alkylating agents.

Reagents:

  • 4-Substituted Pyrazole (1.0 eq)[1]

  • Tetrahydro-4H-pyran-4-one (1.2–1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.0 eq)

  • Acetic Acid (catalytic)

  • Solvent: DCE (Dichloroethane) or DCM (Dichloromethane)

Step-by-Step:

  • Imine Formation: Dissolve the pyrazole and tetrahydro-4H-pyran-4-one in DCE. Add catalytic acetic acid. Stir at room temperature for 1–2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to control exotherm.

  • Reaction: Allow to warm to room temperature and stir overnight (12–16h).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Mitsunobu Reaction (Alternative)

Useful when the pyrazole is electron-deficient or sterically hindered.

Reagents:

  • 4-Substituted Pyrazole[1][2][3][4][5][6]

  • Tetrahydro-2H-pyran-4-ol[3]

  • Triphenylphosphine (PPh₃)

  • DIAD or DEAD (Diisopropyl azodicarboxylate)

  • Solvent: THF

Step-by-Step:

  • Dissolve pyrazole, tetrahydro-2H-pyran-4-ol, and PPh₃ in anhydrous THF under N₂.

  • Cool to 0°C.

  • Add DIAD dropwise.

  • Stir at RT for 12–24h.

  • Note: This route generates triphenylphosphine oxide (TPPO) byproduct, which can be difficult to remove.

Figure 2: The preferred Reductive Amination pathway for synthesizing the stable 4-yl scaffold.

Case Studies & Applications

ALK5 Inhibitors (TGF-β Signaling)

In the development of inhibitors for ALK5 (TGF-β Type I Receptor) , the 1-(tetrahydro-2H-pyran-4-yl) pyrazole motif was utilized to solve a critical solubility issue.

  • Challenge: Early lead compounds containing phenyl rings showed poor metabolic stability and low aqueous solubility.

  • Solution: Substitution of the phenyl ring with the tetrahydropyran-4-yl group maintained the necessary hydrophobic bulk to fill the ATP pocket's ribose region while the ether oxygen interacted with the solvent front.

  • Outcome: Compound 8h from the series demonstrated an IC₅₀ of 25 nM against ALK5 with significantly improved pharmacokinetic profiles in mice compared to the phenyl analog [1].

SYK Inhibitors (Metabolic Watch-out)

AstraZeneca researchers encountered a unique metabolic liability with this scaffold during the optimization of Spleen Tyrosine Kinase (SYK) inhibitors.

  • Observation: A series of inhibitors containing a 3,4-diaminotetrahydropyran linked to a pyrazole showed unexpected metabolites (M1, M4).[7]

  • Mechanism: The primary amine on the tetrahydropyran ring attacked a putative epoxide intermediate formed on the pyrazole ring (metabolic activation), leading to an intramolecular cyclization.[7]

  • Lesson: While the scaffold is generally stable, functionalizing the THP ring with nucleophilic amines adjacent to the pyrazole linkage can create "metabolic hot spots" leading to tricyclic adducts [2].

Comparison of Physicochemical Properties

The table below illustrates the theoretical shift in properties when "hopping" from a cyclohexyl to a tetrahydropyranyl scaffold.

PropertyN-Cyclohexyl PyrazoleN-(Tetrahydro-2H-pyran-4-yl) PyrazoleImpact
cLogP ~3.5~2.3Improved Solubility (Lower lipophilicity)
tPSA ~18 Ų~27 ŲMinor Increase (Remains well within cell-permeable range)
Metabolic Stability Low (Oxidation at C3/C4)High (Ether oxygen deactivates ring)Extended Half-life
Solubility (Aq) Low (<10 µM)Moderate (>50 µM)Better Formulation

Biological Characterization Protocols

To validate the utility of this scaffold in a new chemical series, the following assays are standard:

Liver Microsome Stability (Metabolic Clearance)

Since the THP ring is introduced to improve stability, this is the primary validation assay.

  • Incubation: Test compound (1 µM) incubated with human/mouse liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: Quench with acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.

  • Success Metric: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein suggests the THP ring is successfully blocking oxidative metabolism.
    
Kinase Selectivity Profiling

Because the pyrazole often binds near the hinge, changing the N-substituent can subtly alter the angle of the inhibitor in the pocket, affecting selectivity.

  • Protocol: Screen against a focused panel of kinases with similar hinge architectures (e.g., JAK family, Aurora kinases, CDK family) to ensure the THP group does not introduce steric clashes with the "Gatekeeper" residue.

References

  • Zhao, L., et al. (2022). "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors." Bioorganic & Medicinal Chemistry Letters, 55, 128552.

  • Pike, A., et al. (2024).[7] "The Role of Intramolecular Reactions and Chemical Degradation in the Apparent Biotransformation Pathways of a Series of SYK Inhibitors." Drug Metabolism and Disposition, 52(6).

  • Biftu, T., et al. (2013).[8] "Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine." Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.[8]

  • Cheng, H., et al. (2016).[9] "Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants."[9] Journal of Medicinal Chemistry, 59(5), 2005-2024.[9] (Note: Illustrates pyrazole-based EGFR inhibitors).[6]

Sources

Exploratory

Stability of N-(4-tetrahydropyranyl) pyrazole linkage

Technical Whitepaper: Stability & Utility of the N-(4-Tetrahydropyranyl) Pyrazole Moiety in Drug Design Executive Summary The N-(4-tetrahydropyranyl) pyrazole linkage represents a critical pharmacophore in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability & Utility of the N-(4-Tetrahydropyranyl) Pyrazole Moiety in Drug Design

Executive Summary

The N-(4-tetrahydropyranyl) pyrazole linkage represents a critical pharmacophore in modern medicinal chemistry, serving as a superior bioisostere to N-cyclohexyl or N-phenyl motifs.[1] Unlike its regioisomer, the acid-labile N-(2-tetrahydropyranyl) protecting group, the N-(4-THP) variant offers robust chemical stability, lowered lipophilicity (LogD modulation), and improved aqueous solubility.[1] This guide provides a definitive technical analysis of its stability profile, metabolic liabilities, and synthetic installation, designed for medicinal chemists and DMPK scientists.

Structural Definition & The "Stability Cliff"

It is imperative to distinguish between the two common N-THP isomers. The stability profile is binary: one is a transient protecting group; the other is a permanent structural scaffold.

FeatureN-(4-Tetrahydropyranyl) Pyrazole N-(2-Tetrahydropyranyl) Pyrazole
Linkage Type Alkylamine-like (N–C4 Bond)Hemiaminal Acetal (N–C2 Bond)
Chemical Role Stable PharmacophoreTransient Protecting Group
Acid Stability High (Stable in 6N HCl, TFA)Low (Cleaves in mild acid/AcOH)
Base Stability HighHigh
Metabolic Risk Oxidative (CYP-mediated)N/A (Removed before in vivo use)

Mechanistic Insight: The instability of the 2-isomer arises from the anomeric effect . Protonation of the pyran oxygen or the pyrazole nitrogen facilitates the formation of an oxocarbenium ion intermediate, leading to rapid hydrolysis. The 4-isomer, lacking this anomeric assistance, behaves as a standard N-alkyl pyrazole, exhibiting stability comparable to N-isopropyl or N-cyclohexyl analogs.[1]

Chemical Stability Profile

Hydrolytic Stability

The N-(4-THP) linkage is chemically inert to standard hydrolytic conditions encountered in drug formulation and physiological environments.[1]

  • Acidic Stress: Stable in 1N HCl at 37°C for >24 hours. Compatible with acidic deprotection steps (e.g., Boc removal using TFA).

  • Basic Stress: Stable in 1N NaOH at 60°C.

  • Nucleophilic Attack: The C4 position is sterically shielded and electronically deactivated, making it resistant to displacement by biological nucleophiles (e.g., glutathione).

Physicochemical Advantages

Incorporating a 4-THP group typically lowers cLogP by 1.0–1.5 units compared to a cyclohexyl group due to the ether oxygen's polarity.[1] This reduction often translates to improved thermodynamic solubility and reduced non-specific binding in plasma.

Metabolic Stability & Clearance Pathways

While chemically robust, the 4-THP moiety is not metabolically inert. DMPK teams must monitor specific oxidative pathways driven by Cytochrome P450 enzymes (primarily CYP3A4).

Primary Metabolic Soft Spots[1]
  • 
    -Oxidation (C2/C6 Positions):  The carbons adjacent to the ether oxygen are the most labile sites. CYP450-mediated hydrogen abstraction leads to a hemiacetal, which spontaneously opens or oxidizes further.[1]
    
  • Lactonization: The primary metabolite is often the corresponding lactone (tetrahydro-2H-pyran-2-one derivative).[1]

  • Ring Scission: In aggressive metabolic environments, the ring may open to form hydroxy-acid metabolites, increasing polarity and rapid renal clearance.

MetabolicPathway Figure 1: Oxidative Metabolic Pathway of the N-(4-THP) Moiety Parent N-(4-THP) Pyrazole (Parent Drug) Intermediate α-Hydroxy THP (Unstable Hemiacetal) Parent->Intermediate CYP3A4 (Hydroxylation @ C2/C6) Lactone THP-Lactone (Major Metabolite) Intermediate->Lactone Oxidation (-2H) RingOpen Ring-Opened Hydroxy Acid Intermediate->RingOpen Ring Scission (Hydrolysis)

Caption: CYP-mediated metabolism primarily targets the C2/C6 positions (alpha to oxygen), leading to lactonization or ring opening.[1]

Synthetic Installation Protocols

Two primary methodologies exist for installing the 4-THP group. The choice depends on the substitution pattern of the pyrazole.

Method A: Mitsunobu Reaction (Preferred for Regiocontrol)

Ideal for 3,5-disubstituted pyrazoles where N-alkylation might yield mixtures.[1]

  • Reagents: Tetrahydro-2H-pyran-4-ol, Triphenylphosphine (

    
    ), DIAD/DEAD.[1]
    
  • Conditions: THF, 0°C to RT, 12–24h.

  • Mechanism: Activation of the THP-alcohol followed by

    
     displacement by the pyrazole nitrogen.
    
Method B: Nucleophilic Alkylation ( )

Suitable for robust substrates; requires a good leaving group on the THP ring.

  • Reagents: 4-Iodo-tetrahydropyran or 4-Tosyloxy-tetrahydropyran.[1]

  • Base:

    
     or NaH (strong base required).
    
  • Solvent: DMF or acetonitrile at 60–80°C.

  • Note: Often requires chromatographic separation of N1/N2 regioisomers if the pyrazole is asymmetric.

SynthesisWorkflow Figure 2: Synthetic Strategies for N-(4-THP) Installation Pyrazole 1H-Pyrazole Precursor Mitsunobu Method A: Mitsunobu (PPh3, DIAD, THF) Pyrazole->Mitsunobu Alkylation Method B: Alkylation (Cs2CO3, DMF, Heat) Pyrazole->Alkylation THP_OH Tetrahydro-2H-pyran-4-ol THP_OH->Mitsunobu THP_LG 4-Iodo/OTs-THP THP_LG->Alkylation Product N-(4-THP) Pyrazole (Stable Product) Mitsunobu->Product Inversion of Config. Alkylation->Product SN2 Displacement

Caption: Method A (Mitsunobu) is preferred for regioselectivity; Method B (Alkylation) is scalable for simple substrates.[1]

Experimental Validation Protocols

Protocol 1: Microsomal Stability Assay (Human/Rat)

Purpose: To assess the metabolic liability of the THP ring.

  • Preparation: Prepare a 10 mM stock of the N-(4-THP) pyrazole compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ) based on the depletion slope.
    
    • Target:

      
       (indicates good metabolic stability).
      
Protocol 2: Chemical Stability Stress Test

Purpose: To confirm resistance to acid hydrolysis (differentiating from 2-THP).[1]

  • Solvent System: Dissolve compound (1 mg/mL) in a 1:1 mixture of MeOH and 1N HCl.

  • Stress: Heat to 50°C for 4 hours.

  • Control: Prepare a parallel sample in MeOH/Water (neutral).

  • Validation: Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >98% parent recovery; no formation of pyrazole-H (cleavage product).[1]

References

  • Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper. Detailed analysis of THP as a bioisostere for cyclohexane in ADME optimization.

  • Metabolism of Cyclic Ethers . Drug Metabolism and Disposition. Mechanistic insights into CYP-mediated oxidation of ether-containing rings.[1]

  • Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . Journal of Organic Chemistry. Methodologies for regioselective pyrazole alkylation.

  • Protecting Groups in Organic Synthesis (Wuts & Greene) . Wiley Online Library. Differentiating acid-labile protecting groups (2-THP) from stable alkyl groups.[1]

Sources

Foundational

The Ascendancy of the Ethynyl Group in Pyrazole-Based Medicinal Chemistry: A Technical Guide

For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals, this document delves into the burgeoning field of ethynyl pyrazole derivatives and their significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this document delves into the burgeoning field of ethynyl pyrazole derivatives and their significant applications in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, field-proven insights into the design, synthesis, and therapeutic potential of this promising class of compounds.

Introduction: The Strategic Fusion of Pyrazole and Ethynyl Moieties

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and metabolic stability.[1][2] The introduction of an ethynyl (alkyne) functional group to this scaffold has opened new avenues for therapeutic intervention. The linear and rigid nature of the ethynyl linker allows for precise orientation of substituents to probe and interact with specific binding pockets of biological targets. Furthermore, the terminal alkyne can act as a reactive handle for bioconjugation or as a key pharmacophoric element, participating in crucial interactions with target proteins. This guide will explore the synthesis, biological activities, and structure-activity relationships (SAR) of ethynyl pyrazole derivatives across various therapeutic landscapes.

Synthetic Strategies: Accessing the Ethynyl Pyrazole Core

The construction of ethynyl pyrazole derivatives can be broadly categorized into two main approaches: introduction of the ethynyl group onto a pre-formed pyrazole ring (C-alkynylation and N-alkynylation) and the formation of the pyrazole ring from an alkyne-containing precursor.

C-Alkynylation via Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] In the context of pyrazole chemistry, this reaction is instrumental for the direct installation of an ethynyl group onto the pyrazole core, typically at a halogenated position.

Experimental Protocol: Sonogashira Coupling of a Halogenated Pyrazole

Objective: To synthesize a C-ethynyl pyrazole derivative via a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Materials:

  • Halogenated pyrazole (e.g., 4-iodopyrazole) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Base (e.g., Triethylamine or Diisopropylamine) (2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the halogenated pyrazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ethynyl pyrazole derivative.

Caption: Sonogashira cross-coupling workflow for ethynyl pyrazole synthesis.

N-Alkynylation of Pyrazoles

While less common for introducing a terminal ethynyl group for direct interaction with a target, N-alkynylation is a valuable strategy for tethering the pyrazole core to other pharmacophores via an alkyne linker. This is often achieved through copper-catalyzed reactions.

Experimental Protocol: Copper-Catalyzed N-Alkynylation of Pyrazole

Objective: To synthesize an N-alkynyl pyrazole derivative.

Materials:

  • Pyrazole (1.0 eq)

  • Alkynyl bromide or iodide (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Ligand (e.g., 1,10-phenanthroline) (0.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • In a reaction vessel, combine the pyrazole, copper(I) iodide, ligand, and base.

  • Add the anhydrous solvent and stir the mixture under an inert atmosphere.

  • Add the alkynyl halide and heat the reaction mixture (e.g., 80-110 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-alkynyl pyrazole.

Therapeutic Applications of Ethynyl Pyrazole Derivatives

The unique structural features of ethynyl pyrazoles have led to their exploration in a variety of therapeutic areas, with a predominant focus on oncology.

Oncology: Targeting Kinases and Other Cancer-Related Proteins

Ethynyl pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] The ethynyl group can form key interactions within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition.

Kinase Inhibition:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several fused pyrazole derivatives have shown potent dual inhibitory activity against EGFR and VEGFR-2.[1] For example, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated IC₅₀ values in the nanomolar range against these kinases.[1]

  • Cyclin-Dependent Kinases (CDKs): Indole derivatives linked to a pyrazole moiety have exhibited significant inhibitory activity toward CDK2, with IC₅₀ values as low as 0.074 µM.[3]

  • Bruton's Tyrosine Kinase (BTK): The pyrazole scaffold is a key component of BTK inhibitors, and the introduction of an ethynyl group can enhance potency and selectivity.

The mechanism of action often involves the ethynyl group acting as a hydrogen bond acceptor or forming other non-covalent interactions with key residues in the kinase domain, thereby blocking the binding of ATP and inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Signaling Downstream Signaling (Proliferation, Survival) Receptor->Signaling Activates Kinase Intracellular Kinase (e.g., CDK, BTK) Kinase->Signaling Activates EthynylPyrazole Ethynyl Pyrazole Derivative EthynylPyrazole->Receptor:f0 Inhibits EthynylPyrazole->Kinase:f0 Inhibits

Caption: Ethynyl pyrazoles inhibit key kinases in cancer cell signaling.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesCancer Cell Line(s)Reference
Fused Pyrazole DerivativesEGFR, VEGFR-20.09 µM (EGFR), 0.23 µM (VEGFR-2)HepG2[1]
Indole-Pyrazole HybridsCDK2< 23.7 µMHCT116, MCF7, HepG2, A549[3]
Pyrazole CarbaldehydesPI3 Kinase0.25 µMMCF7[1]
Antimicrobial Applications

The pyrazole scaffold is present in several antimicrobial agents.[5] The incorporation of an ethynyl group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with essential enzymes.

Studies have shown that certain pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] For instance, some pyrazole analogues have demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Escherichia coli.[6]

Compound ClassMicrobial StrainRepresentative MIC ValuesReference
Pyrazole DerivativesEscherichia coli0.25 µg/mL[6]
Pyrazole DerivativesStreptococcus epidermidis0.25 µg/mL[6]
Pyrazole DerivativesAspergillus niger1 µg/mL[6]
Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of several neurodegenerative disorders, including Alzheimer's disease.[2] Pyrazole derivatives have been investigated for their neuroprotective and anti-inflammatory properties. Some trisubstituted pyrazoles have been shown to reduce the secretion of neurotoxins from microglia, the resident immune cells of the brain. The ethynyl group can be utilized to fine-tune the physicochemical properties of these compounds to enhance their blood-brain barrier permeability and target engagement within the central nervous system. Recent research highlights the potential of pyrazole derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the cognitive decline associated with Alzheimer's disease.[8][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of ethynyl pyrazole derivatives is highly dependent on the substitution pattern on both the pyrazole ring and the ethynyl moiety.

  • Position of the Ethynyl Group: The placement of the ethynyl group on the pyrazole ring (C3, C4, C5, or N1) significantly influences target binding and selectivity.

  • Substituents on the Ethynyl Terminus: The nature of the substituent on the terminal end of the alkyne can dramatically impact potency. Aryl, heteroaryl, and alkyl groups can be strategically chosen to optimize interactions with the target protein.

  • Substitution on the Pyrazole Ring: The presence of other substituents on the pyrazole core can modulate the electronic properties, solubility, and metabolic stability of the compound, as well as provide additional points of interaction with the target. For instance, in some anticancer pyrazole derivatives, electron-withdrawing groups on the phenyl rings attached to the pyrazole core have been shown to enhance cytotoxic activity.[10]

Conclusion and Future Perspectives

Ethynyl pyrazole derivatives represent a promising and versatile class of compounds with significant potential in medicinal chemistry. The strategic incorporation of the ethynyl group provides a powerful tool for designing potent and selective modulators of a wide range of biological targets. The synthetic accessibility of these compounds, particularly through robust methods like the Sonogashira coupling, allows for extensive exploration of their structure-activity relationships.

Future research in this area will likely focus on the development of novel synthetic methodologies for accessing diverse ethynyl pyrazole scaffolds, the elucidation of their mechanisms of action through advanced biochemical and cellular assays, and the optimization of their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this chemical space holds great promise for the discovery of new and effective therapeutics for a multitude of diseases.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole via reductive amination

Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides detailed protocols for the synthesis of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the synthesis of 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key building block in medicinal chemistry and materials science. While the topic mentions "reductive amination," this methodology is not directly applicable for the introduction of an ethynyl group. Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[1] This guide will instead detail two scientifically established and highly efficient synthetic routes: a Sonogashira coupling pathway starting from a halogenated pyrazole and a homologation pathway starting from a pyrazole-4-carbaldehyde. This document offers in-depth technical guidance, explains the causality behind experimental choices, and provides comprehensive, step-by-step protocols to ensure reproducibility.

Introduction: Strategic Approaches to 4-Ethynyl-1-THP-pyrazole

The pyrazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The incorporation of an ethynyl group at the C4-position provides a versatile handle for further functionalization, particularly through click chemistry or as a precursor for more complex molecular architectures. The tetrahydropyranyl (THP) group is a common and effective protecting group for the pyrazole nitrogen, offering stability under a variety of reaction conditions while being readily removable under mild acidic treatment.

This note outlines two primary synthetic strategies for obtaining 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Route A: Sonogashira Coupling. This approach is predicated on the palladium- and copper-catalyzed cross-coupling of a 4-halo-1-THP-pyrazole with a terminal alkyne. It is a highly reliable method for forming carbon-carbon bonds between sp and sp² centers.[2]

  • Route B: Aldehyde Homologation. This strategy involves the initial formylation of the 1-THP-pyrazole core, followed by a one-carbon homologation of the resulting aldehyde to an alkyne. The Corey-Fuchs reaction[3][4] and the Seyferth-Gilbert homologation[5][6] are the premier methods for this transformation.

The choice between these routes will depend on the availability of starting materials and the specific requirements of the research context.

Synthetic Route A: Sonogashira Coupling Pathway

This pathway is arguably the most direct and widely employed method. It involves three key steps: protection of the pyrazole nitrogen, halogenation at the C4-position (if not starting with a pre-halogenated pyrazole), and the final Sonogashira cross-coupling reaction. For the purpose of this protocol, we will assume the starting material is 4-iodo-1H-pyrazole.

Workflow for Sonogashira Coupling Pathway

Sonogashira Coupling Workflow A 4-Iodo-1H-pyrazole B THP Protection A->B 3,4-Dihydro-2H-pyran, Acid catalyst C 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole B->C D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C->D E 4-((Trimethylsilyl)ethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole D->E F Desilylation (K2CO3, MeOH) E->F G 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole F->G Aldehyde Homologation Workflow A 1H-Pyrazole B THP Protection A->B 3,4-Dihydro-2H-pyran, Acid catalyst C 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 4-Formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole D->E F Corey-Fuchs or Seyferth-Gilbert Homologation E->F G 4-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole F->G

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole

Introduction: The Strategic Importance of the Sonogashira Coupling in Pyrazole Scaffolding The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Pyrazole Scaffolding

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly suitable for late-stage functionalization in drug discovery and development.[1][5]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Sonogashira coupling to a specific heterocyclic building block: 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole. Pyrazole moieties are prevalent in a multitude of biologically active compounds, and the ability to introduce diverse substituents at the 4-position via the ethynyl linker opens up a vast chemical space for lead optimization and the development of novel therapeutics. The tetrahydropyranyl (THP) group serves as a common protecting group for the pyrazole nitrogen, enhancing stability and solubility.

Understanding the Mechanism: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the oxidative addition of the aryl or vinyl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6] Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[6] This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkyne moiety to the palladium center. The final step is reductive elimination from the palladium(II) complex, which yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C≡CR Ar-Pd(II)L₂(C≡CR) ArPdL2X->ArPdL2C≡CR Transmetalation CuCCR Cu(I)-C≡C-R ArPdL2C≡CR->Pd0 Product Ar-C≡C-R ArPdL2C≡CR->Product Reductive Elimination CuX Cu(I)X CuX->CuCCR CuCCR->ArPdL2X CuCCR->CuX Alkyne R-C≡C-H Alkyne->CuCCR Base Base Base caption Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole with an Aryl Bromide

This protocol provides a general procedure for the coupling of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment:
  • 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole (1.1-1.5 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (THF or DMF, to make a ~0.1 M solution with respect to the aryl bromide) followed by the amine base (Et₃N or DIPEA, 2-3 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the aryl bromide.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Alkyne - Pd Catalyst - Cu Co-catalyst - Inert Atmosphere start->setup addition Add Degassed Solvent and Base setup->addition reaction Stir at RT or Heat (40-60 °C) addition->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with NH₄Cl (aq) - Wash with Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure Product purification->product caption Figure 2: Experimental workflow for the Sonogashira coupling.

Figure 2: Experimental workflow for the Sonogashira coupling.

Optimization of Reaction Conditions

The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The following table summarizes key parameters and their typical ranges.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(0) is the active catalytic species. Pd(II) pre-catalysts are often more stable and are reduced in situ.[9] Catalyst loading is typically 1-5 mol%.
Copper Co-catalyst CuIFacilitates the deprotonation of the alkyne and the formation of the copper acetylide intermediate. Typically used in 2-10 mol%.
Ligand Triphenylphosphine (PPh₃) is common. More electron-rich and bulky phosphines can enhance reactivity for less reactive halides.[6]Ligands stabilize the palladium catalyst and influence its reactivity.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, PyrrolidineAn amine base is required to neutralize the HX byproduct and to deprotonate the alkyne.[9][10] It can also serve as the solvent.
Solvent THF, DMF, Dioxane, Toluene, AcetonitrileThe solvent must solubilize all reaction components.[11] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[12]
Temperature Room Temperature to 100 °CAryl iodides are generally more reactive and can often be coupled at room temperature, while aryl bromides may require heating.[8][9]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[9][13]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Impure reagents- Insufficiently inert atmosphere- Use fresh, high-quality catalysts and reagents.[9]- Ensure solvents and bases are anhydrous and thoroughly degassed.[9]- Increase reaction temperature or use a more active catalyst/ligand system for unreactive halides.[8]
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Maintain a strictly inert atmosphere throughout the reaction.[13]- Reduce the amount of CuI or consider a copper-free protocol.[5][9]
Formation of Palladium Black - Catalyst decomposition- Use high-purity, degassed solvents.[9]- Ensure the reaction temperature is not excessively high.
Difficult Purification - Presence of copper salts- Formation of byproducts- A thorough aqueous wash with ammonium chloride can help remove copper residues.- Optimize reaction conditions to minimize byproduct formation.

Conclusion

The Sonogashira coupling is a highly reliable and adaptable method for the functionalization of the 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole scaffold. By carefully controlling the reaction parameters as outlined in these notes, researchers can efficiently synthesize a diverse library of substituted pyrazoles for applications in drug discovery and materials science. The provided protocols and troubleshooting guide serve as a robust starting point for the successful implementation of this pivotal cross-coupling reaction.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 13, 2024, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. doi: 10.4236/mrc.2017.63009.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - RSC Publishing. (2017, November 29). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Retrieved February 13, 2024, from [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 13, 2024, from [Link]

  • Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). Retrieved February 13, 2024, from [Link]

  • A Regioselective Approach to Trisubstituted Pyrazoles via Palladium- Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines - ACS Publications. (2017, June 22). Retrieved February 13, 2024, from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. (n.d.). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016, August 10). Retrieved February 13, 2024, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved February 13, 2024, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved February 13, 2024, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved February 13, 2024, from [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2025, August 9). Retrieved February 13, 2024, from [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved February 13, 2024, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles | Organic Letters - ACS Publications. (2002, July 2). Retrieved February 13, 2024, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved February 13, 2024, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026, January 27). Retrieved February 13, 2024, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved February 13, 2024, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 13, 2024, from [Link]

  • Synthesis of internal alkynes using new palladium N -heterocyclic carbene catalytic system. (2022, July 9). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). Retrieved February 13, 2024, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. (2022, June 30). Retrieved February 13, 2024, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved February 13, 2024, from [Link]

Sources

Method

Application Notes &amp; Protocols for Click Chemistry Reactions Involving 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

Introduction: The Power of Pyrazoles and the Precision of Click Chemistry In the landscape of modern drug discovery and chemical biology, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Pyrazoles and the Precision of Click Chemistry

In the landscape of modern drug discovery and chemical biology, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring is a cornerstone in numerous clinically approved drugs, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole structure allows for rational modifications to fine-tune its therapeutic effects.[1]

"Click chemistry," a concept introduced by K. Barry Sharpless, offers a powerful set of reactions for modularly assembling complex molecular architectures with high efficiency and specificity.[3] These reactions are characterized by their mild conditions, high yields, and bioorthogonality, meaning they do not interfere with biological processes.[4] The most prominent among these is the azide-alkyne cycloaddition, which forms a stable triazole ring—a highly valuable linker in medicinal chemistry.[5][6]

This guide provides detailed application notes and protocols for researchers utilizing 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole , a versatile building block designed for click chemistry applications. The terminal alkyne group serves as a handle for conjugation, while the tetrahydropyranyl (THP) group protects the pyrazole nitrogen, enhancing stability and solubility. This molecule is an ideal starting point for synthesizing novel conjugates for high-throughput screening, bioconjugation, and the development of new therapeutic agents.[7]

The Reagent: Understanding 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

The structure of this reagent is key to its function:

  • 4-Ethynyl-1H-pyrazole Core: The ethynyl (alkyne) group at the 4-position is the reactive handle for all subsequent click reactions. Its terminal position makes it highly accessible for both copper-catalyzed and strain-promoted cycloadditions.

  • 1-(4-tetrahydropyranyl) Group: The THP group is a common acid-labile protecting group for nitrogen atoms within heterocyclic systems.[8] Its presence serves two primary purposes:

    • Regiocontrol: It ensures that any subsequent functionalization occurs at other positions of the pyrazole ring, preventing unwanted side reactions at the N1 position.

    • Solubility: The THP group can improve the solubility of the pyrazole core in a range of organic solvents, facilitating reaction setup and purification.

It is crucial to consider the acid sensitivity of the THP group during reaction workup and purification, avoiding strongly acidic conditions to prevent its premature cleavage.

Strategic Decisions: Choosing the Right Click Chemistry Pathway

The primary reaction of an alkyne in click chemistry is with an azide partner to form a stable 1,2,3-triazole. Two main pathways are available, each with distinct advantages and applications.

Pathway A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, forming a 1,4-disubstituted ("trans") triazole regioisomer exclusively.[][10] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[11]

  • Mechanism: The copper(I) species coordinates with the terminal alkyne of the pyrazole, lowering the activation energy for the [3+2] cycloaddition with an azide.[10]

  • Advantages: Fast reaction rates, high yields, and excellent regioselectivity. The reagents are relatively inexpensive and readily available.[5]

  • Limitations: The potential for copper cytotoxicity makes it less suitable for direct use in living systems without careful ligand selection.[5][12]

Pathway B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that leverages the high ring strain of a cyclooctyne derivative to react with an azide.[13][14] This reaction is bioorthogonal, making it ideal for applications in living cells and whole organisms.[12]

  • Mechanism: The reaction proceeds through a [3+2] dipolar cycloaddition, driven by the release of ring strain from the cyclooctyne.[14]

  • Advantages: No cytotoxic copper catalyst is required, making it highly biocompatible. The reaction is highly selective and proceeds well in aqueous environments.[13]

  • Limitations: Cyclooctyne reagents are generally more complex to synthesize and more expensive. Reaction kinetics can be slower than CuAAC, though second and third-generation cyclooctynes have significantly improved rates.[13][15]

The workflow for a typical click chemistry experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select & Prepare Reagents (Pyrazole Alkyne, Azide Partner, Catalyst/Ligand) Solvent Choose Appropriate Solvent System Reagents->Solvent Setup Combine Reagents under Inert Atmosphere (if needed) Solvent->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup / Extraction Quench->Extract Purify Purify Product (Column Chromatography, Recrystallization) Extract->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize G Pyrazole 4-Ethynyl-1-THP-Pyrazole Product Pyrazole-Triazole Conjugate Pyrazole->Product Azide R-N3 (Azide Partner) Azide->Product CuSO4 CuSO4 (Cu-II Source) CuI Cu(I) - Active Catalyst CuSO4->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Reduction CuI->Pyrazole Forms Copper Acetylide

Caption: Simplified CuAAC reaction mechanism.

Materials:

  • 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole (1.0 eq)

  • Azide-functionalized molecule (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of EDTA

  • Brine

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a reaction vial, dissolve 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole (e.g., 50 mg, 0.284 mmol) and the azide partner (0.312 mmol) in a 1:1 mixture of t-BuOH and water (e.g., 4 mL). Stir until fully dissolved.

    • Prepare fresh stock solutions: a 100 mM solution of CuSO₄·5H₂O in water and a 300 mM solution of sodium ascorbate in water. Prepare a 100 mM solution of THPTA in water.

  • Reaction Initiation:

    • To the stirred solution from step 1, add the THPTA solution (0.142 mmol, 1.42 mL).

    • Add the CuSO₄ solution (0.028 mmol, 0.28 mL). The solution may turn a pale blue.

    • Add the sodium ascorbate solution (0.085 mmol, 0.28 mL) to initiate the reaction. The color may change as Cu(II) is reduced to Cu(I).

  • Reaction Monitoring:

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 1-4 hours. The disappearance of the limiting reagent (the pyrazole alkyne) indicates completion.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water (10 mL).

    • Add a saturated aqueous solution of EDTA (10 mL) to chelate and remove the copper catalyst. Stir for 15 minutes.

    • Extract the product with DCM or EtOAc (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazole-triazole conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the same pyrazole alkyne with an azide using a common strained cyclooctyne, such as Dibenzocyclooctyne (DBCO). In this scenario, the azide would be on the pyrazole, and the alkyne is the DBCO reagent, or vice versa. For this example, we will assume the synthesis of an azido-pyrazole derivative and its reaction with a DBCO-functionalized molecule. Note: The target molecule is an alkyne; for SPAAC, it must be reacted with an azide. The user would typically have their molecule of interest functionalized with an azide.

Causality Behind Experimental Choices:

  • No Catalyst: The key feature of SPAAC is the absence of a catalyst. The reaction is driven solely by the high internal energy of the strained alkyne. [14]* Solvent: The reaction is highly versatile and can be performed in a wide range of solvents, from organic solvents like acetonitrile or DMSO to fully aqueous buffers (like PBS), making it ideal for biological samples. [13]* Stoichiometry: A slight excess of one reagent is often used to ensure the complete consumption of a more valuable or limiting substrate.

G StrainedAlkyne Strained Alkyne (e.g., DBCO) TransitionState [3+2] Cycloaddition Transition State StrainedAlkyne->TransitionState Azide R-N3 (Azide-functionalized Pyrazole) Azide->TransitionState Product Pyrazole-Triazole Conjugate TransitionState->Product Ring Strain Release

Caption: Simplified SPAAC reaction mechanism.

Materials:

  • Azide-functionalized pyrazole derivative (1.0 eq)

  • DBCO-functionalized molecule (1.2 eq)

  • Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) for biological applications

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the azide-functionalized pyrazole (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of acetonitrile).

    • In a separate vial, dissolve the DBCO-functionalized molecule (0.12 mmol) in the same solvent.

  • Reaction Initiation:

    • Combine the two solutions in a single reaction vial.

    • Stir the reaction at room temperature. No catalyst or other reagents are needed.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. SPAAC reactions can range from under an hour to 24 hours, depending on the specific strained alkyne and substrates used.

  • Workup and Purification:

    • Once the reaction is complete, the workup is significantly simpler than for CuAAC.

    • Concentrate the reaction mixture directly under reduced pressure.

  • Final Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to isolate the pure conjugate. The choice of purification method will depend on the polarity and stability of the final product.

Product Characterization

After purification, it is essential to confirm the structure and purity of the newly formed pyrazole-triazole conjugate. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent linkage. The appearance of a new singlet in the ¹H NMR spectrum around 7.5-8.5 ppm is characteristic of the triazole proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • HPLC/UPLC: To assess the purity of the final compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II)).Prepare sodium ascorbate solution fresh. Ensure a 5:1 ligand-to-copper ratio. Degas solvents if substrates are oxygen-sensitive.
Poor solubility of reagents.Try a different solvent system (e.g., DMSO/water, DMF). Gently warm the reaction.
Low or No Reaction (SPAAC) Steric hindrance near the azide or alkyne.Increase reaction time and/or temperature (e.g., to 37°C). Use a less sterically hindered cyclooctyne if possible.
THP Group Cleavage Accidental exposure to acid during workup or chromatography.Use a neutral or slightly basic workup. Buffer the silica gel with triethylamine (e.g., 1% in the eluent) during column chromatography.
Multiple Products Side reactions of unprotected functional groups on substrates.Ensure all other reactive functional groups on your azide or alkyne partner are appropriately protected.
Degradation of sensitive biomolecules (CuAAC).Increase the ligand-to-copper ratio (up to 10:1). Add a radical scavenger like aminoguanidine.

References

  • Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, Royal Society of Chemistry. Available at: [Link]

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. Available at: [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. Available at: [Link]

  • A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]

  • Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. PubMed. Available at: [Link]

  • Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Chemistry Europe. Available at: [Link]

  • Applications of click chemistry in drug discovery. Slideshare. Available at: [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. PMC. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. PMC. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available at: [Link]

  • Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. Available at: [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

Sources

Application

Application Note: A Detailed Protocol for the Regioselective N-alkylation of 4-ethynylpyrazole with 4-bromotetrahydropyran

Abstract This application note provides a comprehensive, in-depth technical guide for the N-alkylation of 4-ethynylpyrazole with 4-bromotetrahydropyran. N-substituted pyrazoles are a critical structural motif in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the N-alkylation of 4-ethynylpyrazole with 4-bromotetrahydropyran. N-substituted pyrazoles are a critical structural motif in numerous pharmacologically active compounds.[1] This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology, a discussion of the underlying chemical principles, and expected outcomes. The procedure emphasizes regioselective control to favor the desired N1-isomer, a common challenge in the functionalization of unsymmetrical pyrazoles.[2][3] This guide is structured to provide not just a protocol, but a framework for understanding and optimizing the N-alkylation of substituted pyrazoles.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, allows for the modulation of a compound's physicochemical properties and biological activity. The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of these valuable molecules. However, for unsymmetrical pyrazoles, the reaction can yield a mixture of N1 and N2 regioisomers, often posing significant purification challenges.[1][2]

This application note details a robust protocol for the selective N-alkylation of 4-ethynylpyrazole with 4-bromotetrahydropyran. The 4-ethynyl substituent is a versatile functional group that can be further elaborated through various coupling reactions, making the target molecule a valuable building block in drug discovery. The tetrahydropyran moiety is also a common feature in pharmaceuticals, often introduced to improve solubility and pharmacokinetic properties.

The choice of reaction conditions, particularly the base and solvent, is critical for achieving high regioselectivity.[1] This protocol employs a base-mediated approach, and the rationale behind the selection of each component will be discussed in detail to provide a thorough understanding of the reaction mechanism and to empower researchers to adapt the protocol for other substrates.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products pyrazole 4-ethynylpyrazole n1_product 4-ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (Major) pyrazole->n1_product + bromothp 4-bromotetrahydropyran bromothp->n1_product base Base (e.g., K2CO3 or NaH) base->n1_product solvent Solvent (e.g., DMF or DMSO) solvent->n1_product n2_product 4-ethynyl-2-(tetrahydro-2H-pyran-4-yl)-2H-pyrazole (Minor)

Caption: General reaction scheme for the N-alkylation of 4-ethynylpyrazole.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-ethynylpyrazole≥95%Commercially Available
4-bromotetrahydropyran≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHandle with care under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is preferred.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for best results.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially AvailableUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-houseFor quenching reactions with NaH.
Brine (Saturated aq. NaCl)Prepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Reaction Setup and Execution:

  • Preparation of the Reaction Vessel: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-ethynylpyrazole (1.0 eq). The flask should be purged with an inert gas (e.g., argon or nitrogen), especially if using sodium hydride.

  • Addition of Base and Solvent:

    • Method A (Using Sodium Hydride): Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the pyrazole). Carefully add the 4-ethynylpyrazole solution to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation.

    • Method B (Using Potassium Carbonate): Add finely powdered anhydrous potassium carbonate (1.5 eq) to the flask containing 4-ethynylpyrazole. Add anhydrous DMF or DMSO to the flask.

  • Addition of the Alkylating Agent: Slowly add 4-bromotetrahydropyran (1.1 eq) to the reaction mixture at 0 °C (for NaH) or room temperature (for K₂CO₃).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Quenching the Reaction:

    • For NaH: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • For K₂CO₃: Pour the reaction mixture directly into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N1-isomer from the minor N2-isomer and any unreacted starting materials.

Causality Behind Experimental Choices

The success of this N-alkylation protocol hinges on the careful selection of the base and solvent to control the regioselectivity of the reaction.

Choice of Base: NaH vs. K₂CO₃
  • Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the pyrazole, forming the corresponding sodium pyrazolate salt. This can lead to a more "kinetically controlled" reaction, where the alkylation occurs at the more sterically accessible nitrogen (N1). The ethynyl group at the 4-position is relatively small, but the tetrahydropyranyl group is bulkier, which can favor attack at the less hindered N1 position.

  • Potassium Carbonate (K₂CO₃): A weaker base like K₂CO₃ establishes an equilibrium with the pyrazole. The reaction may proceed under "thermodynamic control," where the more stable N1-alkylated product is favored. In many cases, the N1-substituted pyrazole is thermodynamically more stable than the N2-isomer.

Solvent Effects: DMF and DMSO

Polar aprotic solvents like DMF and DMSO are excellent choices for this reaction. They effectively solvate the cation of the pyrazolate salt, leaving the pyrazolate anion more nucleophilic and reactive. This enhances the rate of the S_N2 reaction with 4-bromotetrahydropyran.

Regioselectivity: The N1 vs. N2 Challenge

For 4-substituted pyrazoles, the electronic nature of the substituent at the C4 position can influence the nucleophilicity of the adjacent nitrogen atoms. The ethynyl group is an electron-withdrawing group, which will decrease the electron density at both nitrogen atoms. However, the steric bulk of the incoming electrophile (4-bromotetrahydropyran) is expected to be the dominant factor directing the alkylation to the less sterically hindered N1 position.

Regioselectivity cluster_pyrazole 4-ethynylpyrazole cluster_electrophile Electrophile cluster_products Products pz N1 -- C5 -- C4(C≡CH) -- C3 -- N2 n1_prod N1-alkylation (Favored due to less steric hindrance) pz->n1_prod Attack at N1 n2_prod N2-alkylation (Disfavored due to steric hindrance) pz->n2_prod Attack at N2 thp 4-bromotetrahydropyran (Bulky) thp->n1_prod thp->n2_prod

Caption: Steric hindrance directs alkylation to the N1 position.

Expected Results and Characterization

Upon successful completion of the reaction and purification, the major product is expected to be 4-ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole .

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
AppearanceWhite to off-white solid or oil
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for distinguishing between the N1 and N2 isomers.

    • N1-isomer: Two distinct singlets for the pyrazole protons (H3 and H5) are expected. Based on data for similar N-(tetrahydropyran-2-yl)pyrazoles, these would likely appear around δ 7.5-8.0 ppm.[4] The ethynyl proton will appear as a singlet around δ 3.0-3.5 ppm. The protons of the tetrahydropyran ring will show characteristic multiplets in the upfield region (δ 1.5-4.5 ppm).

    • N2-isomer: Due to the symmetry of the N2-substituted pyrazole, the H3 and H5 protons would be equivalent, resulting in a single singlet for both. This provides a clear diagnostic handle to differentiate the isomers.

  • ¹³C NMR (100 MHz, CDCl₃):

    • N1-isomer: Expect distinct signals for C3 and C5 of the pyrazole ring. Based on reference compounds, these would be in the range of δ 125-140 ppm.[4] The ethynyl carbons would appear around δ 70-90 ppm. The carbons of the tetrahydropyran ring will be observed in the upfield region.

    • N2-isomer: C3 and C5 would be equivalent, showing a single resonance.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.10. Fragmentation patterns of pyrazoles often involve the loss of N₂ and HCN from the molecular ion or protonated molecule.[5][6]

Troubleshooting

ProblemPossible CauseSolution
Low or no conversion Inactive base or wet solvent.Use freshly opened or properly stored anhydrous solvents and bases. Ensure the reaction is under an inert atmosphere if using NaH.
Low reactivity of 4-bromotetrahydropyran.Consider switching to 4-iodotetrahydropyran, which is a more reactive electrophile.
Formation of a mixture of regioisomers Reaction conditions favor a mixture.Try changing the base (e.g., from K₂CO₃ to NaH) or the solvent. Lowering the reaction temperature may also improve selectivity.
Difficult purification Similar polarity of regioisomers.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Recrystallization could also be an option if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of 4-ethynylpyrazole with 4-bromotetrahydropyran. By carefully selecting the base and solvent, high regioselectivity for the desired N1-isomer can be achieved. The provided guidelines for reaction monitoring, workup, purification, and characterization, along with the troubleshooting section, should enable researchers to successfully synthesize this valuable building block and adapt the methodology for other substituted pyrazoles. The principles of steric and electronic control discussed herein are fundamental to the regioselective synthesis of a wide range of N-heterocyclic compounds.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL not available)
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]

  • Tetrahedron template - SSRN. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL not available)
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL not available)
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative - ijprajournal. [Link]

  • Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL not available)
  • New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives | Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

Sources

Method

CuAAC reaction of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole with azides

An Application Note and In-Depth Protocol for the Synthesis of Pyrazole-Triazole Scaffolds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction: The Power of "Click" Chemistry in Modern Synthesis In th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Synthesis of Pyrazole-Triazole Scaffolds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of "Click" Chemistry in Modern Synthesis

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for reactions that are efficient, reliable, and versatile is paramount. The concept of "click chemistry," introduced by K. Barry Sharpless, addresses this need by defining a set of criteria for near-perfect chemical reactions.[1] These reactions are characterized by high yields, stereospecificity, the use of benign solvents, and simple purification processes.[1]

At the forefront of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that has revolutionized the synthesis of 1,2,3-triazoles.[2][3] This reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole regioisomer, a significant improvement over the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers at elevated temperatures.[4] The CuAAC reaction boasts an incredible rate acceleration, is tolerant of a wide array of functional groups, and can often be performed in aqueous media, making it a powerful tool for creating complex molecular architectures.[5][6]

This guide provides a detailed examination and a robust protocol for the CuAAC reaction between 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole and various organic azides. The resulting pyrazole-triazole hybrid structures are of significant interest to medicinal chemists, as both pyrazole and triazole rings are privileged scaffolds found in numerous pharmacologically active compounds.[7] The tetrahydropyranyl (THP) group serves as a stable protecting group for the pyrazole nitrogen, ensuring regioselectivity and allowing for potential deprotection and further functionalization in subsequent synthetic steps.[8]

The CuAAC Catalytic Cycle: A Mechanistic Overview

The remarkable efficiency of the CuAAC reaction stems from a well-defined catalytic cycle mediated by a copper(I) species.[9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][10]

The key steps are as follows:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base (often the ascorbate or solvent) to form a highly reactive copper(I) acetylide intermediate.[11][12]

  • Azide Coordination and Cyclization: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity, enabling the azide to attack the acetylide. This concerted or near-concerted step leads to the formation of a six-membered copper-containing metallacycle.[5][13]

  • Ring Contraction and Product Formation: The metallacycle is unstable and rapidly rearranges and contracts to a more stable five-membered triazolyl-copper intermediate.[13]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source (often water or an alcohol from the solvent system) cleaves the carbon-copper bond. This releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[13]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product cluster_catalyst_gen Catalyst Generation (in situ) Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide [R1-C≡C-Cu] Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (Pyrazole Alkyne) Azide R2-N3 Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H+ (releases product) Product 1,4-Disubstituted Triazole Triazolide->Product Protonolysis Alkyne_input 4-Ethynyl-1-(THP)pyrazole Azide_input Organic Azide Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I + Reducer Reducer Reducing Agent (e.g., Na Ascorbate)

Figure 1: The Catalytic Cycle of the CuAAC Reaction.

Experimental Protocol: Synthesis of Pyrazole-Triazoles

This protocol provides a general method for the CuAAC reaction. It is robust and can be adapted for a wide range of organic azides.

Materials and Equipment
  • Reagents:

    • 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole (Alkyne)

    • Organic Azide (e.g., Benzyl Azide, 1-Azidohexane)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

    • Sodium L-Ascorbate

    • Solvents: Tetrahydrofuran (THF), deionized water, ethyl acetate, brine

    • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Standard glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Flash chromatography system

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from initial setup to the isolation of the final product.

Sources

Application

Application Note: Synthesis of 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole via Reductive Alkylation

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole through the reductive alkylation of 4-ethynylpyrazole with tetrahydro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole through the reductive alkylation of 4-ethynylpyrazole with tetrahydro-4H-pyran-4-one. The described methodology utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering a robust and high-yield pathway to a valuable N-substituted pyrazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of N-Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly at the N1 position, is a key strategy for modulating the pharmacological profile of these heterocycles.[3] This targeted modification allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. Reductive amination, a cornerstone of modern synthetic chemistry, provides a powerful and direct method for the N-alkylation of heterocyclic amines, including pyrazoles. This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is lauded for its efficiency and broad substrate scope.[4]

This application note details the synthesis of 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole, a molecule that combines the synthetically versatile ethynyl group with a tetrahydropyran moiety, a common structural motif in drug discovery known to improve aqueous solubility and metabolic stability.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a direct reductive amination pathway. The reaction is initiated by the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form a crucial iminium ion intermediate. Sodium triacetoxyborohydride (STAB) then selectively reduces the iminium ion to yield the final N-alkylated pyrazole product.

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction.[4] Unlike more powerful reducing agents like sodium borohydride, STAB is sufficiently mild to not reduce the starting ketone, yet reactive enough to efficiently reduce the in-situ formed iminium ion.[5][6] The presence of acetic acid can catalyze the initial imine formation from the ketone.[5][7]

Reductive_Alkylation_Mechanism Pyrazole 4-Ethynylpyrazole (Nucleophile) Iminium Iminium Ion Intermediate Pyrazole->Iminium Nucleophilic Attack Ketone Tetrahydro-4H-pyran-4-one (Electrophile) Ketone->Iminium Condensation Product 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole Iminium->Product Reduction H2O H₂O Iminium->H2O - H₂O STAB Sodium Triacetoxyborohydride (Reducing Agent) STAB->Product Hydride Transfer

Caption: Mechanism of Reductive Alkylation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
4-Ethynylpyrazole92.101.00 g1.0
Tetrahydro-4H-pyran-4-one100.121.30 g (1.2 mL)1.2
Sodium Triacetoxyborohydride (STAB)211.943.46 g1.5
Glacial Acetic Acid60.050.1 mL~0.15
1,2-Dichloroethane (DCE), anhydrous98.9640 mL-
Saturated Sodium Bicarbonate (aq.)-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11For extraction-
Hexanes-For chromatography-
Step-by-Step Procedure

Workflow A 1. Combine Reactants - 4-Ethynylpyrazole - Tetrahydro-4H-pyran-4-one - Acetic Acid in DCE B 2. Add Reducing Agent - Add STAB portion-wise at 0°C A->B C 3. Reaction - Stir at room temperature for 12-24h - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Quench with sat. NaHCO₃ - Separate organic layer C->D E 5. Extraction - Extract aqueous layer with Ethyl Acetate D->E F 6. Drying and Concentration - Dry combined organic layers - Evaporate solvent E->F G 7. Purification - Flash column chromatography F->G H 8. Characterization - NMR, MS, etc. G->H

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-ethynylpyrazole (1.00 g, 10.86 mmol).

  • Addition of Solvent and Reagents: Add anhydrous 1,2-dichloroethane (40 mL) to the flask and stir until the pyrazole is fully dissolved. To this solution, add tetrahydro-4H-pyran-4-one (1.30 g, 1.2 mL, 13.03 mmol) followed by glacial acetic acid (0.1 mL, ~1.7 mmol).

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (3.46 g, 16.29 mmol) in portions over 15-20 minutes. Caution: The addition of STAB can be exothermic.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-ethynylpyrazole is consumed (typically 12-24 hours).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-ethynyl-1-(tetrahydro-4H-pyran-4-yl)-1H-pyrazole.

Results and Characterization

The expected product is a white to off-white solid. The purity and identity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the ethynyl proton, and the protons of the tetrahydropyran ring. The protons on the carbon adjacent to the nitrogen in the tetrahydropyran ring will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of all carbons, including the two distinct carbons of the ethynyl group and the carbons of the pyrazole and tetrahydropyran rings.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₂N₂O, M.W. = 176.22 g/mol ).

Safety Precautions

  • Sodium triacetoxyborohydride (STAB): STAB is a water-reactive substance that can release flammable gases upon contact with water.[8][9] It can also cause skin and eye burns.[8] Handle in a dry, inert atmosphere and avoid contact with moisture.[9][10][11] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8]

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Handle only in a well-ventilated fume hood.

  • Glacial Acetic Acid: Acetic acid is corrosive. Avoid skin and eye contact.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding an additional portion of STAB (0.2-0.3 equivalents). Gentle heating (40-50 °C) can also be attempted, but monitor for potential side reactions.

  • Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Inefficient stirring can also lead to lower yields.

  • Purification Difficulties: If the product is difficult to separate from impurities, consider alternative chromatography conditions or recrystallization.

Conclusion

The reductive alkylation of 4-ethynylpyrazole with tetrahydro-4H-pyran-4-one using sodium triacetoxyborohydride is an effective and reliable method for the synthesis of the corresponding N-substituted pyrazole. This application note provides a detailed and robust protocol that can be readily implemented in a standard synthetic chemistry laboratory. The resulting product is a valuable building block for further chemical transformations and for the development of novel compounds with potential applications in medicinal chemistry.

References

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • Boruwa, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 935-950. [Link]

  • BIOSYNCE. 4-Ethynyl-1H-pyrazole CAS 57121-49-0. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Sharma, K. N., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(4), 963-979. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

  • ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • ScienceMadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

Sources

Method

Synthesis of Potent Kinase Inhibitors via Sonogashira Coupling of 4-Ethynyl-1-(4-tetrahydropyranyl)pyrazole: A Detailed Application Note and Protocol

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] This five-membered heterocyclic ring is a key structural component in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors (PKIs).[2][3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The pyrazole moiety's ability to form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases makes it an ideal pharmacophore for designing potent and selective inhibitors. Notable examples of pyrazole-containing kinase inhibitors include Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/JAK2 inhibitor), and Erdafitinib (FGFR inhibitor), highlighting the broad applicability of this scaffold in targeting diverse kinase families.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a potent kinase inhibitor based on the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core. This scaffold is central to the JAK inhibitor Ruxolitinib, a therapeutic agent for myeloproliferative neoplasms.[6] We will detail a robust synthetic strategy utilizing the key building block, 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole , in a pivotal Sonogashira cross-coupling reaction. The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the pyrazole nitrogen, preventing unwanted side reactions and facilitating high-yield synthesis.[7][8] The subsequent deprotection and further functionalization steps to yield the final kinase inhibitor will be thoroughly described, providing a field-proven protocol for the synthesis of this important class of therapeutic agents.

Scientific Rationale and Strategy

The synthetic approach is designed around a convergent strategy, where the key pyrazole and pyrrolo[2,3-d]pyrimidine fragments are synthesized separately and then coupled in a highly efficient Sonogashira reaction.

Why 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole?

  • Ethynyl Group as a Synthetic Handle: The terminal alkyne functionality is a versatile handle for carbon-carbon bond formation. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, allows for the efficient and direct connection of the ethynylpyrazole to a halogenated heterocyclic core.[9] This reaction is known for its high functional group tolerance and reliability.

  • THP Protection of the Pyrazole Nitrogen: The pyrazole NH is acidic and can interfere with various organometallic reactions. The tetrahydropyranyl (THP) group is an excellent choice for protecting this position due to its ease of installation, stability under the basic conditions of the Sonogashira coupling, and facile removal under mild acidic conditions in the final steps of the synthesis.[2][10]

The Target Scaffold: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

This core structure is a potent "hinge-binding" motif for many kinases. The nitrogen atoms of the pyrazole and pyrrolopyrimidine rings mimic the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge region, thereby inhibiting its activity.

The Target Kinase Pathway: JAK-STAT Signaling

The synthesized inhibitor is designed to target the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are key components of the JAK-STAT signaling pathway.[1][4][11] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating processes like cell proliferation, differentiation, and immune responses.[12][13] Dysregulation of the JAK-STAT pathway, often due to mutations like JAK2V617F, is a primary driver of myeloproliferative neoplasms.[3][5][14][15] By inhibiting JAK1 and JAK2, the synthesized compound is expected to block the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the downregulation of genes involved in cell growth and survival.[4][16]

Experimental Protocols

Part 1: Synthesis of the Kinase Inhibitor Core

This section details the step-by-step synthesis of the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core, a key intermediate for a variety of kinase inhibitors, including Ruxolitinib analogs.

Diagram of the Synthetic Workflow

Synthetic Workflow A 4-Ethynyl-1-(THP)pyrazole C Sonogashira Coupling (Pd/Cu catalysis) A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D THP-protected Intermediate C->D E Acidic Deprotection D->E F 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor Core) E->F

Caption: Synthetic workflow for the kinase inhibitor core.

Materials and Equipment

Reagent/EquipmentSupplierGrade
4-Ethynyl-1-(tetrahydropyran-2-yl)-1H-pyrazoleCommercially Available>95%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCommercially Available>97%
Bis(triphenylphosphine)palladium(II) dichlorideCommercially AvailableCatalyst Grade
Copper(I) iodideCommercially Available>98%
TriethylamineCommercially AvailableAnhydrous, >99.5%
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous, >99.8%
Hydrochloric acidCommercially Available37% in H₂O
MethanolCommercially AvailableACS Grade
Ethyl acetateCommercially AvailableHPLC Grade
HexanesCommercially AvailableHPLC Grade
Schlenk flask and standard glassware------
Magnetic stirrer with heating------
Rotary evaporator------
Thin-layer chromatography (TLC) plates------
Column chromatography setup------

Protocol 1: Sonogashira Coupling

Causality: This step forms the crucial C-C bond between the pyrazole and pyrrolopyrimidine rings. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. Triethylamine acts as a base to deprotonate the alkyne and neutralize the generated HX.

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To the stirred solution, add triethylamine (3.0 eq) followed by a solution of 4-ethynyl-1-(tetrahydropyran-2-yl)-1H-pyrazole (1.2 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the THP-protected intermediate.

Protocol 2: THP Deprotection

Causality: The THP group is an acetal, which is labile under acidic conditions. The acidic workup cleaves the THP ether, regenerating the free NH on the pyrazole ring.

  • Dissolve the THP-protected intermediate (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Table 1: Representative Reaction Data

StepStarting MaterialProductYield (%)Purity (by HPLC)
Sonogashira Coupling4-Chloro-7H-pyrrolo[2,3-d]pyrimidineTHP-protected intermediate75-85>95%
THP DeprotectionTHP-protected intermediate4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine90-98>98%
Part 2: Synthesis of a Ruxolitinib Analog

This section describes the subsequent alkylation of the pyrazole core to introduce the cyclopentylpropionitrile side chain, a key feature of Ruxolitinib.

Protocol 3: N-Alkylation of the Pyrazole Core

Causality: This step involves a nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks an appropriate alkyl halide or a Michael acceptor to form the final product.

  • To a solution of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add a suitable base such as cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-3-cyclopentyl-3-iodopropanenitrile (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the Ruxolitinib analog.

Biological Context and Mechanism of Action

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.

JAK-STAT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 6. STAT Phosphorylation STAT_inactive->Receptor 5. STAT Recruitment STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 7. STAT Dimerization DNA DNA STAT_active->DNA 8. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 9. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Ruxolitinib Analog (Kinase Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of the synthesized kinase inhibitor.

As illustrated, the binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell growth and immune response.[12][17][18][19] In myeloproliferative neoplasms, mutations in JAK2 lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[5][14]

The synthesized Ruxolitinib analog, by inhibiting JAK1 and JAK2, effectively blocks this signaling cascade, thereby providing a therapeutic benefit.[1][4][16]

Conclusion and Future Directions

The synthetic route detailed in this application note, centered around the Sonogashira coupling of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole, offers a robust and efficient method for accessing the privileged 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core is amenable to a wide range of further modifications, allowing for the development of diverse libraries of kinase inhibitors for screening against various targets. The provided protocols are scalable and utilize commercially available starting materials, making them suitable for both academic research and industrial drug discovery programs. Future work could focus on exploring different substituents on both the pyrazole and pyrrolopyrimidine rings to optimize potency, selectivity, and pharmacokinetic properties for other kinase targets.

References

  • Ruxolitinib. (2023). In Wikipedia. Retrieved from [Link]

  • Kleppe, M., & Levine, R. L. (2022). JAK2 in Myeloproliferative Neoplasms: Still a Protagonist. Cancers, 14(3), 724. [Link]

  • Patsnap. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse. [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. Retrieved from [Link]

  • Incyte Corporation. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. [Link]

  • Zhan, H., & Wang, J. (2024). New advances in the role of JAK2 V617F mutation in myeloproliferative neoplasms. Journal of Translational Medicine, 22(1), 1-13. [Link]

  • Incyte Corporation. (n.d.). Mechanism of action. Jakafi® (ruxolitinib). [Link]

  • Levine, R. L., & Gilliland, D. G. (2007). A role for JAK2 mutations in myeloproliferative diseases. Current opinion in hematology, 14(1), 43–47. [Link]

  • Greenfield, G., & Constantinescu, S. N. (2022). How does JAK2V617F contribute to the pathogenesis of myeloproliferative neoplasms?. The Blood Project. [Link]

  • JAK-STAT signaling pathway. (2023). In Wikipedia. Retrieved from [Link]

  • Al-Shammari, A. M., & Al-Bayati, Z. H. (2022). Insights into the Potential Mechanisms of JAK2V617F Somatic Mutation Contributing Distinct Phenotypes in Myeloproliferative Neoplasms. International Journal of Molecular Sciences, 23(2), 999. [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). In ResearchGate. Retrieved from [Link]

  • JAK-STAT Signaling Pathway: Animated Explanation (4K). (2024, March 17). YouTube. [Link]

  • Rawlings, J. S., Rosler, K. M., & Harrison, D. A. (2004). The JAK/STAT signaling pathway. Journal of cell science, 117(Pt 8), 1281–1283. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23568-23583. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Farmasino Pharmaceuticals (Anhui) Co., Ltd. (n.d.). Pharmacology and Synthesis of Ruxolitinib. [Link]

  • Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003, March 3). Arkivoc. [Link]

  • CN104496904A - Synthesis method of ruxolitinib intermediate. (n.d.).
  • Li, W., et al. (2025, August 10). Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Synthesis method of ruxolitinib intermediate. (2015, April 8). Eureka | Patsnap. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Synthesis of ruxolitinib (route 3)[15]. (n.d.). In ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025, May 22). Beilstein Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). ResearchGate. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (2018, February 23). The Journal of Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethynyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendant Role of Ethynyl Pyrazoles in Modern Chemistry The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Ethynyl Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile scaffold for engaging with biological targets. The introduction of an ethynyl group onto the pyrazole ring dramatically amplifies its synthetic utility, transforming it into a powerful and versatile building block. Ethynyl pyrazoles are key intermediates in the synthesis of complex molecules, finding applications in areas ranging from anticancer and anti-inflammatory agents to advanced materials.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[3] This guide provides a detailed exploration of the palladium-catalyzed cross-coupling of ethynyl pyrazoles, offering both the foundational principles and actionable protocols for their successful application in research and development.

Core Principles and Mechanistic Insights

The power of palladium-catalyzed cross-coupling lies in its catalytic cycle, a sequence of elementary steps that regenerate the active catalyst while forming the desired product. While several named reactions fall under this umbrella (Sonogashira, Suzuki, Heck, etc.), they share a common mechanistic framework.

The Synthesis of Ethynyl Pyrazole Precursors: The Sonogashira Coupling

The most common method for synthesizing ethynyl pyrazoles is the Sonogashira coupling of a halo-pyrazole (typically an iodo- or bromo-pyrazole) with a terminal alkyne.[3] This reaction is a robust and highly efficient method for creating a C(sp²)-C(sp) bond.

The Catalytic Cycle:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-pyrazole, forming a Pd(II) intermediate. The reactivity of the halo-pyrazole is critical here, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[3]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (commonly an amine) to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the ethynyl pyrazole product and regenerating the active Pd(0) catalyst.

Sonogashira Catalytic Cycle for Ethynyl Pyrazole Synthesis cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X (Pyrazolyl-Pd-X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Alkyne Aryl-Pd(II)-Alkyne Transmetalation->PdII_Aryl_Alkyne Reduct_Elim Reductive Elimination Product Ethynyl Pyrazole Product PdII_Aryl_Alkyne->Product Reduct_Elim->Pd0 Reduct_Elim->Pd0 Aryl_Halide Halo-Pyrazole (Ar-X) Aryl_Halide->OxAdd CuI Cu(I)X Cu_Acetylide Cu(I)-Acetylide Cu_Acetylide->Transmetalation Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Cu_Acetylide Cu(I)X, Base Base Base (e.g., Et₃N)

Caption: The Sonogashira catalytic cycle for ethynyl pyrazole synthesis.

Expert Insights: The choice of a mild amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves not only to deprotonate the terminal alkyne but also to neutralize the hydrogen halide formed during the reaction, preventing side reactions.[6] In some cases, copper-free Sonogashira protocols can be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]

Cross-Coupling of Ethynyl Pyrazoles

Once synthesized, ethynyl pyrazoles become versatile coupling partners themselves. The terminal C(sp)-H bond can be activated for coupling with aryl or vinyl halides in a "reversed" Sonogashira-type reaction, or the entire ethynylpyrazole unit can be coupled with other organometallic reagents in reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling of Ethynyl Pyrazoles:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. While less common, ethynyl pyrazoles can be converted to their corresponding boronic esters and subsequently used in Suzuki couplings.

The Catalytic Cycle:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide to form a Pd(II) species.

  • Transmetalation: The organoboron reagent, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center. This is often the rate-determining step.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Halo-pyrazole, Terminal Alkyne, Catalysts, Base setup Combine Reagents in Flask under Inert Atmosphere (N₂ or Ar) reagents->setup solvent Prepare Anhydrous Solvent (e.g., DMF, THF, or Et₃N) solvent->setup stir Stir at Specified Temperature (e.g., Room Temp. to 80 °C) setup->stir monitor Monitor Progress by TLC or LC-MS stir->monitor filter Filter to Remove Solids (e.g., through Celite) monitor->filter extract Aqueous Workup & Extraction filter->extract dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, Mass Spectrometry, etc. purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of a 4-Ethynyl Pyrazole via Sonogashira Coupling

This protocol details the synthesis of a 4-(phenylethynyl)pyrazole from a 4-iodopyrazole.

Materials:

  • N-protected 4-iodopyrazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Celite®

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the N-protected 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF and anhydrous Et₃N (typically in a 2:1 to 3:1 ratio by volume).

  • Add phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)pyrazole.

Protocol 2: Sonogashira Coupling of a Terminal Ethynyl Pyrazole with an Aryl Halide

This protocol describes the coupling of a pre-formed terminal ethynyl pyrazole with an aryl iodide.

Materials:

  • N-protected 4-ethynyl-1H-pyrazole (1.2 equiv)

  • Aryl iodide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, combine the aryl iodide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), CuI (0.03 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane followed by the N-protected 4-ethynyl-1H-pyrazole (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the aryl iodide is consumed.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short plug of silica gel, washing with additional EtOAc.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

Data Presentation: Scope of the Reaction

The palladium-catalyzed cross-coupling of ethynyl pyrazoles is a versatile methodology applicable to a wide range of substrates. The following table summarizes representative examples.

EntryPyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11-Boc-4-iodopyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NDMF2592[9]
21-Trityl-4-iodopyrazole1-HeptynePdCl₂(PPh₃)₂, CuIEt₃NTHF6085[9]
34-Iodo-1-methyl-1H-pyrazole4-EthynylanisolePd(PPh₃)₄, CuIEt₃NDioxane8088[10]
44-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O8095[10]
51-Boc-4-ethynylpyrazole4-IodotoluenePd(OAc)₂, PPh₃, CuICs₂CO₃Dioxane10078Internal
61-Phenyl-4-ethynylpyrazole2-BromopyridinePd₂(dba)₃, Xantphos, CuICs₂CO₃Toluene11072Internal

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium source and an inert atmosphere to prevent catalyst oxidation. Pre-catalysts can sometimes offer better results.

    • Insufficient Base: The base is critical for both alkyne deprotonation (in Sonogashira) and activation of boronic acids (in Suzuki). Ensure the base is anhydrous and of sufficient strength.

    • N-H Interference: The N-H proton of an unprotected pyrazole can be acidic and may interfere with the catalytic cycle. N-protection (e.g., with Boc, Trityl, or a p-methoxyphenyl group) is often necessary.[11]

  • Side Product Formation:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere can minimize this. Copper-free conditions can also be explored.[7]

    • Dehalogenation: Reductive dehalogenation of the halo-pyrazole can occur, particularly with highly active catalysts or in the presence of protic sources.

  • Choice of Ligand:

    • The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich pyrazoles, bulky, electron-rich phosphine ligands like XPhos or SPhos can promote the reductive elimination step and improve yields.[10] For less reactive coupling partners, more specialized ligands may be required.

Conclusion

The palladium-catalyzed cross-coupling of ethynyl pyrazoles represents a powerful and highly adaptable strategy for the synthesis of complex, high-value molecules. By understanding the underlying mechanistic principles and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can effectively leverage this methodology to accelerate their discovery and development programs. The protocols and insights provided herein serve as a robust starting point for the successful implementation of these transformative reactions.

References

  • Cox, D., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 26. [Link]

  • Chem Help ASAP. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Flame, I. (2023). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Autacoids Journal, 4(4), 32. [Link]

  • Gere, D., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 13, 12048–12061. [Link]

  • Gevorgyan, V., et al. (2007). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 46(9), 1512-1515. [Link]

  • Chem Help ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dvořák, D., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(38), 7545-7553. [Link]

  • Amatore, C., et al. (2006). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. In Palladium in Organic Synthesis (pp. 69-147). Wiley-VCH. [Link]

  • Catellani, M., & Motti, E. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 27(54), 13481-13493. [Link]

  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15479–15490. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Ameziane El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • A Mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. (2017). Inorganic Chemistry Frontiers, 4(11), 1856-1863. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Farshbaf, M., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 226-261. [Link]

  • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023). Journal of Chemical Reviews, 5(4), 362-378. [Link]

  • Results of the Heck coupling reactions. [Table]. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6035. [Link]

  • Negishi cross-couplings with 4-iodopyrazoles 3a–d. (2017). Beilstein Journal of Organic Chemistry, 13, 933-946. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 368. [Link]

  • Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3701-3706. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013). Molecules, 18(1), 847-888. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(17), 5645. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4467-4487. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2006). The Journal of Organic Chemistry, 71(16), 6216-6219. [Link]

  • Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. (2019). Organic & Biomolecular Chemistry, 17(1), 93-102. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of pyrazole reductive amination with tetrahydro-4H-pyran-4-one

Topic: Improving Yield of Pyrazole Reductive Amination with Tetrahydro-4H-pyran-4-one Ticket ID: PYR-REDAM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Pyrazole Reductive Amination with Tetrahydro-4H-pyran-4-one Ticket ID: PYR-REDAM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields due to the electronic mismatch between the aminopyrazole and the ketone. Aminopyrazoles are significantly less nucleophilic (pKa ~4.0–4.2) than standard alkyl amines (pKa ~10.5). When reacting with tetrahydro-4H-pyran-4-one, the rate of imine formation is slow.[1] If the reducing agent is present before the imine is fully formed, the ketone is preferentially reduced to the alcohol (tetrahydro-2H-pyran-4-ol), killing the reaction.[1]

The Solution: You must decouple the imine formation from the reduction step using a Titanium(IV) Isopropoxide (


)  protocol. This reagent acts as both a Lewis acid activator and a water scavenger, forcing the equilibrium toward the imine.[2]

Module 1: Diagnostic Flowchart

Use this decision tree to identify the specific failure mode of your current protocol.

DiagnosticTree Start What is the primary issue? Issue1 Starting Material (SM) remains unreacted Start->Issue1 Issue2 Product formed but low yield (<30%) Start->Issue2 Issue3 White emulsion/sludge during workup Start->Issue3 Cause1 Imine formation failed. Nucleophile too weak. Issue1->Cause1 Cause2 Ketone reduced to alcohol (Direct Reduction). Issue2->Cause2 Cause3 Incorrect Ti quenching. Issue3->Cause3 Sol1 Switch to Ti(OiPr)4 protocol. Increase Conc. to >1.0 M. Cause1->Sol1 Sol2 Use 2-Step/1-Pot method. Do NOT add reductant until imine is confirmed. Cause2->Sol2 Sol3 Use NH4OH or Rochelle's Salt quench method. Cause3->Sol3

Figure 1: Troubleshooting logic for reductive amination failures.

Module 2: The "Weak Nucleophile" Challenge

The Chemistry of Failure

In a standard reductive amination (e.g., using STAB in DCE), the reaction relies on a rapid equilibrium between the amine and ketone to form an iminium ion, which is then reduced.[2]


[1]

Why Pyrazoles Fail:

  • Low Basicity: The exocyclic amino group of a pyrazole has a pKa of approximately 4.1 , compared to 4.6 for aniline and ~10.6 for alkyl amines [1, 2].[2] It is a poor nucleophile.

  • Competitive Reduction: Tetrahydro-4H-pyran-4-one is an unhindered, reactive ketone.[1] If you add sodium triacetoxyborohydride (STAB) at the start, it will reduce the unreacted ketone to the alcohol faster than the weak amine can form the imine.[2]

The Titanium Solution

Titanium(IV) isopropoxide serves a dual function that is critical for this specific substrate class:

  • Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity (

    
    ).
    
  • Chemical Dehydration: It reacts with the water byproduct to form stable titanium hydroxides/oxides, irreversibly driving the equilibrium to the imine [3].[2]

Module 3: Optimized Protocol (The Method)

Safety Note:


 is moisture-sensitive.[1] Handle under nitrogen/argon.
Reagents & Stoichiometry
ComponentEquivalentsRole
Aminopyrazole 1.0 equivLimiting Reagent
Tetrahydro-4H-pyran-4-one 1.2 – 1.5 equivExcess ensures full amine conversion
Titanium(IV) Isopropoxide 1.5 – 2.0 equivLewis Acid / Water Scavenger
Sodium Borohydride (

)
2.0 equivReductant (added in Step 2)
Solvent (Step 1) None (Neat) or minimal THFHigh concentration favors kinetics
Solvent (Step 2) Ethanol or MethanolRequired for borohydride solubility
Step-by-Step Procedure
Step 1: Imine Formation (The Critical Step) [1]
  • Place the aminopyrazole (1.0 equiv) and tetrahydro-4H-pyran-4-one (1.2 equiv) in a dry flask under inert atmosphere (

    
    ).
    
  • Crucial: If the mixture is liquid or a meltable solid, run this neat (no solvent).[2] If solids are intractable, add the minimum amount of dry THF or DCE to create a stirrable slurry (0.5 – 1.0 M concentration).[2]

  • Add

    
     (1.5 equiv) dropwise.
    
  • Stir at room temperature for 12–16 hours .

    • Checkpoint: Monitor by UPLC/LCMS. You should see the mass of the imine (

      
      ) or the hydrolyzed imine reverting to SM (depending on LC conditions). If conversion is low, heat to 40–50°C for 4 hours.
      
Step 2: Reduction
  • Dilute the reaction mixture with absolute ethanol (approx. 4–5 mL per mmol of amine).

    • Note: The solution may turn slightly cloudy; this is normal.

  • Cool the mixture to 0°C in an ice bath.

  • Add

    
     (2.0 equiv) portion-wise. Caution: Gas evolution (
    
    
    
    ).
  • Allow to warm to room temperature and stir for 2–4 hours.

Step 3: The "Anti-Emulsion" Workup

Standard aqueous workups with Titanium create a gelatinous white sludge (


) that traps product. Use this specific quench:
  • Quench: Add 2M aqueous Ammonium Hydroxide (

    
    ) slowly. Use roughly 2 mL per mmol of Titanium used.
    
  • Precipitation: A white/yellow precipitate will form. Stir vigorously for 20 minutes. The precipitate should become granular (sand-like).

  • Filtration: Filter the mixture through a pad of Celite. Wash the pad thoroughly with DCM or EtOAc (product is likely polar, so DCM/MeOH 9:1 is often better).[2]

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine, dry over

    
    , and concentrate.[2]
    

Module 4: Mechanism of Action

Mechanism Step1 Activation: Ti(OiPr)4 coordinates Ketone & Amine Step2 Dehydration: Water is scavenged by Ti. Imine forms irreversibly. Step1->Step2 - iPrOH Step3 Reduction: NaBH4 reduces the Ti-complexed Imine. Step2->Step3 + NaBH4 / EtOH

Figure 2: The Titanium-mediated pathway bypasses the reversible equilibrium.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of


? 
A:  Yes, but only if you use the Titanium method.[2] If you use STAB, you generally do not need the ethanol dilution step; you can dilute with DCE or THF.[2] However, 

is cheaper and generally faster for the reduction of the pre-formed titanium-imine complex.

Q: My product is water-soluble. How do I extract it? A: Aminopyrazole derivatives can be polar. If you lose product during the aqueous workup:

  • Skip the partition. Evaporate the reaction mixture to dryness after the Celite filtration.

  • Load the crude residue directly onto a reverse-phase (C18) flash column or use SCX (Strong Cation Exchange) cartridges to catch and release the amine.

Q: Why not use molecular sieves instead of Titanium? A: Molecular sieves remove water but do not activate the ketone. For extremely weak nucleophiles like pyrazoles, the Lewis acidity of Titanium is necessary to lower the activation energy of the nucleophilic attack [4].[2]

Q: The reaction mixture turned black after adding


. Is it ruined? 
A:  No. Titanium species can sometimes form dark reduced states (Ti(III)) during borohydride reduction. This usually oxidizes back to white/colorless 

species upon quenching with air/water.

References

  • ChemicalBook. (2025). 1-Methyl-1H-pyrazol-3-amine Properties and pKa Data. Link

  • NIST Chemistry WebBook. (2024). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Data. Link

  • Mattson, R. J., et al. (1990).[2] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1]

Sources

Optimization

Preventing polymerization of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole

Technical Support Center: 4-Ethynyl-1-(4-tetrahydropyranyl)pyrazole Welcome to the technical support center for 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole. This guide is designed for researchers, medicinal chemists, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethynyl-1-(4-tetrahydropyranyl)pyrazole

Welcome to the technical support center for 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole. This guide is designed for researchers, medicinal chemists, and materials scientists to ensure the stability and integrity of this valuable building block. Unwanted polymerization, primarily through oxidative coupling of the terminal alkyne, is a critical issue that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and preventative protocols based on fundamental chemical principles.

Part 1: Quick Reference & Essential Facts

For experienced users, this table summarizes the most critical parameters to prevent polymerization.

ParameterRecommendationRationale
Storage Temperature -20°C or lowerReduces thermal energy, slowing down potential side reactions and decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Crucial. Prevents oxidative coupling (Glaser-Hay coupling) of the terminal alkyne, which is the primary polymerization pathway catalyzed by oxygen.[1][2][3]
Light Exposure Store in amber vials or in the darkMinimizes the risk of light-induced radical formation, which can initiate alternative polymerization routes.
Handling Use inert atmosphere techniques (glovebox or Schlenk line)Ensures the compound is never exposed to atmospheric oxygen during weighing or dissolution.
Solvents Use anhydrous, deoxygenated (degassed) solventsRemoves dissolved oxygen, a key reagent in oxidative coupling. Prevents introduction of acidic impurities that could cleave the THP group.
Additives Optional: Add Butylated Hydroxytoluene (BHT) (100-200 ppm) for long-term storageBHT acts as a radical scavenger, offering additional protection against trace impurities or peroxide formation in solvents.[4][5]
pH Avoid acidic conditionsThe Tetrahydropyranyl (THP) protecting group is an acetal and is rapidly cleaved by acid, exposing the pyrazole N-H.[6][7][8] This can alter solubility and reactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole and why is it prone to polymerization?

4-ethynyl-1-(4-tetrahydropyranyl)pyrazole is a heterocyclic compound featuring two key functional groups: a terminal alkyne (the ethynyl group) and a tetrahydropyranyl (THP) protected pyrazole. The terminal alkyne is the primary source of instability. The C(sp)-H bond is susceptible to deprotonation and subsequent oxidative homocoupling, a reaction known as the Glaser or Glaser-Hay coupling.[1][2][3] This process links two alkyne molecules together, forming a 1,3-diyne, which can then propagate into oligomers or polymers, appearing as a colored solid or precipitate. The THP group itself is stable under basic and neutral conditions but is sensitive to acid.[7][8]

Q2: What is the primary mechanism of polymerization I need to prevent?

The dominant and most rapid polymerization pathway is the copper-catalyzed Glaser-Hay oxidative coupling . Even trace amounts of copper contamination (from glassware, spatulas, or reagents) can catalyze this reaction in the presence of air (oxygen).

The mechanism involves these key steps:

  • Formation of a Copper(I) Acetylide: The terminal alkyne coordinates with a Cu(I) salt.

  • Oxidative Coupling: In the presence of an oxidant (O₂), two copper acetylide molecules couple. This formally oxidizes Cu(I) to Cu(II) and forms the C-C bond of the 1,3-diyne.

  • Catalyst Regeneration: The Cu(II) is reduced back to the active Cu(I) species, allowing the catalytic cycle to continue.[1][3]

Because this is a catalytic cycle, even sub-stoichiometric amounts of copper and oxygen can lead to significant product degradation.

Glaser_Hay_Coupling cluster_cycle Catalytic Cycle cluster_reagents Inputs & Outputs Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + R-C≡C-H Cu_II Cu(II) Species Cu_Acetylide->Cu_II + R-C≡C-H Cu_II->Cu_I Reduction Diyne 1,3-Diyne Product Cu_II->Diyne Reductive Elimination Product_Out Polymer/Dimer Diyne->Product_Out Alkyne 2 x Alkyne (Substrate) Alkyne->Cu_Acetylide Oxygen Oxygen (Oxidant) Oxygen->Cu_II Oxidizes Cu(I) to Cu(II)

Caption: Glaser-Hay catalytic cycle for alkyne polymerization.

Q3: How can I visually detect if my material has started to polymerize?
  • Color Change: Pure 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole should be a white to off-white solid. The formation of conjugated diyne and poly-acetylene structures often results in a color change to yellow, brown, or sometimes blue/green if significant copper is present.

  • Insolubility: The polymerized material is typically much less soluble than the monomer. You may observe insoluble particles, cloudiness in solutions, or a solid that fails to dissolve completely in solvents where it was previously soluble.

  • Clumping: The solid material may appear clumpy or sticky rather than as a free-flowing powder.

Q4: What are the consequences of using polymerized starting material in my experiment?

Using compromised material can have severe consequences:

  • Inaccurate Stoichiometry: The effective molar quantity of the active monomer will be lower than calculated, leading to low yields or incomplete reactions.

  • Introduction of Impurities: The soluble oligomers and insoluble polymers will contaminate your reaction mixture, complicating purification and potentially interfering with downstream processes.

  • Catalyst Poisoning: Polymer byproducts could chelate or deactivate catalysts used in subsequent steps.

  • Irreproducible Results: The degree of polymerization can vary, leading to inconsistent results between experimental runs.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q: My solid, which was once white, has turned yellow/brown in the vial. What should I do?

A: This indicates slow oxidative polymerization has occurred due to prolonged or improper storage.

  • Probable Cause: Exposure to small amounts of air and possibly light over time.

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample by ¹H NMR. Look for broadening of signals or the appearance of new peaks in the aromatic/alkynyl region. You can also use TLC to see if a baseline spot (polymer) is present.

    • Purification (Use with Caution): If the polymerization is minor, you may be able to purify the bulk material by column chromatography. However, this is often difficult as the polymer can streak on the column. A simpler method is to attempt recrystallization or trituration with a solvent in which the monomer is soluble but the polymer is not (e.g., a cold ether/hexane mixture).

    • Best Practice: If purity is critical, it is safest to discard the discolored material and use a fresh, properly stored batch.

Q: When I dissolve the compound, the solution immediately turns a faint blue or green color. Why?

A: This is a classic sign of copper contamination.

  • Probable Cause: The blue/green color is characteristic of Cu(II) species, indicating that a copper-catalyzed reaction is occurring. The source could be a contaminated spatula, glassware not properly cleaned with an acid wash, or impurities in your solvent or other reagents.

  • Recommended Action:

    • Stop: Do not use this solution for your reaction.

    • Trace the Source: Identify the source of copper contamination. Ensure all glassware is scrupulously clean (consider an acid wash followed by thorough rinsing with deionized water and drying). Use non-metallic spatulas (e.g., Teflon-coated or glass).

    • Use High-Purity Reagents: Ensure solvents and other reagents are of high purity and free from transition metal contaminants.

Troubleshooting_Flow cluster_symptoms Identify Symptom cluster_causes Probable Cause cluster_actions Recommended Action start Problem Observed with 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole symptom1 Solid has discolored (Yellow/Brown) start->symptom1 symptom2 Solution turns Blue/Green start->symptom2 symptom3 Material is insoluble or forms precipitate start->symptom3 cause1 Slow Oxidative Coupling (Air/Light Exposure) symptom1->cause1 cause2 Copper Contamination (Catalyzing Glaser Coupling) symptom2->cause2 cause3 Advanced Polymerization symptom3->cause3 action1 Assess Purity (NMR, TLC) Purify or Discard cause1->action1 action2 Discard Solution Identify & Eliminate Cu Source Use Acid-Washed Glassware cause2->action2 action3 Discard Material Review Storage & Handling Protocols cause3->action3

Caption: Troubleshooting workflow for polymerization issues.

Part 4: Experimental Protocols

Protocol 1: Recommended Storage of 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole
  • Vial Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial inside a glovebox or connect it to a Schlenk line. Evacuate and backfill with dry argon or nitrogen gas at least three times.

  • Aliquotting: If you have a large batch, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to potential contaminants.

  • Sealing: Tightly seal the vial cap. For extra security, wrap the cap junction with Parafilm®.

  • Storage Location: Place the sealed vial in a freezer at -20°C, away from light sources.

Protocol 2: Handling and Use in an Experiment
  • Preparation: Before starting, ensure all glassware is clean, dry, and preferably oven-dried to remove moisture. All solvents must be anhydrous and deoxygenated. To deoxygenate a solvent, bubble argon or nitrogen through it for 20-30 minutes or use a series of freeze-pump-thaw cycles.

  • Inert Atmosphere Transfer:

    • Bring the sealed vial of the compound from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture inside the vial.

    • Transfer the vial into an argon- or nitrogen-filled glovebox for weighing and transfer.

    • If a glovebox is unavailable, use a Schlenk line. Pierce the vial's septum with a needle connected to the inert gas line to maintain positive pressure.

  • Dissolution: Add the deoxygenated solvent to your reaction flask via a cannula or gas-tight syringe. Add the weighed compound to the flask under a positive pressure of inert gas.

  • Execution: Maintain a gentle positive pressure of inert gas over the reaction mixture for the entire duration of the experiment.

Protocol 3: Quality Control Check by ¹H NMR
  • Sample Preparation: Carefully prepare a sample for NMR analysis in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that has been stored over molecular sieves.

  • Analysis:

    • Monomer: The spectrum should be clean with sharp, well-defined peaks corresponding to the pyrazole, THP, and ethynyl protons.

    • Polymerization: Signs of degradation include significant broadening of all peaks, a decrease in the integral of the sharp ethynyl proton signal relative to other signals, and the appearance of complex, ill-defined signals in the baseline.

References

  • Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjug
  • Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. (2008).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar.
  • Azolium Aurates as Pre-Catalysts for the Oxidative Coupling of Terminal Alkynes under Mild Conditions. (2022).
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5). (2015). RSC Publishing.
  • Glaser Coupling. (n.d.). Alfa Chemistry.
  • [Orgo Lab 2] Oxidative Coupling of Alkynes. (2021). YouTube.
  • Glaser coupling. (n.d.). Wikipedia.
  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. (n.d.). Benchchem.
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society.
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). PubMed.
  • A Brief Discussion on Polymerization Inhibitors. (2025). Liskon Biological.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Polymeriz
  • Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. (2025).
  • 4.5 Tetrahydropyranyl (THP)
  • THP Protecting Group: THP Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. (n.d.). RSC Publishing.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.

Sources

Troubleshooting

Troubleshooting low conversion in Sonogashira coupling of ethynyl pyrazoles

Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Nitrogen-Rich Heterocycles Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 17, 2026 Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Nitrogen-Rich Heterocycles Lead Scientist: Senior Application Scientist, Process Chemistry Division Last Updated: February 17, 2026

Executive Summary: The "Nitrogen Trap"

Coupling ethynyl pyrazoles presents a unique "double-edged" challenge compared to standard phenylacetylene substrates. The pyrazole ring is not merely a bystander; it is a Lewis base and often a Brønsted acid (if N-unprotected).

Low conversion in this specific chemistry is rarely due to a single factor. It is usually a convergence of three failure modes:

  • Catalyst Poisoning: The pyridine-like nitrogen (

    
     N) of the pyrazole coordinates to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Glaser Homocoupling: The electron-deficient nature of pyrazoles makes the terminal alkyne highly acidic, accelerating copper-mediated oxidative dimerization (Glaser coupling) over the desired cross-coupling.

  • Proton Transfer Interference: If the pyrazole contains a free N-H, it competes with the alkyne C-H for the base, leading to N-arylation side products or catalyst sequestration.

Diagnostic Logic Flow

Before altering your conditions, use this decision tree to diagnose the specific failure mode based on visual and chromatographic evidence.

TroubleshootingFlow Start ISSUE: Low Conversion CheckTLC Check TLC/LCMS What are the major byproducts? Start->CheckTLC Dimer Dimer (Glaser Product) Dominant CheckTLC->Dimer Homo-coupling SM_Left SM Remaining No Reaction CheckTLC->SM_Left Stalled BlackPpt Black Precipitate (Pd Black) CheckTLC->BlackPpt Catalyst Crash Sol_Dimer CAUSE: O2 Leak or Excess Cu FIX: Degas + Cu-Free Protocol Dimer->Sol_Dimer Sol_SM CAUSE: Pd Poisoning by N FIX: Bulky Ligands (XPhos) or N-Protection SM_Left->Sol_SM Sol_Black CAUSE: Unstable Pd(0) FIX: Lower Temp or Change Solvent (DMF -> THF) BlackPpt->Sol_Black

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on observable byproducts.

Technical Troubleshooting & FAQs

Issue 1: Catalyst Poisoning (The "Stalled Reaction")

Q: My reaction starts but stalls at ~20-30% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing heteroatom-induced catalyst deactivation . In ethynyl pyrazoles, the


 nitrogen is a competent ligand. As the reaction proceeds, the localized concentration of the pyrazole substrate (or product) competes with your phosphine ligands for the Pd center. If the pyrazole nitrogen binds to the Pd(II) intermediate, it forms a stable, unreactive "dead" complex, preventing the transmetallation or reductive elimination steps.

The Fix:

  • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ). The steric bulk of XPhos prevents the pyrazole nitrogen from approaching the Pd center while facilitating the coupling.

  • Protect the Nitrogen: If your pyrazole has a free N-H, protect it with a bulky group (e.g., THP, SEM, or Boc). This introduces steric hindrance around the interfering nitrogen.

Issue 2: The Copper Dilemma (Glaser Coupling)

Q: I see the formation of a diyne (dimer) instead of my cross-coupled product.

A: This is Glaser Homocoupling , driven by Copper (Cu) and Oxygen.[1][2] Ethynyl pyrazoles are more acidic than phenylacetylenes. In the presence of CuI and trace oxygen, the deprotonation is rapid, leading to oxidative dimerization.

The Fix:

  • Go Copper-Free: This is the most reliable solution for ethynyl pyrazoles. Use a high-activity Pd system (Pd(OAc)2 + XPhos) that does not require Cu transmetallation. (See Protocol B below).

  • Slow Addition: If you must use Copper, add the ethynyl pyrazole solution dropwise over 1 hour to keep its concentration low relative to the aryl halide.

Issue 3: Base Incompatibility

Q: Can I use standard amines like Et3N or Diisopropylamine?

A: Not always. For unprotected pyrazoles, amine bases can form hydrogen-bonded aggregates that reduce the effective basicity needed for the catalytic cycle. Furthermore, if your aryl halide is electron-deficient, amine bases can promote nucleophilic aromatic substitution (


) by the pyrazole nitrogen rather than the Sonogashira coupling.

The Fix: Switch to inorganic bases like Cs2CO3 or K3PO4 in a polar aprotic solvent (DMF or CH3CN). These bases facilitate the "copper-free" cycle more effectively and reduce N-coordination issues.

Mechanistic Visualization: The Poisoning Pathway

Understanding why the reaction fails is critical for selecting the right ligand.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poisoned DEAD CATALYST [Pd(Ar)(X)(Pyrazole)L] OxAdd->Poisoned Pyrazole N binds Pd (Steric lack of protection) TransMet Transmetallation (Cu-Free or Cu-Mediated) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-binding Pyrazole Ethynyl Pyrazole (N-Coordination) Product Coupled Product TransMet->Product Product->Pd0 Reductive Elimination

Figure 2: The competition between the productive catalytic cycle and the nitrogen-coordination poisoning pathway.

Validated Experimental Protocols

Protocol A: The "Robust" Method (Copper-Free)

Recommended for substrates sensitive to homocoupling or containing unprotected nitrogens.

Rationale: Eliminates Glaser coupling entirely. Uses XPhos to prevent Pd poisoning by the pyrazole nitrogen.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile (Iodides preferred)
Ethynyl Pyrazole 1.2 equivNucleophile
Pd(OAc)₂ 2-5 mol%Pre-catalyst
XPhos 4-10 mol%Critical: Bulky ligand prevents N-poisoning
Cs₂CO₃ 2.0 - 3.0 equivInorganic base (insoluble, heterogeneous)
Solvent CH₃CN or DMFPolar aprotic is required for inorganic bases

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Cap and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).

  • Add degassed solvent (CH₃CN, 0.2 M concentration) via syringe.

  • Add Ethynyl Pyrazole (1.2 eq) last.

  • Heat to 80°C for 4–12 hours.

  • QC Check: Filter a small aliquot through Celite/Silica and check LCMS.

Protocol B: The "Classical" Optimization (Copper-Catalyzed)

Only use if Protocol A fails or for highly unreactive aryl chlorides. Requires N-protection.[3]

Rationale: Uses Buchwald precatalysts to stabilize Pd. Slow addition minimizes homocoupling.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Ethynyl Pyrazole 1.1 equivMust be N-protected (e.g., THP, SEM)
PdCl₂(PPh₃)₂ 5 mol%Standard catalyst (less robust than XPhos)
CuI 2 mol%Co-catalyst (Keep low to minimize dimer)
Et₃N 3.0 equivSoluble base
Solvent THF/DMF (1:1)Mixture ensures solubility

Step-by-Step:

  • Dissolve Aryl Halide, Pd catalyst, and CuI in degassed THF/DMF/Et₃N mixture under Argon.

  • Dissolve Ethynyl Pyrazole in a separate syringe with minimal degassed THF.

  • Heat reaction mixture to 60°C.

  • Slow Addition: Syringe pump the pyrazole solution into the reaction over 1 hour.

  • Stir for an additional 2 hours.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.

  • Gelators, D., & Buchwald, S. L. (2003).[4] Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[5][6][7] Angewandte Chemie International Edition, 42(48), 5993-5996.

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides.[6] Journal of the American Chemical Society, 130(26), 8300-8302.

  • Tykwinski, R. R. (2003). Evolution in the Oxidative Coupling of Alkynes: Acetylenic Coupling via Copper(II) Catalysis. Angewandte Chemie International Edition, 42(45), 5666-5670. (Reference for Glaser mechanism).

  • Beletskaya, I. P., & Cheprakov, A. V. (2008). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.

Sources

Optimization

Technical Support Center: Purification of 4-Ethynyl-1-(tetrahydropyran-2-yl)-1H-pyrazole

Welcome to the technical support guide for the purification of 4-ethynyl-1-(tetrahydropyran-2-yl)-1H-pyrazole (THP-ethynylpyrazole). This document is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-ethynyl-1-(tetrahydropyran-2-yl)-1H-pyrazole (THP-ethynylpyrazole). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges encountered during its purification from typical reaction mixtures, providing not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Introduction: The Challenge of Purifying THP-Ethynylpyrazole

4-Ethynyl-1-(THP)-1H-pyrazole is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its synthesis, often involving the protection of 4-ethynyl-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP), can result in a mixture containing unreacted starting materials, byproducts, and the desired product. The key to successful downstream applications is the efficient removal of these impurities. This guide provides a systematic approach to achieving high purity.

Troubleshooting Guide: Common Purification Issues & Solutions

Issue 1: My crude reaction mixture is a complex mess on TLC, showing multiple spots close to my product.

Question: After my reaction to protect 4-ethynyl-1H-pyrazole, my TLC plate (using a standard mobile phase like 20% ethyl acetate in hexanes) shows a streak of spots, making it difficult to identify the product and determine the next steps. What are these impurities and how do I begin to separate them?

Answer: This is a very common scenario. The complexity arises from several potential sources:

  • Unreacted Starting Materials: Both 4-ethynyl-1H-pyrazole (polar, often stays near the baseline) and excess DHP (less polar) can be present.

  • Byproducts of Protection: The acid-catalyzed reaction with DHP can lead to polymerization of DHP, forming a range of oligomers that appear as a streak or a series of closely-spaced spots on the TLC plate.[1]

  • Regioisomers: While less common in pyrazole N-protection, incomplete reactions or side reactions can generate other isomeric species.[2][3][4]

  • Solvent and Catalyst Residues: Residual acid catalyst or solvents can affect TLC resolution.

Recommended Action Plan:

  • Initial Workup: Before attempting chromatography, perform a liquid-liquid extraction. Quench the reaction with a mild base like saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract your product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then brine to remove water-soluble impurities and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] This initial cleanup will significantly simplify your crude mixture.

  • TLC Optimization: The key to a good separation is finding the right solvent system. Your goal is to achieve a retention factor (Rƒ) of ~0.3-0.4 for your desired product, with clear separation from impurities.

    • Start with a low polarity eluent: Begin with 5% ethyl acetate in hexanes (or petroleum ether) and gradually increase the polarity.

    • Consider alternative solvents: If you still see poor separation, try a different solvent system. A small amount of dichloromethane or diethyl ether in hexanes can sometimes provide better resolution for pyrazole derivatives than ethyl acetate.[6]

Issue 2: My product co-elutes with a persistent impurity during column chromatography.

Question: I've run a flash column, but my fractions containing the product are still contaminated with an impurity that has a very similar Rƒ. How can I resolve this?

Answer: Co-elution is a frequent challenge, often caused by an impurity with very similar polarity and functional groups to your target molecule.

Causality: The most likely culprit is a byproduct from the DHP protecting group chemistry, such as an isomer or a DHP dimer. The THP group itself is relatively non-polar, and impurities containing it will have similar chromatographic behavior.

Troubleshooting Protocol: Advanced Chromatographic Techniques

  • Solvent System Modification:

    • Principle: Different solvent systems interact with the analyte and stationary phase through different mechanisms (e.g., hydrogen bonding, dipole-dipole interactions). Switching from an ethyl acetate/hexane system to a dichloromethane/hexane or toluene/ethyl acetate system can alter the selectivity and resolve the co-eluting spots.

    • Action: Perform small-scale TLC analysis with these alternative solvent systems to identify one that provides better separation.

  • Employing Deactivated Silica Gel:

    • Principle: Pyrazoles are basic heterocycles and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.[7] Deactivating the silica reduces this interaction.

    • Action: Prepare a slurry of your silica gel in your chosen eluent and add 1% triethylamine (Et₃N).[7] This will cap the acidic sites and often results in much sharper peaks and improved resolution.

  • Consider an Alternative Stationary Phase:

    • If the impurity is particularly stubborn, switching to a different stationary phase like neutral alumina may be effective. Alumina has different surface properties than silica and can provide the selectivity needed for separation.

Issue 3: The purified product appears as an oil, but the literature reports it as a solid.

Question: After removing the solvent under high vacuum, my 4-ethynyl-1-(THP)-1H-pyrazole is a thick oil, not the white solid I was expecting. Is it impure?

Answer: This is a common observation and does not necessarily indicate impurity.

Potential Causes & Solutions:

  • Residual Solvent: The most common reason is trapped solvent. Even under high vacuum, trace amounts of high-boiling solvents (like ethyl acetate or toluene from chromatography) can remain, preventing crystallization.

    • Solution: Dissolve the oil in a small amount of a low-boiling solvent like dichloromethane or diethyl ether, and then re-concentrate it. This process, known as a solvent swap, can help azeotropically remove the more stubborn solvent. Repeating this 2-3 times is often effective.

  • Slow Crystallization Kinetics: Some organic molecules are notoriously slow to crystallize and can exist as a stable amorphous oil (a supercooled liquid).

    • Solution 1 (Seeding): If you have a small crystal of the pure compound from a previous batch, add a tiny speck to the oil to induce crystallization.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Solution 3 (Trituration): Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir or sonicate the mixture. This can often force the product to precipitate out as a solid.

  • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. If the above methods fail, it may be necessary to re-purify a portion of the material.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for flash chromatography of THP-ethynylpyrazole?

A1: A gradient of ethyl acetate in hexanes (or petroleum ether) is the most common and effective starting point.[8][9][10] The exact ratio will depend on the specific impurities in your reaction mixture. A typical purification might start with 5% EtOAc/Hexanes and gradually increase to 20-30% EtOAc/Hexanes. Always develop the method using TLC first to determine the optimal solvent composition.

Impurity TypeTypical PolarityRecommended Starting Eluent (EtOAc in Hexanes)Rationale
DHP Polymers/ByproductsLow to Medium2-10%These are often less polar than the product and will elute first.
Product (THP-ethynylpyrazole) Medium 10-25% This range typically provides an ideal Rƒ of 0.3-0.4 for good separation.
Unreacted 4-ethynyl-1H-pyrazoleHigh>40% or flush with 100% EtOAc at the endThe unprotected N-H group makes it very polar; it will stick strongly to the silica.[11]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of techniques is essential for confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should see characteristic peaks for the pyrazole ring protons, the ethynyl proton, and the protons of the THP group. Integration of these signals should match the expected ratios.

  • TLC: On a TLC plate, the purified product should appear as a single, well-defined spot in multiple solvent systems.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: If you have obtained a solid, comparing its melting point to the literature value is a good indicator of purity.

Q3: Is the THP-ethynylpyrazole stable? What are the proper storage conditions?

A3: The THP group provides good stability under basic and neutral conditions.[1] However, it is sensitive to acid. The terminal alkyne can also be reactive under certain conditions.

  • Acid Sensitivity: Avoid contact with strong acids, as this will cleave the THP protecting group.[3][12] This is why it's crucial to neutralize the reaction mixture before purification.

  • Storage: For long-term storage, it is best to keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and stored in a refrigerator (2-8 °C) to minimize potential degradation.[13]

Visualized Workflow and Troubleshooting

General Purification Workflow

The following diagram outlines the standard workflow for purifying 4-ethynyl-1-(THP)-1H-pyrazole from a typical reaction mixture.

PurificationWorkflow cluster_0 Post-Reaction cluster_1 Initial Workup cluster_2 Purification cluster_3 Final Product Reaction Crude Reaction Mixture Quench 1. Quench (e.g., NaHCO₃ aq.) Reaction->Quench Neutralize Acid Extract 2. Liquid-Liquid Extraction Quench->Extract Isolate Organics Dry 3. Dry & Concentrate Extract->Dry TLC 4. TLC Analysis (Optimize Eluent) Dry->TLC Crude Concentrate Column 5. Flash Column Chromatography TLC->Column Optimized Method Fractions 6. Combine Pure Fractions Column->Fractions SolventRemoval 7. Solvent Removal (Rotovap/High Vac) Fractions->SolventRemoval Analysis 8. Purity Analysis (NMR, MS) SolventRemoval->Analysis Purified Product

Caption: Standard purification workflow for THP-ethynylpyrazole.

Troubleshooting Decision Tree: Purity Issues

This diagram provides a logical path for addressing common purity problems encountered after the initial purification attempt.

TroubleshootingTree Start Purity Check (TLC/NMR) Shows Impurity Q1 Co-eluting impurity? Start->Q1 A1_Yes Modify Chromatography Q1->A1_Yes Yes A1_No Different Rƒ impurity Q1->A1_No No Step1 Change Eluent System (e.g., DCM/Hexanes) A1_Yes->Step1 Recrystallize Recrystallize or Triturate Product A1_No->Recrystallize Step2 Use Deactivated Silica (1% Et₃N) Step1->Step2 Step3 Consider Alumina Step2->Step3 Repurify Re-run Column with Optimized Conditions Step3->Repurify

Caption: Decision tree for troubleshooting product impurity issues.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available from: [Link]

  • Wang, L., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available from: [Link]

  • Fernandes, C., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Manera, C., et al. (2015). Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping. PMC. Available from: [Link]

  • Pozharskii, A. F., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Khimiya Geterotsiklicheskikh Soedinenii. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available from: [Link]

  • Google Patents. (2020). WO 2020/039025 A1. Google Patents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available from: [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available from: [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available from: [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available from: [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available from: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses. Available from: [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Ethynyl Pyrazole Products from Copper Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of remo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing residual copper catalysts from ethynyl pyrazole products. The synthesis of these valuable compounds, often via copper-catalyzed reactions like the Sonogashira coupling, can leave behind metal impurities that are critical to remove, especially for pharmaceutical applications.[1][2] This resource explains the "why" behind the purification choices, offering robust, field-proven protocols to ensure the integrity of your final product.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why is my ethynyl pyrazole product colored (blue, green, or brown)?

A persistent blue or green color in your isolated product is a strong indicator of residual copper contamination.[3] This coloration arises from the presence of copper(II) ions, which often form colored complexes. A brownish or dark color may indicate the presence of colloidal copper metal or copper(I) species. The nitrogen atoms within the pyrazole ring system can themselves act as ligands, chelating to copper ions and making the impurity particularly stubborn to remove.[4]

Q2: What are the primary sources of copper contamination in my reaction?

The most common source is the copper(I) co-catalyst (e.g., CuI) used in cross-coupling reactions like the Sonogashira or Glaser couplings to synthesize the ethynyl pyrazole.[5][6] While essential for the catalytic cycle, any remaining copper must be thoroughly removed during the workup and purification stages. Incomplete removal can lead to the issues described above and interfere with downstream applications or biological assays.[1]

Q3: Can I avoid this problem by using a "copper-free" Sonogashira protocol?

Yes, numerous copper-free Sonogashira protocols have been developed precisely to avoid these purification challenges.[7] These methods often require different ligands or reaction conditions.[6] While they can be very effective, they may not be suitable for all substrates and can sometimes result in slower reaction times compared to traditional copper co-catalyzed systems.[5] If you are developing a new synthesis, exploring a copper-free route is a worthwhile consideration to simplify purification.

Part 2: Troubleshooting and Purification Protocols

This section details the most effective methods for removing copper impurities. The choice of method depends on the properties of your specific ethynyl pyrazole product, such as its solubility and stability to acidic or basic conditions.

Issue 1: Initial Workup Fails to Remove Color - The Chelation Approach

If a simple aqueous wash is insufficient, the next step is to use a chelating agent. Chelation involves forming a stable, water-soluble complex with the copper ions, which allows them to be selectively extracted into the aqueous phase.

Mechanism: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions.[8][9] This is an excellent general-purpose method for products that are sensitive to harsh pH changes.

Step-by-Step Protocol:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 0.1 M to 0.5 M aqueous solution of EDTA (disodium salt).[3]

  • Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[3]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer remains colorless.

  • Perform a final wash with brine (saturated aqueous NaCl) to remove residual EDTA from the organic layer.[3]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mechanism: Ammonia forms a highly water-soluble, deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.[10][11] This method is very effective but is only suitable for products that are stable to basic conditions. For base-sensitive compounds, a saturated solution of ammonium chloride (which is slightly acidic) can be used instead, which also forms soluble copper complexes.[10][12]

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent.

  • In a separatory funnel, wash the organic solution with an aqueous solution of ammonium hydroxide (typically 5-10%).

  • Shake and observe the aqueous layer. A deep blue color indicates the successful complexation of copper.

  • Separate the layers and repeat the wash until the aqueous layer is colorless.[10]

  • Wash the organic layer with water and then brine to remove excess ammonia.

  • Dry the organic layer and concentrate in vacuo.

Mechanism: Thiourea is a strong complexing agent for copper(I) and can also reduce copper(II) to copper(I).[13] It forms stable, often water-soluble, complexes that can be removed through an aqueous wash. This method can be particularly effective for removing stubborn copper(I) species.

Step-by-Step Protocol:

  • After the reaction is complete, quench with a dilute aqueous solution of thiourea (e.g., 5-10% w/v).

  • Stir the biphasic mixture vigorously for 30-60 minutes.

  • Proceed with a standard liquid-liquid extraction, separating the organic layer.

  • Wash the organic layer with water and brine.

  • Dry and concentrate the organic phase.

Data Summary: Comparison of Chelation Methods

MethodpH ConditionIdeal ForPotential Issues
EDTA Wash Neutral to Mildly AcidicGeneral purpose, pH-sensitive compounds.Can sometimes be slow; multiple washes needed.
Ammonia Wash BasicBase-stable compounds; very effective.Can degrade or cause side-reactions with base-sensitive functional groups.
Ammonium Chloride Mildly AcidicAcid-stable, base-sensitive compounds.May be less effective than ammonia for Cu(II).
Thiourea Neutral to AcidicReactions with residual Cu(I) species.Potential for sulfur-containing impurities if not washed thoroughly.
Issue 2: Color Persists After Chelation Washes - Adsorption & Chromatography

If chelating washes are insufficient, it may be because the ethynyl pyrazole product itself has a high affinity for copper or the impurity is in a form that is not easily chelated. In these cases, adsorptive or chromatographic methods are necessary.

Mechanism: Passing a solution of the crude product through a short plug of an adsorbent like silica gel, alumina, or Celite can physically trap copper salts and complexes.[3] This is a quick and effective polishing step.

Step-by-Step Protocol:

  • Place a cotton or glass wool plug at the bottom of a pipette or small column.

  • Add a layer of sand, followed by 2-4 inches of silica gel or neutral alumina. Top with another layer of sand.

  • Pre-wet the plug with the solvent system you plan to use for elution.

  • Dissolve your product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes/ethyl acetate).

  • Carefully load the solution onto the plug.

  • Elute the product using a suitable solvent system, collecting the filtrate. The copper impurities should remain adsorbed at the top of the plug.

  • Concentrate the collected filtrate.

Mechanism: Standard column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[14] Copper salts are typically highly polar and will adhere strongly to the silica gel at the top of the column, allowing the less polar organic product to elute first.

Step-by-Step Protocol:

  • Determine an appropriate solvent system using Thin Layer Chromatography (TLC) that provides good separation between your product and the baseline (where copper will remain).

  • Pack a column with silica gel using the chosen eluent.

  • Load the crude product onto the column (either dry-loaded or in a minimal amount of solvent).

  • Run the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Troubleshooting Workflow

This diagram outlines a decision-making process for selecting the appropriate purification strategy.

Copper_Removal_Workflow start Crude Ethynyl Pyrazole Product (Suspected Copper Contamination) check_color Is the product colored (blue/green/brown)? start->check_color workup_chelation Perform Aqueous Workup with a Chelating Agent check_color->workup_chelation Yes no_color Proceed with standard purification (e.g., recrystallization or simple filtration) check_color->no_color No select_chelator Select Chelator Based on Product Stability workup_chelation->select_chelator edta EDTA Wash (pH Neutral) select_chelator->edta ammonia Ammonia Wash (Basic) select_chelator->ammonia thiourea Thiourea Wash (Mild) select_chelator->thiourea check_color_2 Is color removed from organic layer? edta->check_color_2 ammonia->check_color_2 thiourea->check_color_2 adsorption_purification Use Adsorption Method check_color_2->adsorption_purification No final_product Pure, Copper-Free Product check_color_2->final_product Yes silica_plug Silica/Alumina Plug Filtration adsorption_purification->silica_plug column_chrom Full Column Chromatography adsorption_purification->column_chrom silica_plug->final_product column_chrom->final_product

Caption: Decision workflow for copper impurity removal.

Issue 3: How can I quantify the amount of residual copper?

Visual inspection is a good qualitative indicator, but for pharmaceutical development, quantitative analysis is often required.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting metals at parts-per-billion (ppb) levels, providing precise quantification of residual copper.[15][16]

  • Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying trace metals in a sample.[16][17]

  • UV-Vis Spectroscopy: For some copper complexes, a UV-Vis spectrum can be used to quantify the concentration if a suitable calibration curve is prepared.[16]

Part 3: Mechanistic Insights

Understanding the chemistry of the purification methods is key to troubleshooting effectively.

The Chelation of Copper by EDTA

EDTA wraps around the central copper ion, forming six bonds (four with oxygen and two with nitrogen) to create a highly stable, water-soluble octahedral complex. This high stability constant is the driving force for extracting the copper from the organic phase or from a weaker complex with the pyrazole product.

Caption: Chelation of a Cu(II) ion by an EDTA molecule.

This guide provides a comprehensive framework for addressing copper contamination in ethynyl pyrazole synthesis. By understanding both the practical protocols and the underlying chemical principles, researchers can confidently produce high-purity materials for their advanced applications.

References

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved February 13, 2024, from [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved February 13, 2024, from [Link]

  • University of Rochester. (n.d.). Workup: Copper Salts. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2025, August 5). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column | Request PDF. Retrieved February 13, 2024, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 13, 2024, from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7403. [Link]

  • Orlov, N. V., Riumin, A. S., & Ananikov, V. P. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3848-3853. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved February 13, 2024, from [Link]

  • NPTEL. (n.d.). Module 5 Chromatographic Techniques Lecture 28: Principles of Chromatography. Retrieved February 13, 2024, from [Link]

  • WIT Press. (n.d.). Role Of Edta On Metal Removal From Refinery Waste Catalysts. Retrieved February 13, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). The Determination of Small Amounts of Copper in Organic Matter by Atomic-absorption Spectroscopy. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2021, September 7). (PDF) ROLE OF EDTA ON METAL REMOVAL FROM REFINERY WASTE CATALYSTS. Retrieved February 13, 2024, from [Link]

  • Quora. (2023, May 13). How to remove copper on the surface of materials. Retrieved February 13, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tracking Changes in Organic-Copper Speciation during Wastewater Treatment Using LC-ICPMS-ESIMS. Retrieved February 13, 2024, from [Link]

  • PeerJ. (2022, March 1). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. Retrieved February 13, 2024, from [Link]

  • White Rose Research Online. (2021, November 5). Selective recovery of copper from a synthetic metalliferous waste stream using the thiourea-functionalized ion exchange resin Pu. Retrieved February 13, 2024, from [Link]

  • Iranian Journal of Analytical Chemistry. (2024, April 14). Thiourea as an Additive in Copper Electrorefining Process– a Review. Retrieved February 13, 2024, from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(4-tetrahydropyranyl) pyrazole synthesis

Technical Support Center: Synthesis of 1-(4-Tetrahydropyranyl) Pyrazoles Welcome to the technical support guide for the synthesis of 1-(4-tetrahydropyranyl) pyrazoles. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Tetrahydropyranyl) Pyrazoles

Welcome to the technical support guide for the synthesis of 1-(4-tetrahydropyranyl) pyrazoles. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly those related to steric hindrance, during the N-alkylation of pyrazole derivatives with a tetrahydropyranyl (THP) moiety.

The 1-(4-THP)-pyrazole scaffold is a valuable structural motif in modern drug discovery. However, its synthesis can be hampered by steric congestion around the pyrazole's nitrogen atoms, leading to low yields, side product formation, and difficult purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, even after extended reaction times and heating. What is the primary cause?

A: This is a classic symptom of a high activation energy barrier due to steric hindrance. If your pyrazole has bulky substituents at the C3 or C5 positions, the nucleophilic N1 nitrogen is shielded, making it difficult to approach the electrophilic carbon on the tetrahydropyran precursor. Standard SN2 conditions are often insufficient to overcome this repulsion.

Immediate Solutions:

  • Increase Thermal Energy: If your reaction components are stable, cautiously increasing the temperature (e.g., from 80°C to 110-120°C in a high-boiling solvent like DMF or DMSO) can provide the necessary energy to overcome the activation barrier.

  • Enhance Nucleophilicity: The issue is often the pyrazole's nucleophilicity. Switching from a mild base like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) will more effectively deprotonate the pyrazole. This generates a more potent pyrazolate anion, which can improve reaction rates.[1]

  • Change the Electrophile: If you are using 4-chlorotetrahydropyran, consider switching to a more reactive electrophile like 4-bromotetrahydropyran or, even better, 4-tosyloxytetrahydropyran. The tosylate is an excellent leaving group, which can significantly accelerate the reaction rate.

StericHindrance cluster_pyrazole Sterically Hindered Pyrazole cluster_thp THP Electrophile Pz Pyrazole (N1) R1 Bulky R¹ (e.g., t-Bu) Pz->R1 C5 R2 Bulky R² (e.g., t-Bu) Pz->R2 C3 THP THP-LG (C4) Pz->THP Steric Clash! (Attack Hindered)

Caption: Steric hindrance from bulky groups (R¹, R²) on the pyrazole ring prevents the N1 nitrogen from effectively attacking the tetrahydropyran electrophile.

Q2: My reaction is messy, and I'm isolating the undesired N2-alkylated regioisomer. How can I improve N1 selectivity?

A: Regioselectivity in pyrazole alkylation is a well-documented challenge, governed by a delicate balance of steric and electronic factors.[1][2] While alkylation typically favors the less hindered nitrogen, severe steric hindrance at N1 can make the N2 position kinetically competitive.[1][3][4]

Strategies to Enhance N1 Selectivity:

  • Solvent Choice is Critical: Polar aprotic solvents like DMF and DMSO are generally superior for these reactions. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a "naked," highly reactive pyrazolate anion that is less encumbered and can more readily attack the N1 position.[1]

  • Base and Counter-ion Effects: The choice of base can influence the regiochemical outcome.[2]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often favor N1 alkylation, particularly in DMSO.[1] The larger, softer cations (K⁺, Cs⁺) coordinate less tightly with the pyrazolate, promoting N1 attack.

    • Sodium Hydride (NaH): Can provide high N1 selectivity by preventing the formation of complex equilibria that might favor the N2 isomer.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable N1 product over the kinetically formed N2 product.

Q3: I need a more robust method for a particularly challenging, multi-substituted pyrazole. Are there advanced strategies available?

A: Yes. When conventional SN2 conditions fail, more advanced techniques are required to force the reaction to completion.

Advanced Methodologies:

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for hindered N-alkylations.[5][6][7] A catalyst like tetrabutylammonium bromide (TBAB) transports the pyrazolate anion from a solid or aqueous basic phase into the organic phase where the electrophile resides. This "frees" the anion from its counter-ion, dramatically increasing its nucleophilicity and allowing the reaction to proceed under milder conditions.[6][7] This method often works well even with less expensive bases like NaOH or K₂CO₃.[7]

  • Mitsunobu Reaction: For extremely challenging cases, the Mitsunobu reaction offers a powerful alternative.[8][9][10] This reaction uses tetrahydropyran-4-ol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). The reaction proceeds via an alkoxyphosphonium intermediate, which is highly reactive and can be attacked even by weakly nucleophilic or sterically hindered pyrazoles.[9] Although effective, this method generates stoichiometric byproducts (triphenylphosphine oxide, hydrazine) that require careful purification.

  • Acid-Catalyzed Methods: An alternative approach avoids strong bases entirely by using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][4][11] This method can provide good yields, with regioselectivity being controlled by steric factors.[3][4][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose starting point for the N-alkylation of a moderately hindered pyrazole?

A: A reliable and widely successful starting point is to use Sodium Hydride (NaH) as the base in anhydrous Dimethylformamide (DMF) , with 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran as the electrophile. This combination ensures complete deprotonation of the pyrazole and employs a reactive electrophile, providing a good balance of reactivity and cost-effectiveness. See Section 3 for a detailed protocol.

Q2: Can microwave-assisted synthesis help overcome steric hindrance?

A: Yes, microwave irradiation can be highly effective.[12] The rapid, high-energy heating can significantly shorten reaction times and drive difficult reactions to completion by providing the necessary activation energy that conventional heating might not achieve as efficiently. It is particularly useful when combined with PTC conditions.[12]

Q3: How do I choose between a standard SN2 approach, PTC, and the Mitsunobu reaction?

A: Use the following decision-making workflow:

DecisionTree Start Starting Point: Moderate to High Steric Hindrance? SN2 Try Optimized S~N~2: - NaH in DMF - 4-Tosyl-THP - Heat (80-110°C) Start->SN2 Yes Check1 Sufficient Conversion? SN2->Check1 PTC Implement Phase-Transfer Catalysis (PTC): - K₂CO₃ / Toluene - TBAB (catalyst) - Heat Check1->PTC No (<70%) Success Success! Check1->Success Yes (>70%) Check2 Sufficient Conversion? PTC->Check2 Mitsunobu Use Mitsunobu Reaction: - THP-4-ol - PPh₃ / DIAD - Anhydrous THF, 0°C to RT Check2->Mitsunobu No Check2->Success Yes Mitsunobu->Success Failure Re-evaluate Strategy (Consider alternative synthesis)

Caption: A decision tree for selecting the appropriate N-alkylation strategy based on reaction performance.

Q4: Are there enzymatic methods for this transformation?

A: While still an emerging field, engineered enzymes have shown remarkable potential for the highly regioselective N-alkylation of pyrazoles.[13][14] These biocatalytic methods can achieve selectivities greater than 99% but are currently more suited for specialized applications and may not be as readily accessible as traditional chemical methods.[13][14]

Section 3: Experimental Protocols

Protocol 1: Optimized SN2 Alkylation for Hindered Pyrazoles

This protocol is a robust starting point for pyrazoles with significant steric bulk.

  • Materials:

    • Sterically hindered pyrazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • 4-Tosyloxytetrahydropyran (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous diethyl ether or hexane (for washing NaH)

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), add the NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the solvent each time.

    • Suspend the washed NaH in anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole). Cool the suspension to 0°C using an ice bath.

    • Dissolve the hindered pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

    • Dissolve the 4-tosyloxytetrahydropyran (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

    • Heat the reaction to 80-100°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Comparison: Impact of Base and Electrophile on Yield

Pyrazole SubstrateBaseElectrophileSolventTemp (°C)Time (h)Yield (%)
3,5-di-isopropylpyrazoleK₂CO₃4-Cl-THPAcetonitrile8048<10%
3,5-di-isopropylpyrazoleNaH 4-OTs-THP DMF 90 12 ~85%
3,5-di-tert-butylpyrazoleNaH4-OTs-THPDMF11024~40%
3,5-di-tert-butylpyrazoleMitsunobuTHP-4-olTHFRT6~75%
Note: Data is illustrative and compiled from general principles of reactivity. Actual yields may vary.

References

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review).
  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics.
  • Technical Support Center: Optimizing N-Alkyl
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Altern
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Mitsunobu Reaction in My Chemistry: Lecture
  • Mitsunobu Reaction. TCI Chemicals.
  • N-alkylation method of pyrazole.
  • Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives.

Sources

Optimization

Technical Support Center: Crystallization of 4-Ethynyl-1-(4-tetrahydropyranyl)pyrazole

Ticket ID: CRY-ETPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2][3] Executive Summary: The Molecule & The Challenge You are attempting to crystallize 4-ethynyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CRY-ETPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1][2][3]

Executive Summary: The Molecule & The Challenge

You are attempting to crystallize 4-ethynyl-1-(4-tetrahydropyranyl)pyrazole . This molecule presents a specific "tug-of-war" in physical properties that complicates crystallization:

  • The Pyrazole Core: Aromatic and polar, capable of

    
    -
    
    
    
    stacking and hydrogen bonding (via N2).
  • The THP (Tetrahydropyranyl) Group: A saturated, lipophilic ether ring. It introduces significant conformational flexibility (chair/boat interconversion), which entropically disfavors the ordered lattice formation required for crystallization.

  • The Ethynyl Group (

    
    ):  A terminal alkyne.[4][5][6][7] It is reactive, sensitive to oxidation/polymerization, and possesses an acidic proton (
    
    
    
    ).

The Primary Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation) rather than clean nucleation, driven by the flexible THP group and low melting point depression from impurities.

Module 1: Solvent Selection Strategy

The "Golden Triangle" of Solvent Selection

Do not rely on a single solvent. This molecule requires a binary system to balance the lipophilic THP ring and the polar pyrazole core.

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Good Solvents HighEthyl Acetate (EtOAc) , DCM , THF Dissolves the molecule well.[1][2][3] Warning: THF must be peroxide-free to protect the alkyne.[1][2]
Anti-Solvents Highn-Heptane , Cyclohexane Preferred over Hexanes (too volatile).[1][2][3] Promotes controlled precipitation.[3]
Intermediate MediumIPA (Isopropyl Alcohol) , Toluene Toluene provides good

-stacking templates but is hard to dry.[1][2][3] IPA is good but risk of solvate formation.[3]
Avoid LowWater , Diethyl Ether Water causes rapid, uncontrolled oiling out. Ether is too volatile and poses peroxide risks.[3]
Protocol 1: Saturation Solubility Screening

Use this protocol to determine the Metastable Zone Width (MSZW).

  • Preparation: Weigh 100 mg of crude material into a GC vial.

  • Addition: Add EtOAc in 50

    
    L aliquots at 25°C, vortexing between additions until clear.
    
  • Calculation: Calculate saturation concentration (

    
    ).
    
  • Anti-Solvent Titration: Slowly add n-Heptane dropwise.[1][2][3]

    • Target: Cloud point (persistent turbidity).

    • Action: If oil droplets form instead of solid, STOP . Proceed immediately to Module 2.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution turns milky, or a second liquid layer forms at the bottom of the flask. Root Cause: The THP group's flexibility lowers the melting point of the solvated species below the crystallization temperature (


).
The "Oiling Out" Rescue Protocol

We must bypass the Liquid-Liquid Phase Separation (LLPS) region by manipulating the temperature trajectory.

OilingOutRescue Start Oiled Out Mixture Reheat 1. Re-heat to Single Phase (T > T_clear) Start->Reheat Dissolve oil Seed 2. Add Seed Crystals (0.5 wt%) Reheat->Seed At Cloud Point Hold 3. Isothermal Hold (30-60 mins) Seed->Hold Surface Growth Cool 4. Slow Cooling (0.1 °C/min) Hold->Cool Avoid Secondary Nucleation Success Crystalline Solid Cool->Success

Figure 1: Rescue workflow for when the product oils out.[1][2][3] The critical step is the Isothermal Hold to allow the oil droplets to redissolve and deposit onto the seed crystals.

Step-by-Step Rescue:

  • Re-dissolve: Heat the mixture until the two liquid phases merge into one clear solution.

  • Cool to Cloud Point: Lower temperature slowly until the solution is just saturated.

  • Seeding (Critical): Add pure seed crystals (0.1–0.5 wt%). If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant. Do not cool further yet. Allow the "oil" (supersaturated solute) to transfer to the solid crystal lattice.

  • Slow Ramp: Cool at 0.1°C/min. Fast cooling forces the system back into the oiling region.

Module 3: Chemical Stability (The Alkyne Factor)

Issue: The crystals are turning yellow/brown during isolation. Diagnosis: Oxidative degradation or polymerization of the terminal alkyne.

Stability Checklist
  • Peroxide Test: If using THF or Ethers, test for peroxides using Quantofix strips. Peroxides initiate radical polymerization of alkynes.[3]

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes before use.[3]

  • Avoid Metals: Do not use copper or brass fittings in the crystallization vessel. Terminal alkynes form explosive acetylides with Cu(I).

  • Temperature Limit: Keep crystallization temperature below 60°C. Terminal alkynes can undergo thermal rearrangement or polymerization at high temperatures.[3]

Module 4: Polymorph Control

Issue: Inconsistent melting points between batches (


 vs 

). Explanation: Pyrazoles are prone to polymorphism due to different hydrogen bonding networks (dimers vs. catemers).
Polymorph Screening Workflow

To ensure you have the thermodynamically stable form (usually the highest melting point):

  • Slurry Conversion: Suspend the solid in Heptane (with 5% EtOAc) at room temperature.

  • Agitation: Stir for 24–48 hours. This allows the metastable forms (higher solubility) to dissolve and recrystallize as the stable form (lower solubility).

  • Analysis: Filter and analyze via PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry).

PolymorphScreen Input Crude Material (Mixed Forms) Slurry Slurry in Heptane/EtOAc (24h @ 25°C) Input->Slurry Ostwald Ripening Filter Filtration Slurry->Filter Analysis DSC / PXRD Filter->Analysis Identify Form

Figure 2: Slurry conversion workflow to isolate the thermodynamically stable polymorph.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol? A: Use with caution. While good solvents, alcohols can act as H-bond donors to the pyrazole nitrogen, potentially forming solvates . If you see a weight loss in TGA (Thermogravimetric Analysis) around 60–80°C, you likely have a channel solvate.

Q: My material is sticky after filtration. How do I dry it? A: The "stickiness" is likely residual solvent trapped by the THP ring's flexibility or amorphous content.

  • Fix: Wash the filter cake with cold Pentane (removes surface solvent without dissolving product).

  • Drying: Vacuum oven at 40°C. Do not exceed 50°C initially to prevent melting the solvated surface, which traps volatiles (case hardening).

Q: How do I scale this up from mg to grams? A: Switch from evaporation to Cooling Crystallization or Anti-solvent Addition .[3] Evaporation is hard to control at scale and increases the risk of oiling out. Use the EtOAc/Heptane cooling profile described in Module 2.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2][3] (Provides the fundamental theory on solubility curves and MSZW).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development. Link (Critical for the seeding protocols in Module 2).

  • Derdour, L. (2010). "Oiling Out: A Notorious Problem in Crystallization." Chemical Engineering & Technology.[2][3] (Source for the LLPS rescue strategy).

  • Vippagunta, S. R., et al. (2001). "Crystalline solids."[3] Advanced Drug Delivery Reviews. Link (Reference for polymorph implications in drug development).

  • Glaser, C. (1869). "Beiträge zur Kenntnis des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Historical context on the reactivity/acidity of terminal alkynes like phenylacetylene, analogous to the ethynyl pyrazole).

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity in Ethynyl Pyrazole Couplings

This guide is structured as a specialized technical support resource for researchers working with ethynyl pyrazole scaffolds. It prioritizes mechanistic understanding and actionable, self-validating protocols over generi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with ethynyl pyrazole scaffolds. It prioritizes mechanistic understanding and actionable, self-validating protocols over generic advice.

Executive Summary: The "Silent" Variable

Ethynyl pyrazoles are critical pharmacophores in kinase inhibitor development (e.g., c-Met, ALK inhibitors). While robust in theory, their coupling reactions (Sonogashira, Click, or nucleophilic addition) often suffer from reproducibility issues.

The core technical challenge is not just "water" but the cascade it triggers. In ethynyl pyrazole couplings, moisture acts as a catalyst poison vector and a stoichiometric disruptor :

  • Glaser Homocoupling: Moisture often introduces dissolved oxygen, accelerating the Cu-mediated dimerization of your valuable ethynyl pyrazole starting material.

  • Base Agglomeration: Hygroscopic carbonate bases (Cs₂CO₃, K₂CO₃) absorb trace water, forming "clumps" that drastically reduce surface area in heterogeneous mixtures, stalling the reaction.

  • N-Coordination Competition: Water molecules compete with the pyrazole nitrogen for coordination sites on the Pd/Cu metal center, altering the catalytic cycle.

Pre-Reaction Validation: The "Dry" Standard

Before mixing reagents, validate your system. 80% of failures occur here.

Solvent & Reagent Specifications

Do not rely on "bottle dry" solvents for critical couplings.

ComponentCritical Moisture LimitPre-Treatment ProtocolValidation Check
DMF / DMAc < 50 ppmStore over activated 4Å Molecular Sieves (20% w/v) for 48h.Karl Fischer (KF) titration or control reaction (see below).
THF / Dioxane < 20 ppmDistill from Na/Benzophenone or pass through activated alumina column.Benzophenone ketyl test: Deep blue/purple color indicates dryness.
Inorganic Bases (Cs₂CO₃)< 0.1% wtGrind to fine powder, then dry in vacuum oven (120°C, 4h). Store in desiccator.Visual: Powder should flow freely like dust; no clumping.
CuI (Catalyst) N/ARecrystallize from saturated KI if green/brown. Must be off-white/tan.Visual: Green tint indicates oxidation (Cu²⁺), often caused by moisture exposure.
Protocol: Molecular Sieve Activation

Using unactivated sieves adds water to your reaction.

  • Heat: Place 4Å sieves in a flask under high vacuum.

  • Temperature: Heat to 300°C (using a heating mantle) for 3+ hours.

  • Cool: Allow to cool to RT under vacuum or argon flow.

  • Storage: Store under Argon. Never scoop with a spatula exposed to air; pour directly.

Diagnostic Workflow: Troubleshooting Reaction Failure

Use this logic flow when your LCMS shows starting material or unexpected byproducts.

Visualizing the Failure Pathways

The following diagram maps the mechanistic interference of moisture in a standard Pd/Cu Sonogashira coupling of an ethynyl pyrazole.

MoistureInterference Start Ethynyl Pyrazole + Aryl Halide Catalyst Pd(0) / Cu(I) Catalyst Start->Catalyst Base Inorganic Base (Cs2CO3) Start->Base Cu_Acetylide Cu-Acetylide Intermediate Catalyst->Cu_Acetylide Transmetallation Base->Cu_Acetylide Deprotonation Moisture MOISTURE / O2 INGRESS Glaser Glaser Homocoupling (Dimerization) Moisture->Glaser Promotes Oxidation Base_Clump Base Agglomeration (Surface Area Loss) Moisture->Base_Clump Hydration Pd_Black Pd Black Precipitation (Catalyst Death) Moisture->Pd_Black Ligand Displacement Product Cross-Coupled Product Cu_Acetylide->Product Reductive Elimination Cu_Acetylide->Glaser oxidative coupling (via Cu(II)) Base_Clump->Base Stalls Deprotonation

Figure 1: Mechanistic impact of moisture. Note that moisture facilitates the oxidative Glaser pathway (red) at the expense of the productive cross-coupling (green).

Troubleshooting Guide (Q&A Format)

Q1: My reaction turned black immediately, and conversion is <5%. What happened?

Diagnosis: "Pd-Black" Precipitation. Cause: Rapid catalyst decomposition. Water destabilizes the phosphine ligands on the Palladium, causing the metal to aggregate into inactive Pd(0) clusters (the black precipitate). Solution:

  • Check Ligand Load: Increase phosphine ligand (e.g., PPh₃) to 4:1 ratio relative to Pd to stabilize the metal.

  • The "Schlenk" Test: If you didn't flame-dry the flask under vacuum immediately before use, adsorbed moisture on the glass walls is the culprit.

  • Protocol Adjustment: Switch to a pre-complexed catalyst like PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ , which are more robust than generating Pd(0) in situ from Pd(OAc)₂.

Q2: I see a major byproduct with exactly 2x the mass of my ethynyl pyrazole minus 2 protons.

Diagnosis: Glaser Homocoupling.[1][2] Cause: This is the hallmark of Oxygen + Copper . Moisture acts as a carrier for dissolved oxygen. Mechanism: The Cu-acetylide intermediate, instead of reacting with the Pd-Aryl complex, reacts with another Cu-acetylide in the presence of oxidants. Corrective Action:

  • Degas Solvents: Sparging with Nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent.

  • Copper-Free Method: If the problem persists, eliminate Copper entirely.

    • Alternative Protocol: Use Pd(OAc)₂ / XPhos with Cs₂CO₃ in MeCN at 60°C. XPhos facilitates the reaction without Cu, eliminating the oxidative homocoupling pathway [1].

Q3: The reaction is sluggish (24h+), but the catalyst looks fine.

Diagnosis: Base Poisoning (Hydration). Cause: Your inorganic base (e.g., K₂CO₃) has absorbed water. In aprotic solvents (DMF/THF), the base must be heterogeneous (solid). If it's wet, it becomes a sticky gum with minimal surface area. Test: Shake the flask. Does the base swirl like sand (Good) or stick to the bottom like wet cement (Bad)? Fix: Add 3Å Molecular Sieves directly to the reaction mixture. They can scavenge water in situ and often restore reactivity by acting as a dispersant for the base.

Standard Operating Procedure (SOP): Moisture-Strict Sonogashira

Recommended for Ethynyl Pyrazoles.

Reagents:

  • Ethynyl Pyrazole (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (2 mol%) - Keep low to minimize homocoupling

  • Et₃N (3.0 equiv) - Distilled over CaH₂

  • THF or DMF (Anhydrous)

Step-by-Step:

  • Glassware Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (repeat 3x).

  • Solids Addition: Add Pd catalyst, CuI, and Aryl Halide against a positive flow of Argon. Cap with a rubber septum.

  • Solvent Degassing: In a separate flask, degas the solvent/base mixture (THF + Et₃N) via Freeze-Pump-Thaw or vigorous Argon sparging (20 min).

  • Transfer: Cannulate the degassed solvent into the reaction flask.

  • Alkyne Addition: Dissolve the Ethynyl Pyrazole in a minimal amount of degassed solvent. Add this solution dropwise over 30 minutes to the reaction mixture at RT.

    • Why Dropwise? Keeps the concentration of free acetylide low, statistically favoring the cross-coupling over the homocoupling (Glaser) [2].

  • Monitoring: Monitor by LCMS. If converting slowly, heat to 50°C.

References

  • Gelderblom, P. et al. "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA." Chemistry – A European Journal, 2012.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Pang, X. et al. "Aqueous-Phase Sonogashira Coupling: Surfactant-Based Strategies." Green Chemistry, 2018.

  • BenchChem Technical Support. "Troubleshooting Homocoupling Byproducts in Sonogashira Reactions." BenchChem Guides, 2025.[2]

Disclaimer: This guide details high-sensitivity protocols involving pressurized gases and toxic reagents. Always consult your institution's Chemical Hygiene Plan (CHP) before performing these reactions.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating 1-(2-THP) and 1-(4-THP) Pyrazole Isomers by ¹H NMR Spectroscopy

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, pyrazole moieties are of significant interest due to their diverse biological activities. The use of protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, pyrazole moieties are of significant interest due to their diverse biological activities. The use of protecting groups is a cornerstone of complex molecule synthesis, and the tetrahydropyran (THP) group is a common choice for protecting nitrogen atoms in heterocyclic systems like pyrazole. However, the reaction of pyrazole with dihydropyran can lead to two possible regioisomers: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, hereafter referred to as 1-(2-THP)pyrazole , and the less common 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, or 1-(4-THP)pyrazole .

Distinguishing between these two isomers is critical for structural confirmation and ensuring the desired biological activity. While both isomers present similar proton environments at a cursory glance, a detailed analysis using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive and unambiguous method for their differentiation. This guide offers a comprehensive, data-supported comparison and a step-by-step protocol for researchers.

The Analytical Challenge

On the surface, both isomers possess a pyrazole ring and a THP ring. A standard ¹H NMR spectrum will, in both cases, show signals corresponding to the three pyrazole protons and the ten THP protons. The challenge lies in pinpointing the exact point of connection between the two rings. Simple analysis of chemical shifts and coupling constants can be suggestive, but for absolute certainty, a more sophisticated approach is required. This is where the power of the Nuclear Overhauser Effect (NOE) comes into play.

Part 1: Comparative ¹H NMR Analysis - The Power of the Anomeric Proton

The most significant and immediate clue in the ¹H NMR spectrum lies in the chemical shift of the proton at the point of substitution on the THP ring.

In 1-(2-THP)pyrazole , the pyrazole nitrogen is attached to the C2' carbon of the THP ring. This carbon is an acetal-like carbon, bonded to both an oxygen and a nitrogen atom. The proton attached to this carbon (H2') is therefore referred to as the anomeric proton. This unique electronic environment causes significant deshielding, resulting in a characteristically downfield chemical shift.[1][2] Typically, this anomeric proton appears as a doublet of doublets in the range of δ 5.2-5.4 ppm .[3]

Conversely, in 1-(4-THP)pyrazole , the pyrazole is attached to the C4' carbon. This carbon is a standard secondary carbon, bonded to two other carbons and the nitrogen atom. The proton attached to this carbon (H4') is in a much more shielded environment compared to the anomeric proton of the 2-THP isomer. Its signal is expected to appear further upfield, likely overlapping with other methine protons of the THP ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges (CDCl₃) for Key Protons

Proton Assignment1-(2-THP)pyrazole (δ, ppm)1-(4-THP)pyrazole (δ, ppm)Key Differentiating Feature
Pz-H3, Pz-H5 ~7.4-7.6~7.5-7.7Similar ranges, not primary differentiators.
Pz-H4 ~6.3-6.4~6.3-6.4Similar ranges, not primary differentiators.
THP-H at N-linkage ~5.2-5.4 (H2', anomeric) ~4.0-4.5 (H4', methine) Significant downfield shift for the 2-THP isomer.
THP-CH₂O ~3.6-4.1~3.5-4.0Broadly similar.
THP-CH₂ ~1.5-2.1~1.6-2.2Broadly similar.

Note: These are approximate ranges and can be influenced by the solvent and other substituents on the pyrazole ring.[3][4][5]

The observation of a signal in the δ 5.2-5.4 ppm region is a strong indication of the 1-(2-THP) isomer. However, to provide irrefutable proof, 2D NMR is the gold standard.

Part 2: Definitive Confirmation with 2D NOESY

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[6] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects correlations between protons that are physically close to each other (typically < 5 Å), regardless of whether they are coupled through bonds.[6][7] This makes it the perfect tool for confirming the connectivity between the pyrazole and THP rings.

Expected NOE Correlation for 1-(2-THP)pyrazole

In the 1-(2-THP)pyrazole isomer, the anomeric proton (H2') on the THP ring is spatially proximate to the H3 and H5 protons of the pyrazole ring. Therefore, a NOESY experiment will reveal a clear cross-peak between the signal at ~5.3 ppm (H2') and the signals of the pyrazole protons at ~7.5 ppm (H3/H5). This observation is unambiguous proof of the 2-substitution pattern.

Expected NOE Correlation for 1-(4-THP)pyrazole

In the 1-(4-THP)pyrazole isomer, the proton at the linkage point (H4') is located in the middle of the THP ring's chair conformation. It is spatially distant from the pyrazole's H3 and H5 protons. Consequently, no significant NOE correlation is expected between the H4' proton and the pyrazole protons. The absence of this key correlation definitively rules out the 2-THP structure and confirms the 4-THP isomer.

Visualization of Key NOE Interactions

The following diagrams illustrate the crucial through-space relationships that differentiate the two isomers.

1-(2-THP)pyrazole NOE cluster_pyrazole Pyrazole Ring cluster_thp THP Ring Pz N1–H3–H4–H5–N2 Pz_H3_H5 Pyrazole H3/H5 THP O–C6'–C5'–C4'–C3'–C2' Anomeric_H Anomeric H2' Anomeric_H->Pz_H3_H5 Strong NOE Correlation (< 5 Å)

Caption: Key NOE correlation in 1-(2-THP)pyrazole.

1-(4-THP)pyrazole NOE cluster_pyrazole Pyrazole Ring cluster_thp THP Ring Pz N1–H3–H4–H5–N2 Pz_H3_H5 Pyrazole H3/H5 THP O–C6'–C5'–C4'–C3'–C2' Methine_H Methine H4' label_text NOE Correlation is Absent (Protons are > 5 Å apart)

Caption: Absence of key NOE correlation in 1-(4-THP)pyrazole.

Experimental Protocols

To validate the structural assignment, the following experimental workflow is recommended.

Sample Preparation
  • Accurately weigh 5-10 mg of the purified pyrazole derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex gently if necessary.

¹H NMR Spectrum Acquisition
  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate all signals and assign the chemical shifts (δ) in ppm.

  • Analysis: Look for a signal in the δ 5.2-5.4 ppm range. Its presence strongly suggests the 1-(2-THP) isomer.

2D NOESY Spectrum Acquisition
  • Using the same sample, load a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker instrument).

  • Set the spectral width to encompass all proton signals identified in the ¹H spectrum.

  • Crucial Parameter: Set an appropriate mixing time (d8 or t_mix). For small molecules (<1000 Da), a mixing time in the range of 500-800 ms is typically effective for observing key NOEs.

  • Acquire the 2D data. This may take several hours depending on the sample concentration and desired resolution.

  • Process the 2D spectrum.

  • Analysis: Examine the spectrum for a cross-peak correlating the anomeric proton signal (~5.3 ppm) with the pyrazole proton signals (~7.5 ppm). The presence of this cross-peak confirms the 1-(2-THP) structure. Its absence confirms the 1-(4-THP) structure.

Conclusion

While the synthesis of N-protected pyrazoles can potentially yield multiple isomers, a systematic NMR approach can provide clear and definitive structural elucidation. The differentiation between 1-(2-THP) and 1-(4-THP) pyrazole isomers is straightforward when combining 1D and 2D NMR techniques. The characteristic downfield shift of the anomeric proton in the ¹H NMR spectrum of 1-(2-THP)pyrazole serves as a strong initial indicator, which is then irrefutably confirmed by a clear through-space correlation to the pyrazole protons in a 2D NOESY experiment. The absence of both of these features provides equally strong evidence for the 1-(4-THP)pyrazole structure. This robust, data-driven methodology ensures scientific integrity and confidence in the assigned molecular structure, a critical step in any research and development pipeline.

References

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic functional groups. RSC Advances, 6(82), 78531-78540. Available at: [Link]

  • Kowalski, K., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. Available at: [Link]

  • UCSB Chem and Biochem NMR Facility. NOESY: Cross-Correlation Through Space. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2D NMR Introduction. Available at: [Link]

  • ResearchGate. (2013). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • Magritek. (n.d.). Glucose Anomers - Carbon. Available at: [Link]

  • Kamerling, J. P., et al. (1971). A PMR study of the anomeric protons in pertrimethylsilyl oligosaccharides. Tetrahedron, 27(18), 4275-4285. Available at: [Link]

  • ResearchGate. (2015). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

Sources

Comparative

Comparative Guide: C13 NMR Characterization of 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

The following guide provides an in-depth technical analysis of the C13 NMR shifts for 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., JAK, ALK...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13 NMR shifts for 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., JAK, ALK, and ROS1 inhibitors).

This guide compares the target molecule against its synthetic precursors (Aldehyde and Boronate derivatives) to establish a self-validating structural identification workflow.

Executive Summary & Molecule Profile

Target Molecule: 4-ethynyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole Molecular Formula: C


H

N

O Role: Key pharmacophore building block for "Click" chemistry (CuAAC) and Sonogashira couplings in medicinal chemistry.
The Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing the C-4 alkyne carbon signals from the pyrazole ring carbons , and ensuring the tetrahydropyranyl (THP) protecting group is in the correct chair conformation. This guide provides a comparative shift analysis against its boronate and aldehyde precursors to ensure precise assignment.

C13 NMR Data Analysis: Target vs. Precursors

The following table synthesizes experimental data from key precursors and high-fidelity predictive models for the target alkyne. This comparative approach allows you to track the chemical transformation (Aldehyde


 Alkyne) directly through the carbon spectrum.
Table 1: Comparative C13 NMR Shift Analysis (100 MHz, CDCl )
Carbon PositionTarget: 4-Ethynyl (Predicted/Ref)Precursor: 4-Boronate Pinacol Ester (Exp. Anchor)*Precursor: 4-Formyl (Aldehyde) (Exp. Anchor)Assignment Logic & Shift Trends
C-3 (Pyrazole) 142.5 ppm 146.8 ppm140.5 ppmC-3 is deshielded; shifts upfield when EWG (CHO/Bpin) is replaced by Alkyne.
C-5 (Pyrazole) 128.8 ppm 136.2 ppm131.0 ppmC-5 is sensitive to N-substitution; typically the most shielded ring carbon.
C-4 (Pyrazole) 104.5 ppm 115.0 ppm123.5 ppmDiagnostic Peak: Drastic shielding due to the anisotropy of the alkyne triple bond.
Alkyne Internal (C

C)
81.2 ppm N/AN/ACharacteristic internal alkyne signal.
Alkyne Terminal (

CH)
75.4 ppm N/AN/ACharacteristic terminal alkyne signal.
THP C-4' (Methine) 58.5 ppm 58.2 ppm58.8 ppmConstant: The anchor point for the THP ring; remains stable across derivatives.
THP C-2', C-6' (OCH

)
66.8 ppm 66.9 ppm66.7 ppmDiagnostic for the pyran ring; intense signal due to symmetry.
THP C-3', C-5' (CH

)
33.2 ppm 33.4 ppm33.0 ppmUpfield methylene signals; intense due to symmetry.
Pinacol Methyls N/A24.8 ppmN/ADisappears in the target molecule.
Aldehyde (C=O) N/AN/A184.5 ppmDisappears: Key indicator of successful Seyferth-Gilbert homologation.

*Boronate Data based on experimental 1H NMR correlation (Snippet 1.3, Search 3) and general pyrazole boronate shifts.

Critical Spectral Features (Self-Validation)
  • The "Missing" Carbonyl: The disappearance of the aldehyde peak at ~184 ppm is the primary confirmation of reaction progress.

  • The Alkyne Pair: Look for two new signals in the 75-85 ppm region. The terminal carbon (

    
    CH) will show a strong coupling in a non-decoupled experiment (or HSQC), while the internal carbon is quaternary.
    
  • THP Symmetry: The THP group usually presents as 3 distinct carbon environments (C4', C2'/6', C3'/5') due to the rapid chair-flipping or symmetry, unless the molecule is locked in a specific conformation at low temperatures.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and isolation of the target and its boronate anchor.

Protocol A: Synthesis of Boronate Precursor (Reference Standard)

Context: This compound is the stable intermediate often used to validate the pyrazole-THP installation.

  • Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv), 3,4-dihydro-2H-pyran (1.3 equiv), Trifluoroacetic acid (TFA, 0.2 equiv).[1]

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve pyrazole boronate in toluene.[1]

    • Add TFA and 3,4-dihydro-2H-pyran.

    • Heat to 90 °C for 2 hours .

    • Checkpoint: Monitor TLC for disappearance of N-unsubstituted pyrazole.

  • Workup: Cool to RT. Partition between Ethyl Acetate and sat.[1] NaHCO

    
    . Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .[1]
  • Purification: Silica gel chromatography (10-50% EtOAc in Petroleum Ether).

  • Yield: Typically >90% (White solid).

Protocol B: Synthesis of Target 4-Ethynyl Derivative

Method: Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent)

  • Precursor: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde.

  • Reagents: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve aldehyde in MeOH and cool to 0 °C .

    • Add K

      
      CO
      
      
      
      followed by dropwise addition of Bestmann-Ohira reagent.
    • Stir at 0 °C for 30 min, then warm to RT for 4-12 hours.

    • Mechanism:[2][3] Base-mediated generation of the diazomethylphosphonate anion, which attacks the aldehyde, followed by cycloelimination to form the alkyne.

  • Validation: Check for loss of aldehyde proton (1H NMR ~9.9 ppm) and appearance of alkyne proton (~3.0-3.3 ppm).

Structural Visualization & Logic

The following diagram illustrates the chemical shift evolution and the logical connectivity for structural assignment.

NMR_Assignment_Logic Aldehyde Precursor: Aldehyde (C=O at ~184 ppm) Reaction Seyferth-Gilbert Homologation Aldehyde->Reaction C4_Ald C4-Pyrazole (Deshielded ~123 ppm) Aldehyde->C4_Ald THP THP Group (Invariant Signals: 58, 66, 33 ppm) Aldehyde->THP Validation Anchor Target Target: 4-Ethynyl (C≡C at ~75/81 ppm) Reaction->Target C4_Alk C4-Pyrazole (Shielded ~104 ppm) Target->C4_Alk Target->THP Validation Anchor C4_Ald->C4_Alk Anisotropic Shielding (Δδ ≈ -20 ppm)

Caption: Evolution of C13 NMR shifts during the transformation from Aldehyde to Alkyne. Note the diagnostic shielding of the C4-pyrazole carbon.

References

  • Synthesis of Pyrazole Boronate Precursor

    • Title: 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis.[1]

    • Source: ChemicalBook / Literature Compilation.[4][5][6]

  • General Bestmann-Ohira Protocol for Pyrazoles

    • Title: Domino reaction involving the Bestmann–Ohira reagent and α,β-unsaturated aldehydes: efficient synthesis of functionalized pyrazoles.

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Comparative NMR Data for Pyrazole Derivatives

    • Title: Characterization of 4,5-dihydro-1H-pyrazole deriv
    • Source: Magnetic Resonance in Chemistry (Wiley).
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Tetrahydropyranyl) Pyrazoles

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives form the backbone of numerous pharmaceuticals, and the tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives form the backbone of numerous pharmaceuticals, and the tetrahydropyranyl (THP) group is a frequently employed protecting group for nitrogen moieties within these scaffolds.[1] Understanding the fate of these molecules within a mass spectrometer is not merely an academic exercise; it is a critical step in confirming identity, characterizing metabolites, and ensuring the integrity of synthetic pathways.

This guide provides an in-depth analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation patterns of N-(4-tetrahydropyranyl) pyrazoles. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms driving bond cleavage and compare these patterns to other common N-substituted pyrazoles, offering a predictive framework for spectra interpretation.

Foundational Principles of Fragmentation

Before dissecting the target molecule, it is crucial to understand the fundamental forces at play. In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a high-energy molecular ion (M•+).[2] This radical cation is unstable and rapidly decomposes into smaller, charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragments creates the mass spectrum.

In softer ionization techniques like electrospray ionization (ESI), the molecule is typically protonated to form [M+H]+. Fragmentation is then induced in a collision cell (tandem mass spectrometry or MS/MS), where the ion collides with an inert gas. This collision-induced dissociation (CID) imparts internal energy, causing the ion to fragment along pathways dictated by its structure.[3] In both techniques, fragmentation is governed by the formation of the most stable products (cations, radicals, and neutral molecules).

Deconstructing the Moieties: Pyrazole and Tetrahydropyran

To predict the fragmentation of the complete structure, we must first understand the characteristic behavior of its components.

The fragmentation of the pyrazole ring is well-documented and highly dependent on its substituents.[4] For N-substituted pyrazoles, direct cleavage of the N-N bond is often suppressed.[5] Key fragmentation pathways for the pyrazole core include:

  • Loss of HCN: A common fragmentation for many nitrogenous heterocycles, leading to a fragment at [M-27]+.[6][7]

  • Ring Cleavage: The ring can open and fragment in various ways, often expelling molecules like diazomethane (CH2N2) or R-CN, depending on the other substituents.

  • Substituent-Driven Fragmentation: The nature of the N-substituent dramatically influences the overall pattern. For instance, N-phenyl pyrazolines often show fragments arising from the phenyl group, while N-acetyl derivatives may favor cleavage of the acetyl moiety.[8]

The THP group, when attached to a heteroatom, exhibits highly characteristic fragmentation. As a cyclic ether, fragmentation is often initiated by the charge or radical site on the oxygen or the attached nitrogen.[5] The most prominent and diagnostic fragmentation pathway is a retro-Diels-Alder (rDA) reaction .

This pericyclic reaction involves the cleavage of two sigma bonds within the six-membered ring, resulting in the formation of two new pi bonds.[9][10] For a protonated N-(4-THP) group, this reaction is expected to produce a stable, protonated dihydropyran ion and a neutral 1,3-butadiene derivative, though the charge partitioning can vary. The most significant fragmentation for the THP group itself is the loss of a C4H8 moiety (56 Da) via rDA or the formation of the stable oxonium ion at m/z 85 (C5H9O+). This fragment arises from the cleavage of the N-C bond, leaving the charge on the THP moiety, which then stabilizes.

Assembling the Puzzle: Predicted Fragmentation of N-(4-THP) Pyrazoles

By combining the fragmentation behaviors of the two moieties, we can propose the primary fragmentation pathways for an N-(4-tetrahydropyranyl) pyrazole molecular ion. Let's consider a generic structure where the pyrazole ring has a mass 'Pz'. The total molecular weight is (Pz + 85).

The following diagram illustrates the three most probable fragmentation pathways under CID conditions ([M+H]+).

fragmentation cluster_A Pathway A: Pyrazole-Centric Fragmentation cluster_B Pathway B: THP-Centric Fragmentation cluster_C Pathway C: Retro-Diels-Alder (rDA) M N-(4-THP) Pyrazole [M+H]+ PzH Protonated Pyrazole [Pz-H + H]+ M->PzH Loss of C5H8O (84 Da) (Neutral THP loss) THP_ion THP Oxonium Ion m/z 85 M->THP_ion N-C Bond Cleavage (Charge retention on THP) RDA_ion rDA Product Ion [M+H - C4H6]+ M->RDA_ion Loss of Butadiene (54 Da) Frag_Pz Pyrazole Ring Fragments (e.g., loss of HCN) PzH->Frag_Pz Further Fragmentation

Caption: Proposed CID fragmentation pathways for N-(4-THP) Pyrazoles.

  • Pathway A (Green): This involves the cleavage of the N-C bond connecting the pyrazole and the THP ring, with charge retention on the more basic pyrazole nitrogen. This results in the loss of a neutral dihydropyran molecule (84 Da) and the formation of the protonated pyrazole ion. This ion would then undergo its own characteristic fragmentation, such as the loss of HCN.[6]

  • Pathway B (Red): This is the alternative N-C bond cleavage where the charge is retained by the THP fragment, forming the highly stable and diagnostically significant oxonium ion at m/z 85 .[5] This is often a very abundant ion in the spectra of THP-protected compounds.

  • Pathway C (Yellow): The molecular ion undergoes a retro-Diels-Alder reaction, ejecting a neutral butadiene molecule (54 Da). This pathway is characteristic of cyclohexene-like structures and is highly plausible for the THP ring.[9]

Comparative Analysis with Other N-Substituents

The utility of these predictive pathways becomes clear when compared to pyrazoles with different N-substituents. The presence of the THP group introduces unique, low-mass reporter ions that are absent with other common groups.

N-SubstituentKey Diagnostic Fragment(s) / Neutral LossPrimary Fragmentation MechanismReference
-H (unsubstituted) Loss of HCN (27 Da)Ring fragmentation[7]
-Methyl Loss of CH3N2 (43 Da)Rearrangement and substituent loss
-Phenyl m/z 77 (C6H5+), m/z 91 (tropylium ion)Cleavage of N-Ph bond, fragmentation of phenyl ring[8]
-Acetyl m/z 43 (CH3CO+), Loss of ketene (42 Da)Alpha-cleavage next to carbonyl[8]
-Tetrahydropyranyl m/z 85 (C5H9O+) , Loss of C5H8O (84 Da)N-C bond cleavage, charge retention on THPThis Guide

This table clearly demonstrates that the observation of a strong signal at m/z 85 is a powerful indicator of an N-THP moiety, distinguishing it from other common substitutions.

Experimental Protocol for Spectral Acquisition

To obtain high-quality, reproducible mass spectra for N-(4-THP) pyrazoles, a systematic approach is essential. The following protocol is designed for an ESI-Q-TOF or ESI-Ion Trap instrument, which allows for MS/MS analysis.

A. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.[7]

  • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

B. Instrument Setup & Data Acquisition:

  • Workflow Overview: The diagram below outlines the general workflow for acquiring and analyzing the data.

workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample Prepare 1-10 µg/mL Sample in 50:50 ACN/H2O + 0.1% Formic Acid MS1 MS1 Full Scan: Identify [M+H]+ Sample->MS1 Infuse at 5-10 µL/min MS2 MS/MS Scan: Isolate [M+H]+, Apply Collision Energy MS1->MS2 Select Precursor Analyze Interpret Spectrum: Identify Key Fragments (m/z 85, [M-84]+, etc.) MS2->Analyze Generate Fragment List

Sources

Comparative

HPLC retention time comparison of ethynyl pyrazole derivatives

A Comparison of HPLC Retention Times for Ethynyl Pyrazole Derivatives: A Guide for Chromatographic Method Development Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, ni...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparison of HPLC Retention Times for Ethynyl Pyrazole Derivatives: A Guide for Chromatographic Method Development

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, with pyrazole derivatives being a particularly noteworthy class.[1] These structures are scaffolds for a multitude of pharmacologically active agents, demonstrating anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of an ethynyl (-C≡CH) group to the pyrazole core creates a unique chemical entity with distinct electronic and steric properties, offering novel avenues for molecular design and therapeutic application.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is an indispensable tool for the analysis of these derivatives. It is crucial for assessing purity, monitoring reaction progress, and performing quality control.[3][4] The retention time (t R) in RP-HPLC is a critical parameter, directly related to the physicochemical properties of the analyte. This guide provides an in-depth comparison of the retention times of ethynyl pyrazole derivatives, explains the underlying chromatographic principles, and presents a robust, standardized protocol for their analysis.

Pillar 1: The Chromatographic Separation Principle

The foundation of RP-HPLC lies in the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[5] The retention of a compound is primarily governed by its hydrophobicity (or lipophilicity).

Causality of Retention: A more hydrophobic (less polar) molecule will have a stronger affinity for the nonpolar C18 stationary phase and a lower affinity for the polar mobile phase.[5] This causes the molecule to partition more into the stationary phase, slowing its movement through the column and resulting in a longer retention time . Conversely, a more polar molecule interacts more favorably with the mobile phase and is eluted more quickly, leading to a shorter retention time . This relationship is the cornerstone for predicting how structural modifications will impact chromatographic behavior.[6][7]

The Role of the Ethynyl Substituent: The ethynyl group is a small, rigid, and relatively nonpolar functional group. When appended to a pyrazole ring, it increases the overall carbon content and surface area of the molecule without adding significant polarity. This modification enhances the molecule's hydrophobicity. Consequently, an ethynyl pyrazole derivative is expected to have a longer retention time in RP-HPLC compared to its non-ethynylated parent pyrazole, assuming all other factors are equal.

Pillar 2: A Self-Validating Experimental Protocol

To meaningfully compare retention times, a standardized and robust analytical method is essential. The following protocol is designed based on common practices for pyrazole analysis, ensuring reproducibility and high-quality chromatographic data.[2][3][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the ethynyl pyrazole derivative.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Rationale: Using a solvent composition similar to the initial mobile phase ensures good peak shape and avoids solvent mismatch effects.

    • Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size.[2] Rationale: This is a widely used, robust C18 column suitable for the separation of a broad range of moderately hydrophobic compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8] Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, which sharpens the peaks of nitrogen-containing heterocyles by suppressing the interaction of basic nitrogens with residual acidic silanols on the silica surface.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8] Rationale: Acetonitrile is a common organic modifier that provides good resolving power and has a low UV cutoff.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 90
      12.0 90
      12.1 40

      | 15.0 | 40 |

    • Rationale: A gradient elution is employed to ensure that compounds with a range of hydrophobicities can be eluted within a reasonable timeframe with good peak shape.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Injection Volume: 5 µL.[2]

    • Detection Wavelength: 237 nm.[4] Rationale: This wavelength is chosen based on the typical UV absorbance maxima for pyrazole derivatives. A PDA detector can be used to determine the optimal wavelength for novel compounds.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram for 15 minutes.

    • Identify the retention time (t R) at the apex of the peak corresponding to the ethynyl pyrazole derivative.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh 1 mg of Ethynyl Pyrazole Derivative s2 Dissolve in 1 mL of 50:50 ACN/H2O s1->s2 s3 Dilute to 50-100 µg/mL s2->s3 s4 Filter through 0.22 µm Syringe Filter s3->s4 h1 Equilibrate C18 Column (15 min @ 40% B) s4->h1 h2 Inject 5 µL of Sample h1->h2 h3 Run Gradient Elution (15 min) h2->h3 d1 Detect UV Absorbance at 237 nm h3->d1 d2 Record Chromatogram d1->d2 d3 Identify and Integrate Peak d2->d3 d4 Report Retention Time (tR) d3->d4

Caption: Workflow for HPLC analysis of ethynyl pyrazole derivatives.

Pillar 3: Comparative Data and Authoritative Grounding

Predicting exact retention times without experimental data is challenging, as it depends on the specific interactions between the analyte, stationary phase, and mobile phase.[9][10] However, we can establish a reliable relative elution order based on the principles of hydrophobicity. The introduction of different functional groups to the ethynyl pyrazole core will modulate its polarity and thus its retention time.

The following table provides an illustrative comparison of retention times for a series of hypothetical pyrazole derivatives analyzed using the standardized protocol described above. The data demonstrates how structural modifications are predicted to influence elution.

Table 1: Comparison of Predicted HPLC Retention Times for Pyrazole Derivatives

Compound IDStructureKey SubstituentsPredicted LogP (cLogP)*Predicted Retention Time (t R, min)Rationale for Retention
1 1-Phenyl-1H-pyrazolePhenyl2.255.8Baseline hydrophobicity from the phenyl and pyrazole core.
2 4-Ethynyl-1-phenyl-1H-pyrazolePhenyl, Ethynyl 2.506.5The nonpolar ethynyl group increases hydrophobicity, leading to a longer retention time compared to compound 1 .[11]
3 4-Ethynyl-1-(4-fluorophenyl)-1H-pyrazolePhenyl, Ethynyl, Fluoro 2.857.1The fluorine atom is highly electronegative but also hydrophobic, often increasing retention in RP-HPLC.
4 4-Ethynyl-1-(4-methoxyphenyl)-1H-pyrazolePhenyl, Ethynyl, Methoxy 2.456.3The methoxy group is polar, slightly reducing overall hydrophobicity compared to compound 2 , resulting in a shorter retention time.
5 1-(4-Aminophenyl)-4-ethynyl-1H-pyrazolePhenyl, Ethynyl, Amino 1.654.2The primary amine group is highly polar and capable of hydrogen bonding, significantly reducing hydrophobicity and leading to the shortest retention time in the ethynyl series.

*Note: LogP values are estimations and serve to illustrate the relative hydrophobicity trend. Actual experimental values may vary.

This comparison clearly shows that the retention time is highly sensitive to the nature of the substituents on the pyrazole ring.[11] Hydrophobic groups (ethynyl, fluoro) increase retention, while polar groups (methoxy, amino) decrease it. This predictable relationship allows researchers to anticipate the chromatographic behavior of new derivatives and aids in method development and compound identification.

References

  • Sivakumar, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. Available at: [Link]

  • Yi, Y., et al. (2025). A Generalizable Methodology for Predicting Retention Time of Small Molecule Pharmaceutical Compounds across Reversed-Phase HPLC Columns. SSRN. Available at: [Link]

  • Yi, Y., et al. (2025). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Journal of Chromatography A. Available at: [Link]

  • Silva, M. F., et al. (2022). Physicochemical properties of pyrazole derivatives... ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Ploch-Jankowska, A., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • D'Orazio, G., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. MDPI. Available at: [Link]

  • Maleki, A., et al. (2016). Retention time prediction based on molecular structure in pharmaceutical method development: A perspective. ResearchGate. Available at: [Link]

  • David, V., et al. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. MDPI. Available at: [Link]

  • Maleki, A., et al. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International. Available at: [Link]

  • Chandani, A., et al. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Chandani, A., et al. (2025). Synthesis , Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Tuzimski, T. (2010). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • Ismail, O. H., et al. (2023). Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. Journal of Separation Science. Available at: [Link]

  • Grinevich, O. I., et al. (2025). The Influence of the Eluent Composition on the Retentionof Derivatives of Some Aromatic Heterocyclic Compoundsin Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. SlideShare. Available at: [Link]

  • Oziminski, W. P., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: [Link]

  • Pizarro, C., et al. (2016). Hydrophobic Interaction Chromatography: Fundamentals and Applications in Biomedical Engineering. ResearchGate. Available at: [Link]

  • Andersson, T. (2015). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Chromatography Today. Available at: [Link]

  • Liu, B., et al. (2021). H2O-Induced Hydrophobic Interactions in MS-Guided Counter-Current Chromatography Separation of Anti-Cancer Mollugin from Rubia cordifolia. MDPI. Available at: [Link]

Sources

Validation

Acid Stability Comparison: 1-(4-THP) vs. 1-(2-THP) Pyrazole Protecting Groups

The following guide provides an in-depth technical comparison of 1-(tetrahydro-2H-pyran-2-yl) [2-THP] and 1-(tetrahydro-2H-pyran-4-yl) [4-THP] groups on the pyrazole ring. [1] Executive Summary In medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-(tetrahydro-2H-pyran-2-yl) [2-THP] and 1-(tetrahydro-2H-pyran-4-yl) [4-THP] groups on the pyrazole ring.

[1]

Executive Summary

In medicinal chemistry, the distinction between 1-(tetrahydro-2H-pyran-2-yl) (hereafter 2-THP ) and 1-(tetrahydro-2H-pyran-4-yl) (hereafter 4-THP ) is a critical decision point between transient protection and permanent scaffold installation .[1]

  • 2-THP (The Acetal): A classic acid-labile protecting group.[1] It forms a hemiaminal ether linkage (N–C–O) that is readily cleaved under mild acidic conditions. It introduces a chiral center, creating diastereomers if the substrate is chiral.

  • 4-THP (The Alkyl): A robust, acid-stable substituent.[1] It forms a secondary amine/ether linkage (N–C–C) that is resistant to hydrolysis. It is achiral and often used to improve physicochemical properties (solubility, metabolic stability) in final drug candidates rather than as a removable group.

This guide details the mechanistic basis for this divergence, provides experimental protocols for their installation/removal, and compares their stability profiles.

Structural & Mechanistic Basis of Stability

The vast difference in acid stability stems from the position of the pyrazole nitrogen attachment relative to the pyran oxygen.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the acid-catalyzed cleavage pathway for 2-THP and the protonation-only pathway for 4-THP.[1]

AcidStability cluster_2THP 2-THP (Acid Labile) cluster_4THP 4-THP (Acid Stable) THP2_Start 1-(2-THP)-Pyrazole (Acetal Linkage) THP2_Prot Protonated Intermediate (Oxonium Ion Potential) THP2_Start->THP2_Prot + H+ THP2_Cleaved Free Pyrazole + 5-Hydroxypentanal THP2_Prot->THP2_Cleaved Hydrolysis (Lone pair assistance) THP4_Start 1-(4-THP)-Pyrazole (Alkyl Linkage) THP4_Salt Pyrazolium Salt (Stable Cation) THP4_Start->THP4_Salt + H+ THP4_NoRxn No Cleavage THP4_Salt->THP4_NoRxn Stable Bond (No anomeric effect)

Caption: Comparative reaction pathways under acidic conditions. 2-THP undergoes cleavage via an oxocarbenium intermediate, while 4-THP forms a stable salt.[1]

The Anomeric Effect vs. Steric Bulk
  • 2-THP (Acetal): The nitrogen is attached to the anomeric carbon (C2) .[1] Upon protonation of the pyran oxygen or the pyrazole nitrogen, the lone pair on the adjacent heteroatom can stabilize the carbocation (oxocarbenium ion), significantly lowering the activation energy for C–N bond cleavage.

  • 4-THP (Ether/Alkyl): The nitrogen is attached to C4 , a standard secondary carbon. There is no adjacent oxygen to stabilize a carbocation. Cleaving this bond requires breaking a strong C–N

    
    -bond without assistance, which does not occur under standard acidic deprotection conditions (HCl, TFA).
    

Stability Profile Comparison

The following table summarizes the behavior of both groups under common synthetic conditions.

Feature1-(2-THP) Pyrazole 1-(4-THP) Pyrazole
Linkage Type Hemiaminal Acetal (N-C-O)Cyclic Secondary Alkyl (N-C-C)
Acid Stability (HCl/MeOH) Labile (t1/2 < 1 h @ RT)Stable (Indefinite)
TFA Stability Labile (Rapid cleavage)Stable (Forms salt)
Base Stability (NaOH) StableStable
Nucleophile Stability Stable (e.g., BuLi, Grignards)Stable
Chirality Generates stereocenter (RS)Achiral (Plane of symmetry)
Primary Use Transient Protecting GroupPermanent Scaffold / Solubilizer

Experimental Protocols

Synthesis & Deprotection of 1-(2-THP) Pyrazole (Transient Protection)

A. Protection Protocol (Standard)

  • Reagents: Pyrazole substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5–2.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve pyrazole in anhydrous DCM.

    • Add pTsOH followed by dropwise addition of DHP.

    • Stir at RT for 2–4 hours. Monitor by TLC (product is usually less polar).

    • Quench: Add saturated aqueous NaHCO3.

    • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

    • Note: The product will be a racemate.

B. Deprotection Protocol (Acidic Hydrolysis)

  • Reagents: 4M HCl in Dioxane or 10% TFA in DCM.

  • Procedure:

    • Dissolve the protected pyrazole in MeOH or DCM.

    • Add acid catalyst (e.g., 2 mL 4M HCl per mmol).

    • Stir at RT for 1–3 hours.

    • Validation: Loss of the THP signals in NMR (multiplets at 1.5–2.0 ppm and 3.5–4.0 ppm, anomeric proton at ~5.4 ppm).

Synthesis of 1-(4-THP) Pyrazole (Permanent Installation)

Since 4-THP is not removed by acid, it is installed using alkylation or Mitsunobu conditions.

A. Alkylation Protocol (using Tosylate/Mesylate)

  • Reagents: Pyrazole (1.0 equiv), Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.2 equiv), Cs2CO3 (2.0 equiv).[1]

  • Solvent: DMF or CH3CN.

  • Procedure:

    • Combine pyrazole and base in DMF.

    • Add the 4-THP tosylate.

    • Heat to 80–100 °C for 12–24 hours.

    • Workup: Dilute with water, extract with EtOAc.

B. Mitsunobu Protocol (Alternative)

  • Reagents: Pyrazole, Tetrahydro-2H-pyran-4-ol, PPh3, DIAD.

  • Conditions: THF, 0 °C to RT.

  • Note: This method is effective for installing the 4-THP group on electron-deficient pyrazoles where SN2 displacement is sluggish.[1]

Critical Data & References

Comparative Acid Lability

Experimental evidence confirms that while 2-THP is cleaved in dilute acid, 4-THP survives harsh acidic conditions used for other transformations (e.g., nitration).

  • 2-THP: Cleavage is often quantitative in 10% HCl/MeOH at 25°C within 30 minutes.[1]

  • 4-THP: Literature reports the nitration of 1-(4-THP)-pyrazoles using conc.[1] HNO3/H2SO4 , leaving the 4-THP group intact [1]. This demonstrates stability to extremely low pH (< 0).

Regioselectivity and Isomerization

When protecting unsymmetrical pyrazoles with 2-THP (DHP/H+), a mixture of regioisomers (N1 vs N2) is often obtained, which can interconvert under thermal conditions. In contrast, installing 4-THP via alkylation fixes the regiochemistry permanently; no migration occurs because the bond is not dynamic [2].

Why "4-THP" is Not a Protecting Group

Researchers often search for "4-THP deprotection" hoping to remove it.[1] There is no standard method to remove a 4-THP group without destroying the pyrazole ring or using extreme oxidative conditions (e.g., RuO4) that would likely degrade the rest of the molecule. It should be treated as a fixed alkyl substituent.

References

  • Synthesis and properties of pyrazole derivatives: Tetrahydro-2H-pyran-4-yl group stability during electrophilic aromatic substitution.
  • Green protection of pyrazole : Thermal isomerization and deprotection of tetrahydropyranylpyrazoles. (Discusses 2-THP dynamics).

    • Source: RSC Publishing.

  • Tetrahydropyranyl (THP)

    • Source: Total Synthesis.

  • 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole : Commercial building block demonstrating stability as a scaffold.[1]

    • Source: PubChem CID 59588576.[2] [1]

Sources

Comparative

A Researcher's Guide to Identifying Terminal Alkynes in Pyrazole Scaffolds using Infrared Spectroscopy

For researchers and professionals in drug development and materials science, the precise identification of functional groups within heterocyclic scaffolds like pyrazole is paramount. The presence and configuration of an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups within heterocyclic scaffolds like pyrazole is paramount. The presence and configuration of an alkyne moiety, particularly a terminal alkyne, can significantly influence a molecule's reactivity, binding affinity, and electronic properties. Infrared (IR) spectroscopy stands as a rapid, accessible, and highly informative technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of terminal alkynes in pyrazoles, supported by experimental data and established protocols, to enable unambiguous characterization.

The Vibrational Signature of Terminal Alkynes: A Tale of Two Bonds

The key to identifying a terminal alkyne lies in recognizing the vibrational modes of two specific bonds: the carbon-carbon triple bond (C≡C) and the terminal carbon-hydrogen bond (≡C-H). These bonds give rise to characteristic absorption peaks in distinct regions of the IR spectrum.

A terminal alkyne attached to a pyrazole ring will exhibit three primary diagnostic peaks:

  • ≡C-H Stretching: A sharp and strong absorption band typically appearing in the range of 3330-3270 cm⁻¹ . This peak is often one of the most unambiguous indicators of a terminal alkyne.

  • C≡C Stretching: A weak to medium, sharp absorption band in the region of 2260-2100 cm⁻¹ . The intensity of this peak can be influenced by the symmetry of the molecule; however, in terminal alkynes, it is generally observable.

  • ≡C-H Bending: A medium to strong, broad absorption in the range of 700-610 cm⁻¹ .

In contrast, an internal alkyne (R-C≡C-R') will lack the terminal ≡C-H bond and, therefore, will not show the characteristic ≡C-H stretching or bending vibrations. The C≡C stretching band for an internal alkyne is often very weak or even absent in the IR spectrum if the molecule is highly symmetrical.

Comparative Analysis: Distinguishing Terminal Alkynes from Other Functional Groups on the Pyrazole Ring

The pyrazole ring itself displays characteristic IR absorptions. It is crucial to distinguish the alkyne peaks from these and other potential functional group vibrations.

Functional GroupTypical Wavenumber (cm⁻¹)Key Distinguishing Features
Terminal Alkyne (on Pyrazole) ≡C-H Stretch: ~3300 C≡C Stretch: ~2150 The sharp, strong ≡C-H stretch above 3000 cm⁻¹ is highly diagnostic. The C≡C stretch appears in a relatively uncongested region of the spectrum.
Internal Alkyne (on Pyrazole) C≡C Stretch: ~2260-2190 Absence of the ~3300 cm⁻¹ ≡C-H stretching peak. The C≡C stretch may be very weak or absent.
N-H Stretch (in unsubstituted Pyrazole) ~3100-3500 (broad) The N-H stretch is typically broader than the sharp ≡C-H stretch due to hydrogen bonding.[1][2]
Aromatic C-H Stretch (Pyrazole Ring) ~3000-3150 These peaks are generally of weaker intensity than the terminal alkyne ≡C-H stretch.
C=N Stretch (Pyrazole Ring) ~1590 This peak appears in the double bond region, far from the characteristic alkyne absorptions.[1]
Nitrile (C≡N) ~2260-2220 This peak can overlap with the C≡C stretch, but nitriles lack the ~3300 cm⁻¹ ≡C-H stretch.

Experimental Protocol: Acquiring High-Quality IR Spectra of Pyrazole Derivatives

To obtain reliable and interpretable IR spectra of solid pyrazole compounds, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.

Objective: To prepare a solid sample of a terminal alkyne-substituted pyrazole for FTIR analysis.

Materials:

  • Terminal alkyne-substituted pyrazole sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Grinding: In the agate mortar, thoroughly grind 100-200 mg of dry KBr to a fine powder.

  • Mixing: Add 1-2 mg of the pyrazole sample to the KBr powder in the mortar.

  • Homogenizing: Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should be homogenous to ensure even distribution of the sample in the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Interpreting the Spectrum: A Case Study Approach

Hypothetical Spectrum of 4-Ethynyl-1-methyl-1H-pyrazole:

  • ~3300 cm⁻¹: A sharp, strong peak corresponding to the ≡C-H stretch .

  • ~2950-3150 cm⁻¹: Weaker peaks from the aromatic C-H stretches of the pyrazole ring and the methyl group C-H stretches.

  • ~2150 cm⁻¹: A weak to medium, sharp peak from the C≡C stretch .

  • ~1500-1600 cm⁻¹: Peaks associated with the C=N and C=C stretching vibrations of the pyrazole ring.

  • Below 1500 cm⁻¹: The "fingerprint region" containing various bending and stretching vibrations of the pyrazole ring and methyl group.

  • ~650 cm⁻¹: A broad absorption from the ≡C-H bend .

Visualizing the Workflow and Key Relationships

To better understand the process and the key spectral features, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Interpretation Grind_KBr Grind KBr Mix Mix Sample + KBr Grind_KBr->Mix Press Press Pellet Mix->Press Acquire_Spectrum Acquire Spectrum Press->Acquire_Spectrum Analyze Analyze Peaks Acquire_Spectrum->Analyze Identify_CH Identify ≡C-H Stretch (~3300 cm⁻¹) Analyze->Identify_CH Identify_CC Identify C≡C Stretch (~2150 cm⁻¹) Analyze->Identify_CC Compare Compare with Pyrazole Ring Vibrations Analyze->Compare

Caption: Experimental workflow for IR analysis of pyrazole derivatives.

spectral_comparison Terminal_Alkyne Terminal Alkyne on Pyrazole ≡C-H Stretch C≡C Stretch ~3300 cm⁻¹ (Strong, Sharp) ~2150 cm⁻¹ (Weak-Medium) Internal_Alkyne Internal Alkyne on Pyrazole C≡C Stretch ~2200 cm⁻¹ (Very Weak/Absent) Terminal_Alkyne->Internal_Alkyne Absence of ≡C-H Stretch Pyrazole_Ring Unsubstituted Pyrazole N-H Stretch C=N Stretch ~3100-3500 cm⁻¹ (Broad) ~1590 cm⁻¹ Terminal_Alkyne->Pyrazole_Ring Distinguishable Sharp ≡C-H vs. Broad N-H

Caption: Key IR peak comparisons for identifying terminal alkynes.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives. By focusing on the characteristic vibrational frequencies of the ≡C-H and C≡C bonds, researchers can confidently and rapidly distinguish terminal alkynes from internal alkynes and other functional groups. The sharp, strong absorption band around 3300 cm⁻¹ is the most definitive evidence for a terminal alkyne. This guide provides the foundational knowledge and practical considerations for utilizing FTIR spectroscopy to its full potential in the analysis of these important heterocyclic compounds.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 17, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5432. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 876. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1364-1372.
  • In the IR-spectra, characteristic absorption bands are observed in the... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Vibrational analysis of some pyrazole derivatives. (2016). Journal of Molecular Structure, 1128, 443-454.
  • Ir lecture part 2. (n.d.). SlidePlayer. Retrieved February 17, 2026, from [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). The Journal of Physical Chemistry B, 126(50), 10666-10677. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 17, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. [Link]

  • 4-Ethynyl-1-methyl-1H-pyrazole Properties. (2025). EPA CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). Journal of Molecular Structure, 832(1-3), 114-123.
  • 4-ethynyl-1-methyl-1h-pyrazole (C6H6N2). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

  • 4-Ethynyl-1-methyl-1H-pyrazole, 1 X 1 g. (n.d.). Alkali Scientific. Retrieved February 17, 2026, from [Link]

  • Synthesis of 3H-pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 543-549.
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2021). Journal of Molecular Structure, 1244, 130948.
  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). Molecules, 28(12), 4668. [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). Scientific Reports, 15(1), 12345.

Sources

Validation

A Senior Application Scientist's Guide to the Melting Point Validation of 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

For researchers and professionals in drug development, the synthesis of a novel compound such as 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole marks a critical first step. However, synthesis is only the beginning; rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of a novel compound such as 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole marks a critical first step. However, synthesis is only the beginning; rigorous characterization is paramount to ensure the identity, purity, and viability of the new molecular entity. The melting point is a fundamental and powerful physicochemical property that serves as a primary indicator of a compound's purity and identity.

This guide provides an in-depth, experience-driven protocol for the validation of the melting point of 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole. As no established melting point for this specific isomer is readily available in the public domain, we will treat it as a novel substance. Our approach, therefore, is not merely to measure a value but to establish a robust, self-validating system for its determination. We will delve into the causality behind our experimental choices, grounding our methodology in authoritative standards.

The Scientific Imperative: Why Melting Point is More Than Just a Number

Before we step into the laboratory, it is crucial to understand the significance of what we are measuring. A pure, crystalline solid typically exhibits a sharp, well-defined melting point. The presence of impurities will almost invariably lead to two observable phenomena: a depression of the melting point and a broadening of the melting range.[1][2] This occurs because impurities disrupt the crystal lattice of the solid, making it less stable and requiring less energy to transition into a liquid state.[3][4] Therefore, a narrow melting range is a strong, albeit not absolute, indicator of high purity.[2][5][6]

For a novel compound, the experimentally determined melting point becomes a reference value for all future syntheses. It is a critical parameter for quality control, batch-to-batch consistency, and inclusion in regulatory filings.

Comparative Framework for Novel Pyrazole Derivatives

Given the absence of a literature value for the target compound, our "comparison" will be against a set of rigorously controlled internal and external standards. We will also consider data for structurally related compounds to build a contextual understanding.

Compound/StandardExpected Melting Range (°C)Rationale for Inclusion
4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole (Test Sample) To Be Determined (TBD)The novel compound under investigation.
Vanillin (USP Reference Standard)81 - 83 °CLow-temperature calibration standard.[7][8]
Acetanilide (USP Reference Standard)114 - 116 °CMid-range temperature calibration standard.
Caffeine (USP Reference Standard)235 - 238 °CHigh-temperature calibration standard.
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleLiterature/Supplier DataA structurally related isomer to provide context.[9]

Note: The melting points for reference standards are their certified ranges.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating apparatus calibration and sample analysis in a logical sequence. This ensures the trustworthiness of the final reported melting point.

MeltingPointValidation cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_validation Phase 3: Validation & Reporting A Sample Preparation: - Dry sample thoroughly - Finely powder B Apparatus Setup: - Select appropriate apparatus - Ensure cleanliness A->B C Select Reference Standards: - Choose standards bracketing  the expected range B->C D Apparatus Calibration: - Determine melting points of  reference standards - Compare with certified values - Adjust if necessary C->D E Load Sample: - Pack capillary tube to  2.5-3.5 mm height D->E If Calibrated F Initial Rapid Determination: - Fast ramp rate to find  approximate melting point E->F G Precise Determination: - Slow ramp rate (1°C/min)  near approximate M.P. F->G H Record Melting Range: - T_onset: First liquid droplet - T_clear: Completely liquid G->H I Data Analysis: - Compare sample's melting range  to calibration and literature data H->I Data Obtained J Purity Assessment: - A narrow range suggests  high purity I->J K Final Report: - Document apparatus, standards used,  calibration data, and sample  melting range J->K

Caption: Workflow for Melting Point Validation.

PART 1: Apparatus Calibration

Causality: An uncalibrated instrument yields meaningless data. Calibration with certified reference standards traceable to a pharmacopeia (e.g., USP) ensures that the temperature readings are accurate and reliable.[7][10][11][12]

Methodology:

  • Selection of Standards: Choose at least two USP Melting Point Reference Standards that bracket the expected, or approximate, melting point of your sample. If the approximate melting point is unknown, a wider range of standards should be used.

  • Preparation of Standards: Handle reference standards as per their certificate instructions. Load each standard into a separate capillary tube to the specified height (typically 2.5-3.5 mm).[13]

  • Measurement:

    • Set the starting temperature on the apparatus to approximately 10°C below the known melting point of the first standard.[11]

    • Insert the capillary tube.

    • Set the heating rate (ramp rate) to 1°C per minute. A slow, controlled ramp rate is critical for accuracy.[13][14]

    • Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point).

  • Validation: The observed melting point of the reference standard must fall within the range specified on its certificate. If it does not, the apparatus requires adjustment or servicing before proceeding.

PART 2: Melting Point Determination of 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

Causality: Proper sample preparation is essential for reproducible results. The sample must be completely dry, as residual solvent will act as an impurity.[15] It should be finely powdered to ensure uniform heat distribution within the capillary.[15]

Methodology:

  • Sample Preparation:

    • Ensure the synthesized 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole is fully dry, preferably by drying under a high vacuum for several hours.

    • Using a clean mortar and pestle, gently grind the sample into a fine, homogeneous powder.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.

    • Repeat until a tightly packed column of 2.5-3.5 mm is achieved.[13] Consistent sample height is key for reproducibility.

  • Initial (Rapid) Determination:

    • To save time, a preliminary rapid determination can be performed. Use a faster ramp rate (e.g., 10-20°C per minute) to get an approximate melting point. This will inform the starting temperature for the precise determination.

  • Precise Determination:

    • Using a fresh capillary tube, set the starting temperature of the calibrated apparatus to 10-15°C below the approximate melting point found in the previous step.

    • Insert the sample and allow the temperature to equilibrate.

    • Set the ramp rate to 1°C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record T-onset: The temperature at which the first drop of liquid appears.

    • Record T-clear: The temperature at which the last solid crystal melts and the substance is completely liquid.

    • The melting range is reported as T-onset – T-clear.

  • Mixed Melting Point (Optional but Recommended):

    • If an authentic, certified reference sample of the compound were available, a mixed melting point determination would be a powerful tool for identity confirmation.[10] An intimate 1:1 mixture of the test sample and the reference standard is prepared. If the melting point of the mixture is sharp and undepressed compared to the individual components, it provides strong evidence that the two are identical.

Interpreting the Results

For our novel compound, the key observations will be:

  • The Melting Range: A narrow range (e.g., 0.5-1.5°C) is indicative of high purity. A broad range (>2°C) suggests the presence of impurities or that the substance may be a mixture of isomers.

  • Comparison to Isomers: While not definitive, comparing the obtained melting point to that of other isomers (e.g., the 2-tetrahydropyranyl or 3-tetrahydropyranyl analogues, if known) can provide valuable structural context. Different isomers will have different crystal packing efficiencies and thus different melting points.

Conclusion

The validation of a melting point for a novel compound like 4-ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole is a foundational act of scientific rigor. By following a protocol grounded in authoritative standards such as those from the USP, and by ensuring the meticulous calibration of instrumentation, a researcher can establish a trustworthy physical constant for their new molecule. This value is not merely a data point but a cornerstone of the compound's identity and quality profile, essential for its journey through the drug development pipeline. The process described herein provides a robust framework for generating this critical piece of data with the highest degree of scientific integrity.

References

  • Effect of impurities on melting and boiling points. Chemistry Stack Exchange. [Link]

  • Effect of impurities on melting point. Chemistry Stack Exchange. [Link]

  • Melting Point Theory. Chemistry LibreTexts. [Link]

  • The Impact of Impurities on Melting Points: A Closer Look. Oreate AI Blog. [Link]

  • <741> Melting Range or Temperature. USP-NF. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

  • Melting Point Apparatus - SOP. Pharma Beginners. [Link]

  • Calibration Procedure for IA9000 Series Melting Point Apparatus. Electrothermal. [Link]

  • Calibration Procedure For Melting Point Apparatus: IA 9100, 9200 and 9300. Scribd. [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Calibration of Melting Point Apparatus. Pharmaguideline. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • SOP for Melting point Apparatus. PharmaJia. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

  • Melting point determination. Royal Society of Chemistry. [Link]

  • Identification of an Unknown Organic Compound by Determination of its Melting Point. ResearchGate. [Link]

  • Melting point determination. SSERC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Synthesis and Characterization of Novel Pyrazoline Derivatives. International Journal of Science Engineering and Technology. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link]

  • Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. ijprajournal. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem. [Link]

  • WO 2020/039025 A1.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Ethynyl- and 4-Iodo-1-(THP)-Pyrazole in Modern Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are prevalent in a vast array of biologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are prevalent in a vast array of biologically active compounds. The strategic functionalization of the pyrazole core is therefore of paramount importance. This guide provides an in-depth, objective comparison of two key C4-functionalized pyrazole building blocks: 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter 4-iodo-1-(THP)-pyrazole ) and 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter 4-ethynyl-1-(THP)-pyrazole ).

We will dissect the reactivity profiles of these two intermediates, providing field-proven insights and experimental data to inform your synthetic planning and help you select the optimal reagent for your specific research goals.

The Core Scaffold: Understanding the Pyrazole and the THP Protecting Group

The pyrazole ring is an aromatic heterocycle whose nitrogens can act as ligands, potentially inhibiting metal catalysts. To prevent this and improve solubility in organic solvents, N-H protection is often mandatory.[1][2] The tetrahydropyranyl (THP) group is a widely used protecting group for this purpose.

  • Ease of Introduction and Removal: The THP group is typically installed by reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3] It is stable under strongly basic conditions, making it compatible with many cross-coupling reactions, but it is readily cleaved under acidic conditions.[4]

  • Impact on Reactivity: The THP group is generally considered electronically neutral and sterically accessible, having minimal direct impact on the reactivity at the C4 position. Its primary role is to ensure homogeneity and prevent catalyst poisoning.[1]

Head-to-Head: Reactivity in Palladium-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are the workhorse of modern drug discovery, enabling the precise formation of C-C and C-heteroatom bonds.[5] Here, the divergent reactivity of the iodo and ethynyl functionalities becomes starkly apparent.

Sonogashira Coupling: A Tale of Two Roles

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the most direct arena for comparing these two building blocks, as each can participate in a different role.[6][7][8]

  • 4-Iodo-1-(THP)-pyrazole (as the Electrophile): The carbon-iodine bond is highly reactive in palladium catalysis, following the general halide trend: C-I > C-Br > C-Cl.[1] This high reactivity allows the 4-iodo-pyrazole to readily undergo oxidative addition to a Pd(0) catalyst, often under mild conditions.[9] It serves as an excellent electrophilic partner for coupling with a wide variety of terminal alkynes.[1] A copper(I) co-catalyst is typically essential to facilitate the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[6][8]

  • 4-Ethynyl-1-(THP)-pyrazole (as the Nucleophile): In this role, the terminal alkyne acts as the nucleophilic component. The reaction still requires a palladium catalyst and a copper(I) co-catalyst. The terminal C-H bond is deprotonated by the amine base to form a copper acetylide, which then couples with an aryl/vinyl halide.[10]

Causality Behind the Choice: If your goal is to synthesize an aryl-alkynyl-pyrazole where the pyrazole is attached to the aryl end, the 4-iodo derivative is your starting point. If you need the pyrazole attached to the alkyne end, the 4-ethynyl derivative is the reagent of choice. The reactivity of the 4-iodopyrazole is generally very high, enabling couplings at room temperature.[1]

Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex transmetalation Transmetalation Step pd_complex->transmetalation Transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Alkynyl-Pyrazole Product reductive_elim->product iodo_pyrazole 4-Iodo-1-(THP)-pyrazole (Ar-I) iodo_pyrazole->pd_complex Oxidative Addition ethynyl_pyrazole 4-Ethynyl-1-(THP)-pyrazole (R-C≡C-H) cu_acetylide Copper Acetylide (Cu-C≡C-R) ethynyl_pyrazole->cu_acetylide [Cu(I)], Base cu_acetylide->transmetalation Comparative_Workflow cluster_0 Pathway from 4-Iodo-1-(THP)-pyrazole cluster_1 Pathway from 4-Ethynyl-1-(THP)-pyrazole start_iodo 4-Iodo-1-(THP)-pyrazole suzuki Suzuki Coupling (+ R-B(OH)₂) start_iodo->suzuki sonogashira_iodo Sonogashira Coupling (+ R-C≡CH) start_iodo->sonogashira_iodo stille Stille Coupling (+ R-SnBu₃) start_iodo->stille product_aryl 4-Aryl-Pyrazole suzuki->product_aryl product_alkynyl 4-Alkynyl-Pyrazole sonogashira_iodo->product_alkynyl stille->product_aryl start_ethynyl 4-Ethynyl-1-(THP)-pyrazole cuaac CuAAC (Click) (+ R-N₃) start_ethynyl->cuaac sonogashira_ethynyl Sonogashira Coupling (+ R-I) start_ethynyl->sonogashira_ethynyl product_triazole Pyrazole-Triazole Conjugate cuaac->product_triazole product_alkynyl2 4-Alkynyl-Pyrazole sonogashira_ethynyl->product_alkynyl2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole, a compound utilized in advanced chemical synthesis and drug discovery. By integrating established safety protocols with an understanding of the compound's chemical properties, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole, it is essential to ground our practice in the fundamental principles of chemical waste disposal.[1] These principles are universally applicable and form the basis of a robust safety culture.

  • Waste Segregation: Never mix different classes of chemical waste.[2] Incompatible chemicals can react violently, leading to unforeseen hazards.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and associated hazard warnings.[2]

Hazard Assessment of 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

A thorough understanding of a compound's potential hazards is critical for safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole, a conservative approach is warranted, treating it as a potentially hazardous substance. This assessment is based on the known risks associated with its constituent functional groups: the pyrazole ring, the ethynyl group, and the tetrahydropyran moiety.

Potential Hazards:

  • Skin and Eye Irritation: Pyrazole derivatives are known to cause skin and serious eye irritation.[3][4][5]

  • Harmful if Swallowed: Ingestion of related pyrazole compounds may be harmful.[3][4]

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[6]

  • Peroxide Formation: Terminal alkynes, such as the ethynyl group, have the potential to form explosive peroxides over time, especially when exposed to air.[6]

Incompatible Materials:

  • Strong Oxidizing Agents: These can react violently with the compound.[3][6]

  • Strong Acids: May lead to vigorous reactions.[6]

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]Wear nitrile gloves and a lab coat.[2] Avoid contact with skin.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6]Wear safety glasses or goggles.[2]
Acute Toxicity (Oral) May be harmful if swallowed.[3][4]Do not ingest. Wash hands thoroughly after handling.[3]
Explosive Hazard May form explosive peroxides.[6]Store away from heat and air.[5][6] Test for peroxides if stored for extended periods.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole is through a licensed chemical waste disposal service.[2] This ensures environmentally responsible and compliant management of the chemical waste.

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[2]

  • Solid Waste:

    • Collect unused or expired solid 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should be placed in a designated solid chemical waste container.[2]

  • Liquid Waste:

    • Solutions containing 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole (e.g., in organic solvents like DMSO) should be collected in a separate, labeled liquid waste container.

    • Do not mix with aqueous waste or other incompatible solvent waste streams.[7]

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with the compound should be disposed of in a designated sharps container for chemical waste.[7]

Step 2: Decontamination of Glassware and Surfaces

  • Glassware:

    • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) to remove any residue.

    • Collect the solvent rinse as liquid chemical waste.

    • Wash the rinsed glassware with soap and water.

  • Work Surfaces:

    • Wipe down any surfaces that may have been contaminated with a cloth dampened with a suitable solvent.

    • Dispose of the cloth as solid chemical waste.

    • Follow with a standard laboratory disinfectant or cleaning agent.

Step 3: Packaging and Labeling for Disposal

  • Ensure all waste containers are securely sealed to prevent leaks.

  • Label each container with:

    • "Hazardous Waste"

    • The full chemical name: "4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole"

    • Any solvents present in the waste.

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

Step 4: Storage and Collection

  • Store the labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep incompatible waste types physically separated.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following flowchart illustrates the decision-making and procedural steps.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway A Solid Waste (Unused compound, contaminated consumables) D Labeled Solid Waste Container A->D B Liquid Waste (Solutions containing the compound) E Labeled Liquid Waste Container B->E C Sharps Waste (Contaminated needles, etc.) F Labeled Sharps Waste Container C->F G Secure Storage in Designated Area D->G E->G F->G H Contact EHS for Pickup G->H I Licensed Chemical Waste Disposal H->I

Disposal Workflow for 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • ThermoFisher Scientific. (2010, September 9). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 5-Ethynyl-2′-deoxyuridine, (EdU).
  • Synblock. (n.d.). CAS 57121-49-0 | 4-ethynyl-1H-pyrazole.
  • Environmental Protection Agency. (2025, October 15). 4-Ethynyl-1-methyl-1H-pyrazole Properties.
  • TCI Chemicals. (2025, November 11). Safety Data Sheet.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • University of Manitoba. (2025, February 21). Lab Waste Disposal Guide.
  • Laboratory Waste Disposal Guidelines. (n.d.).

Sources

Handling

Personal protective equipment for handling 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole

Part 1: The Hazard Landscape (Risk Assessment) As researchers, we often treat intermediates like 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole as generic "white powders." This is a critical error. This compound possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Hazard Landscape (Risk Assessment)

As researchers, we often treat intermediates like 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole as generic "white powders." This is a critical error. This compound possesses two distinct functional moieties that dictate its safety profile: a pyrazole core (biologically active, potential irritant/sensitizer) and a terminal alkyne (reactive, shock-sensitive with specific metals).

Because specific toxicological data (LD50, mutagenicity) is often absent for such research intermediates, we must apply the Precautionary Principle : treat the substance as if it possesses the toxicity of its most hazardous congener until proven otherwise.

Functional Group Hazard Analysis
Functional GroupAssociated HazardOperational Implication
Terminal Alkyne (-C≡CH)Metal Reactivity: Forms explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).CRITICAL: Do NOT use metal spatulas containing copper alloys. Use stainless steel, porcelain, or Teflon-coated tools only.
Pyrazole Ring Biological Activity: Potential kinase inhibitor; likely skin/eye irritant (H315, H319) and respiratory irritant (H335).Assume potential for sensitization. Inhalation of dust must be strictly prevented.[1][2][3][4][5][6]
THP Protection Acid Sensitivity: Cleaves in acidic conditions to release the free pyrazole and dihydropyran.Avoid contact with strong acids unless part of the planned deprotection sequence.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[7] The following matrix is designed for Unknown Toxicity handling, the gold standard for research chemicals.

Tier 1: Standard Handling (Weighing, Transfer, Synthesis)
ZonePPE RequirementTechnical Rationale
Respiratory Engineering Control Only Primary Barrier: All handling must occur within a certified Chemical Fume Hood. Secondary: If hood work is impossible (e.g., balance drift), use a P100/N95 particulate respirator , but this is a last resort.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Pyrazoles are often fine, electrostatic powders that can bypass side shields. Goggles provide a sealed environment.[8]
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Inspection White).Outer Layer: 4-8 mil Nitrile (Dark Blue/Purple).Why? Visualizes tears immediately. Organic solvents (DCM, THF) used with this compound permeate nitrile; the second layer buys removal time.
Body Tyvek® Sleeves + Lab Coat Standard cotton lab coats absorb liquids. Disposable Tyvek sleeves protect the wrist gap—the most common site of exposure during reaching movements.

Part 3: Operational Protocol (The Self-Validating System)

This protocol uses "Check-Gates"—steps where you cannot proceed without verifying safety.

Phase A: Pre-Operational Setup
  • The Metal Check: Verify all spatulas, needles, and fittings are Stainless Steel (304/316) or Glass/Plastic . Remove any copper or brass fittings from the hood line to prevent acetylide formation.

  • The Airflow Gate: Verify fume hood face velocity is between 80–120 fpm . Tape a Kimwipe to the sash bottom; if it flutters inward steadily, proceed.

  • Solvent Compatibility: If dissolving, ensure the solvent is compatible with the THP group (avoid strong acids).

Phase B: Handling & Synthesis
  • Static Control: This powder is likely electrostatic. Use an antistatic gun or ionizer if the powder "flies" during weighing to prevent aerosolization.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (sash operation, notebook) and dominant hand as "dirty" (chemical handling). Never cross-contaminate.

  • Quenching Readiness: Have a saturated Ammonium Chloride (NH4Cl) solution nearby. If the THP group cleaves or the alkyne reacts unexpectedly, a mild buffer is the safest first-line quench.

Phase C: Spill Management (Decision Logic)
  • Minor Spill (<5g): Cover with absorbent pads. Wipe with acetone (if compatible with surface) then soap/water. Dispose as hazardous waste.

  • Major Spill (>5g) or Outside Hood: Evacuate area. Do not attempt cleanup without SCBA if dust is airborne.

Part 4: Visualization of Safety Workflow

The following diagram outlines the decision logic for handling this specific compound, emphasizing the alkyne risk.

SafetyProtocol Start Start: Risk Assessment CheckMetal CHECK: Are tools Copper/Silver Free? Start->CheckMetal Stop STOP: Replace Tools CheckMetal->Stop No PPE Don PPE: Double Nitrile + Goggles CheckMetal->PPE Yes Stop->CheckMetal HoodCheck Verify Hood Flow (80-120 fpm) PPE->HoodCheck Handling Handle Compound (Avoid Dust Generation) HoodCheck->Handling Spill Accidental Spill? Handling->Spill Cleanup Wet Wipe Method (No sweeping - prevents dust) Spill->Cleanup Yes Disposal Disposal: Segregate from Heavy Metals Spill->Disposal No Cleanup->Disposal

Figure 1: Operational workflow emphasizing the critical "Metal Check" gate to prevent acetylide formation.

Part 5: Disposal & Decontamination

Scientific Context: The terminal alkyne presents a unique disposal hazard. If mixed with waste streams containing heavy metals (often found in "Click Chemistry" waste like Copper catalysts), it can form shock-sensitive solids in the waste drum over time.

  • Segregation:

    • Stream A: Non-Halogenated Organics (if dissolved in EtOAc/Hexane).

    • Stream B: Solid Waste (contaminated gloves/wipes).

    • CRITICAL RESTRICTION: Do NOT combine with waste streams known to contain Copper (Cu), Silver (Ag), or Mercury (Hg) salts.

  • Container Labeling:

    • Label clearly: "Contains Terminal Alkyne: 4-Ethynyl-1-(4-tetrahydropyranyl)-1H-pyrazole."

    • Add Warning: "Potential Explosive with Metals."

  • Decontamination of Glassware:

    • Rinse glassware with Acetone.

    • Wash with warm soapy water (Alconox).

    • Do not use chromic acid baths (reactivity risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.